1-Iodo-1H,1H-perfluorooctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F15I/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJNJHVXFLKZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382054 | |
| Record name | 1-Iodo-1H,1H-perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10258-49-8 | |
| Record name | 1-Iodo-1H,1H-perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Iodide: Properties, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of 1H,1H,2H,2H-Perfluorooctyl Iodide. Intended for researchers, chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, reactivity, and core applications as a pivotal intermediate in fluorochemical synthesis. We will explore its key physical data, the nature of its chemical stability and reactivity, established analytical protocols, and critical safety considerations. The guide aims to serve as an authoritative resource, grounding its claims in established scientific literature and providing practical, field-proven insights.
A Note on Nomenclature
The query "1-Iodo-1H,1H-perfluorooctane" presents a degree of structural ambiguity. Standard IUPAC naming conventions suggest the "1H,1H" designation refers to two hydrogen atoms on the first carbon of the chain, which would conflict with a "1-Iodo" substituent on the same carbon. This guide will therefore focus on the well-documented and commercially significant fluorotelomer iodide, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane , commonly known by synonyms such as 1H,1H,2H,2H-Perfluorooctyl iodide or 2-(Perfluorohexyl)ethyl iodide. This compound is a critical building block in the synthesis of a wide array of fluorinated materials.
Key Identifiers:
-
Chemical Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane[1]
Part 1: Core Physical Properties
The distinct physical characteristics of 1H,1H,2H,2H-Perfluorooctyl iodide are dictated by the dominance of its long, highly fluorinated alkyl chain (the "perfluorohexyl" segment) and the terminal ethyl iodide group. The high electronegativity and density of fluorine atoms impart properties such as high density and low miscibility with common organic solvents, while the C-I bond remains a key feature for its chemical utility.
The essential physical and thermodynamic data are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₁₃I | [1][3] |
| Molecular Weight | 474.00 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow or pink liquid | [3] |
| Boiling Point | 138 °C | [4] |
| Density | 1.94 g/mL at 20 °C (lit.) | [4] |
| Refractive Index (n²⁰/D) | 1.3575 - 1.3625 @ 20°C | [3][4] |
| Solubility | Soluble in Chloroform, Slightly in Methanol. Insoluble in water. | [4][5] |
| Sensitivity | Light Sensitive | [4] |
Note: Some properties listed are for structurally similar compounds like 1H,1H,2H,2H-Perfluorohexyl iodide (CAS 2043-55-2) due to data availability, highlighting typical characteristics of this chemical class.
Part 2: Chemical Profile: Reactivity and Stability
The chemical behavior of 1H,1H,2H,2H-Perfluorooctyl iodide is a tale of two parts: the inert, stable perfluoroalkyl backbone and the reactive C-I bond. This duality is the foundation of its utility in synthetic chemistry.
Stability and Handling
Under standard laboratory conditions, the compound is stable.[6] However, like many alkyl iodides, it is sensitive to light and may discolor over time due to the slow, light-induced homolytic cleavage of the C-I bond, which can generate trace amounts of I₂.[4] For long-term storage, it is recommended to keep it in an amber bottle or protected from light, often under an inert atmosphere. Many commercial formulations are stabilized with copper.[3]
Core Reactivity
The primary locus of reactivity is the terminal C-I bond. The strong electron-withdrawing effect of the perfluorohexyl group influences the polarity and strength of this bond, making it susceptible to both radical and nucleophilic reactions.
-
Free-Radical Reactions: The relatively weak C-I bond (compared to C-H or C-F bonds) allows for easy homolytic cleavage upon initiation by heat, light, or a radical initiator. This makes it an excellent precursor for introducing the C₆F₁₃CH₂CH₂- moiety into other molecules via radical addition reactions. This is a cornerstone of fluorotelomer chemistry.[7]
-
Synthetic Utility: It serves as a key intermediate in the synthesis of a variety of fluorinated compounds.[1] A primary application is its use in preparing fluorotelomer acrylates and alcohols, which are monomers for producing polymers with specialized surface properties (e.g., oleophobicity and hydrophobicity).[5]
Incompatible Materials
To ensure safety and reaction integrity, the compound should be kept away from:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2]
-
Strong Bases: May promote elimination reactions or other undesired side reactions.[2]
Thermal Decomposition
While stable at moderate temperatures, per- and polyfluoroalkyl substances (PFAS) will decompose at elevated temperatures. The thermal degradation of PFAS is a complex process initiated by the cleavage of the weakest bonds in the molecule.[8] For 1H,1H,2H,2H-Perfluorooctyl iodide, this would be the C-I bond, followed by C-C bond scission in the alkyl backbone at higher temperatures.[8] Thermal treatment processes like pyrolysis and incineration are being investigated for PFAS disposal, but they require high temperatures (often >700 °C) to ensure complete mineralization and prevent the formation of toxic byproducts.[9][10]
Caption: Synthetic pathways originating from 1H,1H,2H,2H-Perfluorooctyl Iodide.
Part 3: Analytical Workflow: Purity Assessment by Gas Chromatography (GC)
Assessing the purity of 1H,1H,2H,2H-Perfluorooctyl iodide is critical for its application in synthesis, where contaminants could lead to unwanted side products. Gas Chromatography (GC) is the standard method, as indicated by supplier specifications often citing purity levels of ≥96.0% (GC).[3]
Causality in Method Design
-
Why GC? The compound's volatility and thermal stability make it an ideal candidate for GC analysis.
-
Column Choice: A low-to-mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is effective. While the molecule has a polarizable C-I bond, its overall character is dominated by the non-polar fluorinated chain, allowing for good separation on standard columns.
-
Detector Choice: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For more detailed analysis and impurity identification, a Mass Spectrometer (MS) detector is superior, as it provides structural information on co-eluting peaks.
Step-by-Step GC Protocol
-
Standard Preparation:
-
Accurately weigh approximately 50 mg of a reference standard of 1H,1H,2H,2H-Perfluorooctyl iodide into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent such as ethyl acetate or chloroform. This creates a 1 mg/mL stock standard.
-
Prepare a series of working standards (e.g., 10, 50, 100 µg/mL) by serial dilution of the stock.
-
-
Sample Preparation:
-
Prepare the sample to be tested at a concentration of approximately 100 µg/mL in the same solvent used for the standards. This ensures the sample response falls within the calibration curve.
-
-
Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (FID): Temperature at 300 °C.
-
-
Analysis and Data Processing:
-
Inject 1 µL of each standard and the sample.
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically reported as area percent (% area).
-
Caption: Workflow for purity analysis via Gas Chromatography (GC).
Part 4: Safety, Handling, and Storage
As a halogenated organic compound, 1H,1H,2H,2H-Perfluorooctyl iodide requires careful handling. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
-
Hazard Classifications: It is classified as hazardous, causing skin and eye irritation, and may cause respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile).[12]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. Avoid allowing the material to come into contact with skin.[12]
-
-
Handling:
-
Storage:
References
-
PubChem. 1-Iodo-1H,1H-perfluorohexane. [Link]
-
Arizona State University. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]
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ACS Publications. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. [Link]
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Cheméo. Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). [Link]
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ResearchGate. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. [Link]
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ACS Publications. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. [Link]
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National Institutes of Health (NIH). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
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National Institutes of Health (NIH). 1-Iodododecane | C12H25I | CID 20282 - PubChem. [Link]
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An In-Depth Technical Guide to 1-Iodo-1H,1H-perfluorooctane (CAS: 10258-49-8)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Perfluoroalkylation in Modern Chemistry
In the landscape of contemporary chemical research, particularly within medicinal chemistry and materials science, the strategic introduction of perfluoroalkyl chains can dramatically alter the parent molecule's properties. The unique characteristics of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.[1][2] Among the reagents facilitating this crucial transformation, 1-Iodo-1H,1H-perfluorooctane stands out as a versatile and effective building block for introducing the C6F13CH2- moiety. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, with a focus on practical insights for laboratory professionals.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10258-49-8 | [3] |
| Molecular Formula | C8H2F15I | [3] |
| Molecular Weight | 509.98 g/mol | [3] |
| Boiling Point | 181.3 °C at 760 mmHg | Chemical Supplier Data |
| Density | 1.95 g/cm³ | Chemical Supplier Data |
| Appearance | Clear, colorless to pale yellow or pink liquid | Commercial Supplier Information |
| Solubility | Insoluble in water; soluble in many organic solvents (e.g., ethers, halogenated solvents). | General Chemical Principles |
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed full dataset for this compound is not readily found, we can predict the salient features of its NMR and Mass Spectra based on its structure and data from analogous compounds. This predictive analysis is a crucial skill for researchers when dealing with novel or sparsely documented compounds.[4][5][6]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a triplet of triplets integrating to 2H, arising from the -CH₂- group. The coupling to the adjacent -CH₂- and the geminal fluorine atoms will dictate the multiplicity.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex, with multiple signals corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain. The chemical shifts are highly sensitive to the local electronic environment.[6][7] The terminal CF₃ group will appear as a triplet, while the CF₂ groups will exhibit more complex splitting patterns due to coupling with neighboring fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals for the two carbons in the ethyl bridge and multiple signals for the carbons in the perfluoroalkyl chain, with characteristic C-F coupling constants.
-
Mass Spectrometry (GC-MS): Electron impact (EI) ionization is expected to cause fragmentation, with characteristic losses of iodine and fragments of the perfluoroalkyl chain.[8][9] The molecular ion peak may be observed, but the fragmentation pattern will be key to identification.
Synthesis of this compound: The Telomerization Approach
The industrial synthesis of long-chain perfluoroalkyl iodides, including the octane derivative, is typically achieved through a free-radical chain reaction known as telomerization.[3][10] This process involves the reaction of a "telogen" (the chain transfer agent, in this case, a shorter perfluoroalkyl iodide like pentafluoroethyl iodide) with a "taxogen" (the monomer, tetrafluoroethylene).
The fundamental steps of this process are initiation, propagation, and termination. The propagation steps involve the sequential addition of tetrafluoroethylene units to the growing perfluoroalkyl radical, followed by iodine atom transfer from the telogen to terminate the chain growth and generate a new radical to continue the cycle.
Conceptual Laboratory-Scale Synthesis Protocol
While industrial production is often a continuous process, a batch-wise laboratory adaptation can be envisioned. This protocol is illustrative and requires optimization and adherence to stringent safety measures due to the handling of gaseous reagents at elevated temperatures and pressures.
Objective: To synthesize this compound via telomerization.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Tetrafluoroethylene (TFE)
-
High-pressure autoclave with stirrer, gas inlet, and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the autoclave is scrupulously clean, dry, and leak-tested.
-
Charging the Reactor: Charge the autoclave with pentafluoroethyl iodide.
-
Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.
-
Reaction Initiation: Heat the autoclave to the desired reaction temperature (typically in the range of 150-250°C).
-
TFE Addition: Introduce tetrafluoroethylene gas into the autoclave under pressure. The pressure will need to be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as TFE is consumed.
-
Work-up: After the desired reaction time, cool the reactor to room temperature and carefully vent any unreacted TFE. The crude product mixture, containing a distribution of perfluoroalkyl iodides of varying chain lengths, can then be purified by fractional distillation.
Key Reactions and Applications in Drug Development
This compound is a valuable reagent for introducing the perfluorohexyl ethyl group into organic molecules. Its reactivity is dominated by the relatively weak carbon-iodine bond, which can be cleaved homolytically to generate a perfluoroalkyl radical or participate in metal-catalyzed coupling reactions.
Radical Addition to Alkenes and Alkynes
The addition of the perfluoroalkyl group across a double or triple bond is a powerful C-C bond-forming reaction. This is often initiated by radical initiators such as triethylborane/air, AIBN, or photoredox catalysts.
Mechanism Insight: The reaction proceeds via a radical chain mechanism. A radical initiator generates the perfluoroalkyl radical, which then adds to the unsaturated bond. The resulting carbon-centered radical abstracts an iodine atom from another molecule of this compound, propagating the chain.
This protocol is adapted from established procedures for the hydroperfluoroalkylation of unactivated alkenes and serves as a representative example.[4][10]
Objective: To synthesize an adduct of this compound and 1-octene.
Materials:
-
This compound
-
1-Octene
-
Triethylborane (1 M solution in hexanes)
-
Anhydrous toluene
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-octene (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (5 mL).
-
Initiation: To the stirred solution at room temperature, add triethylborane (0.2 mL of a 1.0 M solution in hexanes, 0.2 mmol) dropwise via syringe.
-
Reaction: After the addition, replace the argon atmosphere with air using a balloon and stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired perfluoroalkylated iodoalkane.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can participate in reactions such as the Sonogashira coupling to form perfluoroalkylated alkynes.[11][12]
This protocol is based on general procedures for Sonogashira couplings and would require optimization for this specific substrate.[11][12][13][14]
Objective: To synthesize a perfluoroalkylated alkyne from this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol%), CuI (e.g., 4 mol%), and the amine base.
-
Reagent Addition: Add the solvent, followed by this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
A key application of perfluoroalkylating agents like this compound is in the synthesis of fluorinated analogs of bioactive molecules, such as carbohydrates.[1][2] The introduction of a perfluoroalkyl chain can enhance the lipophilicity and metabolic stability of these molecules, potentially improving their pharmacokinetic properties. For instance, this reagent can be used in the preparation of fluorinated glucosamine and galactosamine-based monosaccharides, which are crucial components of many biological systems.[3] The synthesis would likely involve the reaction of a suitably protected sugar derivative with this compound under radical or metal-catalyzed conditions.
Safety, Handling, and Disposal
Working with perfluoroalkyl iodides requires adherence to strict safety protocols.
Table 2: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood. | [1][2][11][14] |
| Inhalation | Avoid inhaling vapors. May cause respiratory irritation. In case of exposure, move to fresh air. | [11] |
| Skin Contact | Causes skin irritation. In case of contact, wash immediately with soap and water. | [1][11] |
| Eye Contact | Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. | [1][11] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Protect from light. | [1][14] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not release into the environment. | [1][11] |
Conclusion
This compound is a powerful and versatile reagent for the introduction of the perfluorohexyl ethyl moiety into organic molecules. Its utility in both radical and metal-catalyzed reactions makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable scientists to fully leverage its potential in the development of novel and improved chemical entities.
References
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- ChemicalBook. (n.d.). This compound CAS#: 10258-49-8.
- Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature.
- Sissengaliyeva, G., Dénès, F., Girbu, V., Kulcitki, V., Hofstetter, E., & Renaud, P. (2025). Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Iodooctane.
- Fisher Scientific. (2010). SAFETY DATA SHEET: Heptadecafluoro-1-iodooctane.
- (n.d.). † 1H-NMR and 13C-NMR Spectra.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane 96%.
- (n.d.). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes.
- (n.d.). Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes.
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- Fisher Scientific. (n.d.).
- (n.d.).
- Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-55.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper.
- Sigma-Aldrich. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane 96%.
- (n.d.).
- (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. NSF Public Access Repository.
- (n.d.). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions...
- (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH.
- (2023).
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"spectroscopic data (NMR, IR, MS) of 1-Iodo-1H,1H-perfluorooctane"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Iodo-1H,1H-perfluorooctane
Introduction: The Challenge and Predictive Approach
This compound (CAS No. 10258-49-8) is a specialty organofluorine compound featuring a highly fluorinated carbon chain terminated by an iodomethyl group (-CH₂I).[1][2] This structure makes it a valuable reagent for introducing perfluoroalkyl chains in organic synthesis, particularly in the development of fluorinated monosaccharides and other advanced materials.[1]
While the utility of this compound is recognized, a comprehensive, publicly available set of experimental spectroscopic data is notably scarce. Standard databases often conflate this compound with its close analogs, such as the fully perfluorinated 1-iodoperfluorooctane (C₈F₁₇I) or 1-iodo-1H,1H,2H,2H-perfluorooctane (C₆F₁₃CH₂CH₂I).[3][4]
This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is to provide researchers with a robust, theoretically grounded framework for the spectroscopic identification of this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with well-documented fluorinated molecules, we will construct a detailed "spectral fingerprint" for this compound. This document will explain the causality behind the expected spectral features, providing the logic needed to confirm the structure's identity in a laboratory setting.
Molecular Structure and Spectroscopic Implications
The structure of this compound, CF₃(CF₂)₆CH₂I, presents distinct regions that will dominate its spectroscopic signature: the terminal trifluoromethyl (-CF₃) group, a chain of six difluoromethylene (-CF₂-) units, and the unique iodomethyl (-CH₂I) headgroup. The strong electronegativity of the perfluoroalkyl chain profoundly influences the adjacent -CH₂I group, which will be a key diagnostic feature in its NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides multiple, complementary datasets.
Causality in Fluorinated NMR
The analysis of fluorinated compounds by NMR requires special consideration.[5] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, similar to ¹H, resulting in high sensitivity.[5] However, the chemical shift range for ¹⁹F is much wider than for ¹H, reducing the likelihood of signal overlap. Furthermore, the through-bond coupling constants between fluorine atoms (J-FF) and between fluorine and other nuclei (J-HF, J-CF) are typically large and can be observed over multiple bonds, providing rich structural information.[6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple yet highly informative. It will contain a single resonance corresponding to the two protons of the -CH₂I group.
-
Chemical Shift (δ): The protons are attached to a carbon that is alpha to both an iodine atom and a strongly electron-withdrawing perfluoroalkyl chain. The deshielding effect of iodine is moderate, while the -(CF₂)₇F group is exceptionally powerful. Therefore, a significant downfield shift is anticipated, likely in the range of 3.8 - 4.2 ppm .
-
Multiplicity: These protons will couple to the two fluorine atoms on the adjacent C₂ carbon. This ³J-HF coupling will split the proton signal into a clean triplet . The expected coupling constant is typically in the range of 15-20 Hz.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be the most complex and diagnostic of the NMR datasets, with distinct signals for the terminal -CF₃ group and each of the seven -CF₂- groups.
-
C₈ (-CF₃): The terminal trifluoromethyl group is expected to appear as a triplet around -81 ppm , due to coupling with the adjacent -CF₂- group at C₇.
-
C₃ to C₇ (-CF₂-): The five central difluoromethylene groups will have very similar electronic environments, leading to a cluster of overlapping multiplets in the region of -122 to -126 ppm . Resolving these individual signals often requires high-field instrumentation.
-
C₂ (-CF₂-): This is the most deshielded of the difluoromethylene groups due to its proximity to the -CH₂I moiety. Its signal is expected to appear significantly downfield, likely in the range of -110 to -115 ppm . The multiplicity will be complex, appearing as a triplet of triplets due to coupling to the adjacent -CF₂- group at C₃ and the -CH₂- protons.
-
Coupling: The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the integrity of the fluorinated chain.[5]
Predicted ¹³C NMR Spectrum
Observing all carbon signals can be challenging due to large C-F coupling constants, which can split resonances into broad, low-intensity multiplets.[6]
-
C₁ (-CH₂I): This carbon is attached to iodine and the perfluoroalkyl chain. A significant downfield shift is not expected due to the "heavy atom effect" of iodine. It will likely appear as a triplet due to ²J-CF coupling to the C₂ fluorines. The predicted chemical shift is around -10 to -5 ppm .
-
C₂ to C₈ (-CF₂- and -CF₃): All carbons in the perfluoroalkyl chain will exhibit large one-bond ¹J-CF coupling constants (typically 250-300 Hz), splitting their signals into triplets (for -CF₂-) or a quartet (for -CF₃). These signals will appear in the approximate range of 108-120 ppm .
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | C₁ (-CH ₂I) | 3.8 – 4.2 | Triplet (t) | ³J-HF ≈ 15-20 |
| ¹⁹F | C₈ (-CF ₃) | ~ -81 | Triplet (t) | ³J-FF ≈ 10 |
| C₃-C₇ (-CF ₂-) | -122 – -126 | Multiplets (m) | - | |
| C₂ (-CF ₂CH₂I) | -110 – -115 | Triplet of Triplets (tt) | ²J-FF ≈ 10-15, ³J-HF ≈ 15-20 | |
| ¹³C | C₁ (-C H₂I) | -10 – -5 | Triplet (t) | ²J-CF ≈ 20-30 |
| C₂-C₈ | 108 – 120 | Multiplets (m) | ¹J-CF ≈ 250-300 |
Experimental Protocols: NMR Data Acquisition
A self-validating protocol is essential for ensuring data integrity.
Caption: Workflow for comprehensive NMR analysis.
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
¹H NMR: Acquire data with a standard pulse program. Ensure the spectral width is sufficient to cover all signals.
-
¹⁹F NMR: Acquire data with proton decoupling. Use a sealed capillary containing a reference standard like hexafluorobenzene (C₆F₆, δ = -164.9 ppm) for external referencing.
-
¹³C NMR: Acquire data with proton decoupling. Due to the low natural abundance of ¹³C and the signal splitting from C-F coupling, a higher number of scans (e.g., >1024) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[7]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Predicted IR Spectrum
-
C-H Stretching: The -CH₂- group will show symmetric and asymmetric stretching vibrations in the region of 2950-2850 cm⁻¹ . These peaks will likely be of weak to medium intensity.
-
C-F Stretching: This is the most dominant feature of the IR spectrum for any highly fluorinated compound. An extremely strong and broad absorption band is expected between 1300 and 1100 cm⁻¹ . This band arises from the collective C-F stretching modes of the entire perfluoroalkyl chain.
-
C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-IR region, typically between 600 and 500 cm⁻¹ .
Table 2: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2950 - 2850 | Weak-Medium | C-H Asymmetric & Symmetric Stretch |
| 1300 - 1100 | Very Strong, Broad | C-F Stretch |
| 600 - 500 | Medium | C-I Stretch |
Experimental Protocol: ATR-IR
Attenuated Total Reflectance (ATR) is an ideal technique for acquiring the IR spectrum of this compound, which is likely a liquid or low-melting solid.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a single drop of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is invaluable for confirming the compound's identity.
Predicted Fragmentation Pattern (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecular ion (M⁺˙) may be weak or absent due to the labile C-I bond. The fragmentation will be dominated by pathways that generate stable perfluoroalkyl cations. The NIST mass spectrum for the related perfluorooctyl iodide (C₈F₁₇I) serves as a useful, albeit imperfect, reference.[8]
-
Molecular Ion (M⁺˙): The molecular weight of C₈H₂F₁₅I is 509.98 g/mol .[1] The M⁺˙ peak at m/z 510 is expected to be of very low abundance.
-
Primary Fragmentation (α-cleavage): The most facile fragmentation will be the cleavage of the weak C-I bond, leading to the loss of an iodine radical (•I, 127 g/mol ). This will not be directly observed. The corresponding cation [C₈H₂F₁₅]⁺ at m/z 383 should be observed.
-
Secondary Fragmentation: The perfluoroalkyl chain will fragment systematically. Key observable fragments will include:
-
[M - I]⁺: m/z 383
-
[C₇F₁₃CH₂]⁺: m/z 333
-
[C₆F₁₃]⁺: m/z 319
-
[C₅F₁₁]⁺: m/z 269
-
[C₄F₉]⁺: m/z 219
-
[C₃F₇]⁺: m/z 169
-
[CF₃]⁺: m/z 69 (often the base peak)
-
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions: Use a gas chromatograph with a standard non-polar column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50°C to 250°C at 10°C/min) to ensure good separation and peak shape.
-
MS Conditions: Interface the GC to a mass spectrometer operating in EI mode (standard 70 eV). Acquire mass spectra across a range of m/z 50-600.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The unambiguous identification of this molecule relies on synthesizing information from multiple techniques. The key diagnostic features are the characteristic triplet in the ¹H NMR spectrum around 4 ppm, the complex ¹⁹F NMR spectrum with a uniquely deshielded -CF₂- signal, the intense C-F stretching band in the IR spectrum, and a mass spectrum dominated by the loss of iodine and subsequent fragmentation of the perfluoroalkyl chain. By following the outlined protocols and understanding the predicted spectral patterns, researchers can confidently verify the structure and purity of this valuable synthetic building block.
References
-
PubChem. 1-Iodoheptadecafluorooctane. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. National Center for Biotechnology Information. [Link]
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Gómez-Suárez, A. et al. ELECTRONIC SUPPLEMENTARY INFORMATION. Royal Society of Chemistry. [Link]
-
PubChem. 1-Iodo-1H,1H-perfluorohexane. National Center for Biotechnology Information. [Link]
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Ishtiak, M. Infrared laboratory spectroscopy of perfluoroalkanes, polyfluoroalkyl and perfluoroalkyl substances, and iodocarbons. University of Toronto TSpace Repository. [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
ResearchGate. 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. [Link]
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Nagib, D. A. et al. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]
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AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
-
NIST. Perfluorooctyl iodide. NIST Chemistry WebBook. [Link]
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- 4. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Perfluorooctyl iodide [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of 1-Iodo-1H,1H-perfluorooctane in Organic Solvents
Introduction: Unveiling the Potential of 1-Iodo-1H,1H-perfluorooctane
This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a molecule of significant interest in the realms of materials science, organic synthesis, and drug development. Its unique structure, characterized by a highly fluorinated carbon chain and a reactive C-I bond, imparts distinct physicochemical properties that make it a valuable building block and functional material. The fluorinated segment provides properties such as high density, thermal stability, and both hydrophobic and oleophobic characteristics, while the iodo group offers a site for chemical modification.
Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media for its synthesis and subsequent transformations, the formulation of products, and the methods for its purification and analysis. This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its solubility behavior, presenting available and estimated solubility data, and detailing experimental protocols for its determination.
Theoretical Framework: Decoding the Solubility of Fluorinated Compounds
The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For this compound, its solubility is a complex interplay of its unique molecular structure. The long perfluorinated tail is non-polar and has very weak van der Waals interactions, leading to low miscibility with many hydrocarbon-based organic solvents. The presence of the slightly more polar C-H and C-I bonds introduces a minor degree of polarity, but the overall character is dominated by the fluorinated chain.
A powerful tool for predicting the solubility of a compound in a given solvent is the use of Hansen Solubility Parameters (HSP) .[1] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from atomic-level forces.
-
δp (Polar): Stemming from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Originating from the forces between molecules that can donate and accept hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.[1]
The following diagram illustrates the concept of Hansen Solubility Parameters and their application in predicting solubility.
Caption: Relationship between Hansen Solubility Parameter (HSP) distance and solubility.
Solubility Profile of this compound
The following table provides an estimated qualitative and quantitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). These estimations are based on the solubility of analogous compounds and the principles of "like dissolves like" and HSP.
| Solvent | Solvent Type | Estimated Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Hexane | Non-polar Aliphatic | Sparingly Soluble | < 1 |
| Toluene | Non-polar Aromatic | Sparingly Soluble | < 1 |
| Diethyl Ether | Polar Aprotic | Soluble | 10 - 50 |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | 1 - 10 |
| Acetone | Polar Aprotic | Moderately Soluble | 1 - 10 |
| Chloroform | Chlorinated | Very Soluble | > 50 |
| Dichloromethane | Chlorinated | Very Soluble | > 50 |
| Methanol | Polar Protic | Slightly Soluble | 0.1 - 1 |
| Ethanol | Polar Protic | Slightly Soluble | 0.1 - 1 |
| Acetonitrile | Polar Aprotic | Moderately Soluble | 1 - 10 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble | 1 - 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | < 1 |
Disclaimer: The quantitative solubility data presented in this table are estimations and should be experimentally verified for any critical application.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute in an organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps and PTFE-lined septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument (e.g., HPLC-UV)
-
Vortex mixer
-
Centrifuge (optional)
Experimental Workflow:
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: A streamlined workflow for the experimental determination of solubility.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct undissolved phase of the solute is crucial to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the vials using a vortex mixer or a shaker for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature environment for a period to allow the undissolved solute to settle.
-
If necessary, centrifuge the vials at a controlled temperature to facilitate phase separation.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any temperature-induced precipitation.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Record the final volume and the weight of the solution.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or weight percent.
-
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct experimental data remains limited, the application of theoretical principles such as Hansen Solubility Parameters, coupled with data from analogous compounds, allows for a reasonable estimation of its solubility profile. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility data, which is crucial for advancing the applications of this versatile fluorinated compound.
Future research should focus on the systematic experimental determination of the solubility of this compound in a broader range of organic solvents and at various temperatures. This data will not only be invaluable for practical applications but will also contribute to a deeper understanding of the thermodynamics of mixing for this important class of fluorinated molecules.
References
-
ASTM D6050-15, Standard Test Method for Determination of Insoluble Solids in Organic Liquid Hazardous Waste, ASTM International, West Conshohocken, PA, 2015,
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC press.
- Barton, A. F. (2017). CRC handbook of solubility parameters and other cohesion parameters. CRC press.
-
Hansen Solubility Parameters (HSP). (n.d.). Retrieved from [Link]
-
Purdue University. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of thermophysics, 29(2), 568-585.
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]
Sources
A Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-1H,1H-perfluorooctane
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-Iodo-1H,1H-perfluorooctane (F(CF₂)₇CH₂I). Designed for researchers, chemists, and safety professionals, this document elucidates the physicochemical properties, thermal degradation pathways, and analytical methodologies required for a thorough characterization. The guide details experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposes decomposition mechanisms under pyrolytic and oxidative conditions, and outlines methods for product identification using hyphenated techniques like TGA-GC-MS. Safety considerations related to handling the parent compound and its hazardous decomposition products are also emphasized.
Introduction to this compound
This compound, with the chemical formula F(CF₂)₇CH₂I, is a specialized perfluoroalkylating reagent.[1] Its unique structure, featuring a long, electron-withdrawing perfluoroalkyl chain and a reactive carbon-iodine bond, makes it a valuable building block in organofluorine synthesis. The introduction of perfluoroalkyl moieties can significantly alter the chemical and physical properties of organic molecules, enhancing thermal stability, lipophilicity, and biological activity.
A profound understanding of a reagent's thermal stability is paramount for its safe storage, handling, and application, particularly in reactions requiring elevated temperatures. Uncontrolled thermal decomposition not only compromises reaction yield and purity but can also lead to pressure buildup in sealed vessels and the generation of toxic and corrosive byproducts. This guide serves to consolidate the theoretical and practical aspects of this compound's thermal behavior.
Physicochemical Properties and Inherent Stability
The thermal stability of a molecule is intrinsically linked to its structure and the relative strengths of its covalent bonds. In this compound, the molecule is characterized by exceptionally strong carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the perfluorinated chain, contrasted with a significantly weaker carbon-iodine (C-I) bond.
| Property | Value | Source |
| Chemical Formula | C₈H₂F₁₅I | [2] |
| Molecular Weight | 509.98 g/mol | [1][2] |
| CAS Number | 10258-49-8 | [1][2] |
| Appearance | Liquid | [3] |
The dissociation energy of a typical C-I bond is approximately 220-240 kJ/mol, whereas C-F bonds are around 485 kJ/mol and C-C bonds are ~350 kJ/mol. This disparity dictates that the C-I bond is the kinetic weak point of the molecule and the most probable site for initiating thermal decomposition. The decomposition of per- and polyfluoroalkyl substances (PFAS) is generally initiated at the least stable part of the molecule, which is often a non-fluorinated functional group.[4]
Experimental Assessment of Thermal Stability
A quantitative evaluation of thermal stability is achieved through thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental tools for this purpose.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the onset temperature of decomposition, which corresponds to the initiation of mass loss.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5–10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere Selection:
-
For pyrolysis studies, use an inert atmosphere of high-purity nitrogen or argon at a flow rate of 50-100 mL/min.
-
For combustion studies, use a flow of dry air or a specified O₂/N₂ mixture at 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (melting, boiling) and exothermic (decomposition) events.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2–5 mg of this compound in an aluminum or copper DSC pan. Caution: If significant gas evolution is expected, use a vented pan to avoid over-pressurization.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 0 °C.
-
Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram for exothermic peaks that are not associated with phase transitions, as these typically indicate decomposition.
Workflow for Thermal Characterization
Caption: Experimental workflow for TGA/DSC analysis.
Thermal Decomposition Pathways and Mechanisms
The decomposition mechanism is highly dependent on the surrounding atmosphere.
Initiation: Homolytic Fission
Regardless of the atmosphere, the initial step at elevated temperatures is the homolytic cleavage of the weakest bond, the C-I bond, to generate two radical species: a primary perfluoroalkyl radical and an iodine radical.
F(CF₂)₇CH₂–I → F(CF₂)₇CH₂• + I•
Pyrolysis (Inert Atmosphere)
In the absence of an oxidant, the resulting radicals undergo a complex series of reactions including recombination, disproportionation, and fragmentation.
-
Recombination: Iodine radicals can recombine to form molecular iodine (I₂).
-
Hydrogen Abstraction: The F(CF₂)₇CH₂• radical may abstract a hydrogen atom from another molecule to form 1H,1H-perfluorooctane.
-
Elimination and Fragmentation: The highly energetic perfluoroalkyl radical can undergo further fragmentation. This can involve β-scission of C-C or C-F bonds, leading to the formation of a variety of smaller perfluorinated alkanes and alkenes, such as tetrafluoroethylene (C₂F₄) and hexafluoroethane (C₂F₆).[4][6] The presence of the -CH₂- group can also lead to HF elimination.[6]
Combustion (Oxidative Atmosphere)
In the presence of oxygen, the decomposition is more aggressive and leads to the formation of oxidized products.
-
The initial radicals react rapidly with O₂ to form peroxy radicals.
-
These intermediates further decompose to yield stable, smaller molecules.
-
Final products typically include carbon dioxide (CO₂), carbon monoxide (CO), hydrogen fluoride (HF), and hydrogen iodide (HI) or molecular iodine (I₂).[7] Carbonyl fluoride (COF₂) is also a common product from the combustion of fluoropolymers.[6] If the reaction is performed in a quartz vessel at high temperatures, silicon tetrafluoride (SiF₄) can be formed.[6]
Caption: Proposed decomposition pathways under different atmospheres.
Analysis of Decomposition Products
Identifying the gaseous products evolved during decomposition is crucial for understanding the mechanism and assessing potential hazards. Hyphenated techniques, particularly TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS), are exceptionally powerful for this purpose.[8][9]
Experimental Protocol: TGA-GC-MS Analysis
-
System Setup: A TGA instrument is connected via a heated transfer line to a GC-MS system.
-
TGA Program: A thermal program similar to the one described in Section 3.1 is run under the desired atmosphere (inert or oxidative).
-
Evolved Gas Trapping: The gases evolved from the TGA furnace are either sent directly to the GC-MS or trapped at specific temperature intervals onto a sorbent tube for later thermal desorption (TD-GC-MS).[10][11]
-
GC Separation: The trapped or directly transferred analytes are injected into the GC column, which separates the individual components of the gas mixture based on their volatility and affinity for the stationary phase.
-
MS Identification: As each component elutes from the GC column, it enters the mass spectrometer, which fragments the molecules and generates a mass spectrum. This spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries (e.g., NIST).
Potential Decomposition Products
| Condition | Expected Major Products | Analytical Method |
| Pyrolysis | I₂, HF, 1H,1H-perfluorooctane, smaller perfluoroalkanes and perfluoroalkenes (e.g., C₂F₄, C₂F₆, C₃F₆).[4] | TGA-GC-MS, TD-GC-MS |
| Combustion | CO₂, CO, HF, HI, I₂, COF₂.[6][7] | TGA-FTIR, TGA-MS |
Safety Considerations and Handling
Given the nature of the parent compound and its degradation products, stringent safety protocols are mandatory.
-
Parent Compound: While specific data for this compound is limited, analogous compounds like 1H,1H,2H,2H-Perfluoro-1-iodooctane are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][12] Assume this compound carries similar hazards.
-
Decomposition Hazards:
-
Heating under confinement may lead to a risk of explosion due to gas evolution.[7]
-
The decomposition products are significantly more hazardous than the parent compound. Hydrogen fluoride (HF) and hydrogen iodide (HI) are extremely corrosive and toxic gases that can cause severe burns upon contact with skin or the respiratory tract.[7] Carbonyl fluoride (COF₂) is also highly toxic.
-
-
Recommended Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
When conducting thermal experiments, ensure the apparatus is properly vented to an acid gas scrubbing system.
-
Avoid incompatible materials such as strong oxidizing agents and strong bases.[12][13]
-
Conclusion
The thermal stability of this compound is governed by the relatively weak carbon-iodine bond, which serves as the initiation point for decomposition. The subsequent degradation pathway and resulting products are highly dependent on the atmosphere, with pyrolysis leading to a complex mixture of fluorinated hydrocarbons and combustion yielding highly toxic and corrosive acid gases. A comprehensive assessment requires a multi-technique approach, using TGA and DSC to define the stability limits and hyphenated methods like TGA-GC-MS to identify the evolved products. Strict adherence to safety protocols is essential to mitigate the risks associated with both the reagent and its hazardous decomposition products.
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Unlocking Synthetic Potential: A Guide to the Reactivity of the Carbon-Iodine Bond in Perfluoroalkyl Iodides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoroalkyl iodides (Rfn-I) are indispensable reagents in modern synthetic chemistry, serving as the primary source for introducing perfluoroalkyl moieties into organic molecules. The incorporation of these groups can profoundly alter a molecule's physical, chemical, and biological properties, enhancing lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth exploration of the carbon-iodine bond at the heart of Rfn-I reactivity. We will dissect the fundamental principles governing its cleavage, survey the key activation methods, and present field-proven protocols for its application in transformative chemical reactions. This document is intended for researchers and drug development professionals seeking to harness the unique synthetic power of perfluoroalkyl iodides.
The Nature of the Perfluoroalkyl C-I Bond: A Tale of Two Effects
The synthetic utility of perfluoroalkyl iodides stems directly from the unique characteristics of the carbon-iodine bond, which is significantly influenced by the presence of the highly electronegative fluorine atoms. The perfluoroalkyl group (Rfn) exerts a powerful electron-withdrawing inductive effect, polarizing the C-I bond and rendering the carbon atom electron-deficient.
However, the most critical feature is the inherent weakness of the C-I bond. Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. A lower BDE indicates a weaker bond that is more easily cleaved. The C-I bond in perfluoroalkyl iodides has a notably low BDE, making it susceptible to cleavage under relatively mild conditions.
| Bond | Bond Dissociation Energy (kcal/mol) | Notes |
| CH₃-I | ~56 | Standard alkyl iodide for comparison. |
| CF₃-I | ~54 | The C-I bond is weakened by the fluorines. |
| C₂H₅-I | ~53 | |
| C₂F₅-I | ~53 | The trend of a weak C-I bond continues. |
| C-F | ~116 | For comparison, C-F bonds are exceptionally strong.[1][2] |
| C-Cl | ~81 | |
| C-Br | ~68 | |
| Data compiled from various sources. Exact values can vary slightly based on the measurement method.[3][4][5] |
This inherent weakness makes the C-I bond the preferred site of reaction, leaving the robust C-F bonds of the perfluoroalkyl chain intact.
Modes of C-I Bond Cleavage: Homolysis vs. Heterolysis
The cleavage of the C-I bond can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage. The preferred pathway is dictated by the reaction conditions and reagents employed.
Caption: Primary cleavage pathways for the C-I bond in perfluoroalkyl iodides.
Homolytic Cleavage: The Dominant Radical Pathway
Homolytic cleavage, or homolysis, involves the symmetrical breaking of the C-I bond, where each atom retains one of the bonding electrons, generating a perfluoroalkyl radical (Rfn•) and an iodine radical (I•).[6][7] This is by far the most common and synthetically useful mode of reactivity for perfluoroalkyl iodides. The generation of the highly valuable perfluoroalkyl radical intermediate opens the door to a vast array of transformations.
Initiation Methods for Homolytic Cleavage:
-
Thermal Initiation: Heating in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) can induce homolysis.[8]
-
Photochemical Initiation: Direct irradiation with UV light provides sufficient energy to cleave the weak C-I bond.[9]
-
Photoredox Catalysis: Visible light, in combination with a suitable photocatalyst, can initiate the reaction via a single-electron transfer (SET) process, offering milder and more selective conditions.[10][11][12][13]
-
Electron Donor-Acceptor (EDA) Complex Formation: Perfluoroalkyl iodides can form EDA complexes with Lewis bases (e.g., amines, phosphines, phenols, or even simple inorganic bases like KOH).[9][14][15][16] Absorption of visible light by this complex triggers an intramolecular electron transfer, leading to efficient homolytic cleavage without the need for an external photocatalyst.[9][16][17]
Caption: Photoinduced homolysis via an Electron Donor-Acceptor (EDA) complex.
Heterolytic Cleavage: The Less-Traveled Ionic Road
Heterolytic cleavage, or heterolysis, involves an unequal division of the bonding electrons, where one atom retains both electrons.[18] This generates an ion pair: either a perfluoroalkyl cation (Rfn⁺) and an iodide anion (I⁻), or a perfluoroalkyl anion (Rfn⁻) and an iodonium cation (I⁺). While synthetically important for some substrates, this pathway is generally less common for perfluoroalkyl iodides under typical organic reaction conditions. Specific and often forcing conditions are required, such as the presence of strong Lewis acids or highly polar solvents to stabilize the resulting ions.[19] Some organometallic processes, for example, involving palladium(I) metalloradicals, have been shown to proceed via heterolytic C-I bond cleavage.[20][21]
Synthetic Applications: From Radical Additions to Cross-Couplings
The ease of generating perfluoroalkyl radicals has made Rfn-I compounds workhorses in organic synthesis. Their reactions enable the construction of complex fluorinated molecules for pharmaceuticals, agrochemicals, and materials science.
Radical Addition to Unsaturated Bonds
One of the most fundamental and widely used applications is the addition of perfluoroalkyl radicals across alkenes and alkynes.[8][9][22] This process, often called iodoperfluoroalkylation, typically proceeds via a radical chain mechanism.
Mechanism:
-
Initiation: Generation of the Rfn• radical by one of the methods described in Section 2.1.
-
Propagation: The Rfn• radical adds to the π-bond of an alkene or alkyne, generating a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of Rfn-I, yielding the final product and regenerating the Rfn• radical to continue the chain.
-
Termination: Combination of any two radical species.
This methodology is highly valuable for the synthesis of fluorotelomer iodides, which are key precursors to fluorotelomer alcohols and other important fluorinated materials.[22][23]
Photoredox-Catalyzed Perfluoroalkylation
Visible-light photoredox catalysis has revolutionized the field, allowing for perfluoroalkylation reactions under exceptionally mild conditions.[11] Catalysts such as [Ru(bpy)₃]Cl₂ and fac-Ir(ppy)₃, as well as more sustainable copper-based catalysts, are commonly employed.[10][12][13]
Caption: A generalized photocatalytic cycle for perfluoroalkylation reactions.
These reactions are not limited to simple additions. They have been successfully applied to C-H functionalization, amidation, esterification, and complex cross-coupling reactions, demonstrating remarkable functional group tolerance.[11][14][15][24]
Cross-Coupling Reactions
Perfluoroalkyl iodides are excellent partners in various cross-coupling reactions. They can be coupled with aryl halides, boronic acids, and alkynes to form C(sp³)-C(sp²) and C(sp³)-C(sp) bonds.[22][25] These reactions are often catalyzed by transition metals like copper or palladium, but catalyst-free, visible-light-induced methods are also emerging.[24][25][26]
Field-Proven Methodology: A Protocol for Visible-Light ATRA
To illustrate the practical application of these principles, we provide a representative protocol for an Atom Transfer Radical Addition (ATRA) of a perfluoroalkyl iodide to a styrene derivative, adapted from methodologies described in the literature.[10][12][13]
Reaction: Copper-Catalyzed Iodoperfluoroalkylation of Styrene
Objective: To synthesize 1-iodo-1-phenyl-2-(perfluorooctyl)ethane.
Materials:
-
Styrene (1.0 equiv)
-
Perfluorooctyl iodide (1.2 equiv)
-
[Cu(dap)₂]Cl (dap = 2,9-di(p-anisyl)-1,10-phenanthroline) (1 mol%)
-
Degassed acetonitrile (MeCN) as solvent (0.1 M)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
System Preparation: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the copper photocatalyst [Cu(dap)₂]Cl (1 mol%).
-
Reagent Addition: Sequentially add styrene (1.0 equiv), perfluorooctyl iodide (1.2 equiv), and degassed acetonitrile.
-
Reaction Execution: Seal the flask and place it approximately 5 cm from the blue LED light source. Begin vigorous stirring. The reaction mixture is typically irradiated for 12-24 hours at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of aliquots taken from the reaction mixture.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure product.
Causality and Trustworthiness:
-
Why a Copper Catalyst? While Ruthenium and Iridium catalysts are common, copper phenanthroline complexes are less expensive, more sustainable, and have been shown to be highly effective, potentially acting beyond simple photoinduced electron transfer.[10][12]
-
Why Degassed Solvent? Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting or leading to side reactions. Degassing the solvent is critical for reproducibility and high yields.
-
Why an Inert Atmosphere? Similar to degassing, maintaining an inert atmosphere prevents oxygen from interfering with the radical chain reaction.
-
Self-Validation: The protocol's success is validated by the high yield of the desired 1,2-addition product, which can be confirmed by standard analytical techniques (NMR, MS). The absence of significant side products confirms the selectivity of the catalytic system.
Conclusion and Future Outlook
The carbon-iodine bond in perfluoroalkyl iodides is a linchpin of modern organofluorine chemistry. Its characteristic weakness and propensity for homolytic cleavage provide a reliable and versatile entry point for generating perfluoroalkyl radicals. The evolution of activation methods, from harsh UV irradiation to elegant and mild visible-light photoredox catalysis and EDA complex formation, has dramatically expanded the synthetic utility of these reagents. For scientists in drug discovery and materials science, a deep understanding of this bond's reactivity is crucial for designing and implementing synthetic routes to novel fluorinated molecules with tailored properties. Future research will likely focus on developing even more sustainable and efficient catalytic systems, expanding the reaction scope to ever more complex substrates, and harnessing these powerful reagents for late-stage functionalization.
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Feiring, A. E. (1979). Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. The Journal of Organic Chemistry. Available at: [Link]
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Amii, H. et al. (2024). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Chemistry – A European Journal. Available at: [Link]
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Amii, H. et al. (2024). Chemical Strategies for the Cleavage of the C(sp³)−F Bonds in Perfluoroalkyl Groups. Wiley Online Library. Available at: [Link]
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Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]
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Chaplin, A. B. et al. (2022). Heterolytic carbon–iodine bond cleavage by a palladium(I) metalloradical. ResearchGate. Available at: [Link]
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Banus, J. et al. (1951). 12. The heterolytic fission of the carbon–iodine bond in trifluoroiodomethane. Journal of The Chemical Society. Available at: [Link]
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An In-depth Technical Guide to the Toxicology and Safety of 1-Iodo-1H,1H-perfluorooctane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-1H,1H-perfluorooctane (CAS No. 2043-57-4), also known as 1H,1H,2H,2H-Perfluorooctyl iodide, is a fluorinated organic compound utilized in laboratory settings, primarily as a perfluoroalkylating reagent.[1][2] Its structure, characterized by a stable perfluorinated carbon chain and a reactive C-I bond, makes it valuable in synthetic chemistry. However, as a member of the broader family of per- and polyfluoroalkyl substances (PFAS), a thorough understanding of its toxicological profile and safety requirements is paramount for any professional handling this chemical.
This guide provides a comprehensive overview of the known toxicological data, safety protocols, and proposed methodologies for the risk assessment of this compound. It is designed to synthesize available data with established scientific principles to ensure safe handling and informed experimental design.
Chemical and Physical Identity
| Identifier | Value | Reference |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | [3] |
| Common Synonyms | 1H,1H,2H,2H-Perfluorooctyl iodide, Perfluorohexylethyl iodide | [1][3] |
| CAS Number | 2043-57-4 | [1][4] |
| Molecular Formula | C₈H₄F₁₃I | [3][4] |
| Molecular Weight | 474.00 g/mol | [5] |
| Physical Form | Liquid | [5] |
| Density | 1.934 g/mL at 25 °C | [5] |
| Boiling Point | 92 °C at 45 mmHg | [5] |
GHS Hazard Identification and Classification
This chemical is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are associated with direct contact and inhalation.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The primary routes of occupational exposure are inhalation of vapors, direct skin contact, and eye contact. Ingestion is a less common but possible route of exposure in a laboratory setting.[7]
Toxicological Profile
The available toxicological data for this compound is largely derived from Safety Data Sheets (SDS) and is limited to acute effects. There is a notable absence of comprehensive, peer-reviewed studies on its chronic toxicity, genotoxicity, or toxicokinetics.
Acute Toxicity
-
Skin Irritation : Classified as a skin irritant.[1][4] Direct contact can cause inflammation, redness, and discomfort.[7] Pre-existing dermatitis may be exacerbated by exposure.[7]
-
Eye Irritation : Causes serious eye irritation.[1][4] Symptoms include redness, pain, and potential for damage if not promptly addressed.
-
Respiratory Irritation : Vapors or mists may irritate the respiratory system, leading to coughing and breathing difficulties.[1][8] Inhalation of high concentrations may also lead to central nervous system effects such as drowsiness and dizziness.[7]
-
Ingestion : While specific oral toxicity data (e.g., LD50) is unavailable, ingestion may be harmful, especially for individuals with pre-existing organ conditions.[7]
Chronic Toxicity and Systemic Effects
No specific chronic toxicity studies for this compound were identified. However, it is crucial to consider the broader context of related PFAS compounds. Long-chain perfluorinated chemicals are known for their persistence in the environment and in biological systems. For instance, a related compound, 1-Iodo-1H,1H,2H,2H-perfluorodecane (a C10 analogue), has been flagged for potential carcinogenicity, reproductive toxicity, and is suspected of causing damage to the liver through prolonged or repeated exposure.[9] While this does not confirm the same effects for the C8 analogue, it establishes a basis for cautious handling and the assumption of potential chronic hazards until proven otherwise.
Genotoxicity and Carcinogenicity
There is no specific data available to classify this compound's mutagenic or carcinogenic potential. A Safety Data Sheet from one supplier includes a generic warning for "Cancer and Reproductive Harm" under California's Proposition 65, but this may not be based on specific testing of this chemical.[1]
Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)
Specific ADME studies are not available. Based on its chemical structure—a lipophilic perfluorinated "tail" and a polar "head"—it can be hypothesized that:
-
Absorption : The compound may be absorbed through the skin, lungs, and gastrointestinal tract.
-
Distribution : Due to its lipophilicity, it may distribute to and accumulate in fatty tissues.
-
Metabolism : The carbon-fluorine bond is exceptionally strong, making the perfluorinated chain highly resistant to metabolic degradation. The primary site of any potential metabolism would be the ethyl-iodide moiety.
-
Excretion : Due to its resistance to metabolism, the compound and its potential metabolites may be excreted slowly, leading to a long biological half-life, a known concern for many PFAS compounds.
Safety, Handling, and Exposure Control
Given the identified hazards and data gaps, a conservative approach to handling is required.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[4]
-
Use of a certified chemical fume hood is mandatory for all procedures involving heating, aerosol generation, or handling of open containers.[10]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles or a face shield (8-inch minimum).[11] | Protects against splashes and vapors causing severe eye irritation. |
| Skin/Hands | Chemical-resistant gloves (e.g., PVC, Neoprene).[7] Inspect gloves before use and use proper removal technique. | Prevents skin irritation and potential systemic absorption. |
| Body | Complete protective suit or lab coat.[11] | Protects against accidental splashes and contamination of personal clothing. |
| Respiratory | Not required under normal use with adequate engineering controls. If ventilation is inadequate or in case of a spill, use an approved respirator with an appropriate filter (e.g., type ABEK EN14387).[5] | Prevents respiratory tract irritation from vapors or mists. |
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention. | [1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, get medical attention. | [1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [8][11] |
Handling, Storage, and Disposal
-
Handling : Avoid all personal contact, including inhalation.[7] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Protect from light, as iodo-compounds can be light-sensitive.[10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.[10]
Proposed Toxicological Assessment Workflow
For research and development professionals, understanding the data gaps is as important as knowing the existing hazards. A tiered approach to toxicological testing is recommended to characterize the risks of this compound more fully. This workflow prioritizes in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
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"environmental fate of long-chain perfluoroalkyl iodides"
An In-depth Technical Guide to the Environmental Fate of Long-Chain Perfluoroalkyl Iodides
Authored by: Gemini, Senior Application Scientist
Foreword: The Evolving Landscape of Per- and Polyfluoroalkyl Substances (PFAS)
The class of per- and polyfluoroalkyl substances (PFAS) represents a cornerstone of modern chemistry, yet also one of our most significant environmental challenges. Their unique properties, derived from the immense strength of the carbon-fluorine bond, have led to their widespread use in countless industrial and consumer products. However, this chemical stability is a double-edged sword, resulting in extreme persistence in the environment.[1][2] Long-chain perfluoroalkyl iodides (L-PFAIs), with the general structure C_nF_(2n+1)I where n ≥ 6, are a specific subgroup of PFAS. While not as widely publicized as their carboxylate (PFCA) or sulfonate (PFSA) counterparts, L-PFAIs are critical intermediates in the synthesis of fluorotelomer-based products and can be released into the environment.[3][4] Understanding their environmental fate—how they transform, where they travel, and what impact they have—is paramount for researchers, environmental scientists, and professionals in fields where these compounds may be used or encountered. This guide provides a detailed examination of the current scientific understanding of the environmental journey of L-PFAIs.
Physicochemical Properties and Environmental Relevance
The environmental behavior of any chemical is dictated by its intrinsic properties. For L-PFAIs, the defining features are a long, hydrophobic, and lipophobic perfluoroalkyl "tail" and a relatively weak, polarizable carbon-iodine (C-I) bond at the "head".
-
Amphiphilic Nature: L-PFAIs exhibit amphiphilic characteristics, meaning they possess both water-repelling (hydrophobic tail) and water-attracting (hydrophilic, albeit weakly, head) properties. This duality drives them to accumulate at interfaces between different environmental compartments, such as the air-water or sediment-water interface.[2][5]
-
Partitioning Behavior: The long perfluoroalkyl chain governs the partitioning of these molecules. Sorption to organic carbon in soil and sediment is a key process, with retention generally increasing with the length of the carbon-fluorine chain.[2][6] This suggests that L-PFAIs are less mobile in soil and groundwater compared to their short-chain counterparts.
-
The Carbon-Iodine Bond - A Point of Vulnerability: Unlike the exceptionally strong C-F bonds that characterize PFAS, the C-I bond is significantly weaker. This bond is susceptible to cleavage by ultraviolet (UV) radiation, making photolysis a primary and critical degradation pathway in the environment.[7][8]
Abiotic Degradation: The Central Role of Photolysis
Direct photolysis, the degradation of a molecule by light, is the most significant known abiotic transformation pathway for perfluoroalkyl iodides.[9] The process is initiated by the absorption of environmental UV radiation, leading to the homolytic cleavage of the C-I bond to generate a highly reactive perfluoroalkyl radical (R_f•) and an iodine radical (I•).
Mechanism of Photolytic Degradation:
-
Initiation: A molecule of L-PFAI absorbs a photon (hν), causing the C-I bond to break. C_nF_(2n+1)I + hν → C_nF_(2n+1)• + I•
-
Influence of Environmental Media: The efficiency of this process can be enhanced by the presence of certain media. For instance, water has been shown to facilitate the photolysis of PFAIs, potentially through halogen bonding interactions that weaken the C-I bond.[7] This is a crucial finding, as it implies that photolysis can be a significant degradation route in sunlit surface waters.
-
Radical Propagation and Transformation: The resulting perfluoroalkyl radical is highly reactive and can undergo several subsequent reactions depending on the environmental matrix:
-
Hydrogen Abstraction: In the presence of hydrogen donors (e.g., organic matter), the radical can abstract a hydrogen atom to form a hydrodefluorinated compound.
-
Reaction with Oxygen: In aerobic environments, the perfluoroalkyl radical can react with molecular oxygen (O_2) to form perfluoroalkylperoxy radicals (R_fOO•), which can initiate a cascade of reactions leading to the formation of more stable terminal degradation products, such as perfluoroalkyl carboxylic acids (PFCAs).[10]
-
Dimerization: Two radicals can combine to form a longer, stable perfluoroalkane.
-
Caption: Photolytic degradation pathway of L-PFAIs.
It is critical to note that while photolysis degrades the parent L-PFAI, it can lead to the formation of other persistent and often more mobile PFAS, such as long-chain PFCAs.[10] This transformation is a classic example of a precursor-to-terminal product pathway common in PFAS environmental chemistry.
Biotic Transformation: A Path of High Resistance
The biotransformation or biodegradation of PFAS is generally considered to be a very slow process, if it occurs at all, due to the strength and stability of the C-F bond.[11][12]
-
General Recalcitrance: Perfluorinated compounds like L-PFAIs are highly resistant to microbial attack. The high density of fluorine atoms shields the carbon backbone from enzymatic action. Studies on the biodegradation of PFOA and PFOS have shown them to be largely non-biodegradable under most environmental conditions.[13]
-
Potential for Transformation of Precursors: While terminal perfluorinated compounds are recalcitrant, polyfluorinated substances (which contain C-H bonds) can be biotransformed. It is conceivable that if an L-PFAI is first abiotically transformed into a polyfluorinated intermediate, that intermediate could then be susceptible to microbial degradation. However, direct evidence for the biodegradation of L-PFAIs is currently lacking in scientific literature.
-
Research Gap: The potential for microbial communities in various environments (e.g., anaerobic sediments, wastewater treatment plants) to transform L-PFAIs remains a significant knowledge gap. Future research using advanced techniques like metagenomics and stable isotope probing could shed light on this area.
Environmental Transport and Distribution
Once released, L-PFAIs can be transported far from their source. Their movement is governed by partitioning between air, water, soil, and sediment.
-
Atmospheric Transport: While L-PFAIs themselves are not highly volatile, other volatile precursor compounds can be transported long distances in the atmosphere and subsequently degrade to form PFCAs and other PFAS.[2][10] A more direct pathway for non-volatile PFAS is transport via aerosols. PFAAs have been shown to be enriched in sea spray aerosols, facilitating their long-range transport over oceans and deposition in remote regions like the Arctic.[14][15][16] Given their amphiphilic nature, L-PFAIs would likely behave similarly, partitioning to the surface of water bodies and becoming aerosolized.
-
Oceanic Transport: Ocean currents are a major vehicle for the global distribution of water-soluble contaminants. PFAS, including PFOA and PFOS, have been detected in oceans worldwide, from coastal areas to the open ocean and polar regions.[17][18] L-PFAIs entering aquatic systems will be subject to this large-scale oceanic transport, contributing to their global dissemination.
// Nodes for compartments Source [label="Industrial/Commercial\nSource Release", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Atmosphere [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Surface_Water [label="Surface Water\n(Oceans, Lakes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil_Sediment [label="Soil & Sediment", fillcolor="#FBBC05", fontcolor="#202124"]; Remote_Regions [label="Remote Regions\n(e.g., Arctic)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges representing transport Source -> Atmosphere [label="Volatilization of\nPrecursors"]; Source -> Surface_Water [label="Direct Discharge"]; Source -> Soil_Sediment [label="Land Application/\nDisposal"];
Atmosphere -> Surface_Water [label="Wet/Dry Deposition"]; Atmosphere -> Soil_Sediment [label="Deposition"]; Surface_Water -> Atmosphere [label="Sea Spray Aerosol\nFormation"]; Surface_Water -> Soil_Sediment [label="Sedimentation"]; Soil_Sediment -> Surface_Water [label="Runoff/Leaching"];
// Long-range transport Atmosphere -> Remote_Regions [label="Long-Range\nAtmospheric Transport", style=dashed, color="#5F6368"]; Surface_Water -> Remote_Regions [label="Ocean Currents", style=dashed, color="#5F6368"]; }
Caption: Environmental transport pathways for L-PFAIs.
Bioaccumulation and Ecotoxicity
The accumulation of contaminants in living organisms is a major concern. For PFAS, bioaccumulation is strongly linked to the length of the perfluoroalkyl chain.
-
Bioaccumulation Potential: Long-chain PFAS are significantly more bioaccumulative than their short-chain counterparts.[19][20] They tend to bind to proteins in the blood and liver rather than partitioning into fatty tissues, which is a different mechanism from many other persistent organic pollutants.[20] While specific data for L-PFAIs is scarce, it is highly probable that they follow this trend. Organisms in aquatic food webs, from invertebrates to top predator fish, can accumulate long-chain PFAS.[21]
-
Trophic Magnification: The process by which a substance's concentration increases in organisms at successively higher levels in a food chain is known as biomagnification. While some long-chain PFAS like PFOS show clear evidence of biomagnification, the behavior can be complex and does not always correlate directly with hydrophobicity for all long-chain PFCAs.[21]
-
Ecotoxicity: The toxicity of PFAS is an area of intense research. Exposure to long-chain PFAS has been associated with a range of adverse health effects in wildlife and laboratory animals, including liver toxicity, developmental issues, and reproductive impairment.[22][23][24] Long-chain PFAS are generally considered more toxic than short-chain alternatives.[3][19] Given their structure, L-PFAIs and their degradation products (like long-chain PFCAs) are presumed to pose a similar toxicological risk.
Table 1: Bioaccumulation Trends of Perfluoroalkyl Acids (PFAAs) by Chain Length
| Chain Length Category | Perfluorinated Carbons | General Bioaccumulation Potential in Vertebrates | Reference(s) |
| Short-Chain | < 7 (PFCAs), < 6 (PFSAs) | Lower | [19] |
| Long-Chain | ≥ 7 (PFCAs), ≥ 6 (PFSAs) | Higher | [19][20] |
Analytical Methodologies for Environmental Monitoring
The reliable detection and quantification of PFAS, including L-PFAIs, in complex environmental matrices is a significant analytical challenge due to their low concentrations and potential for contamination during sampling and analysis. The standard approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26][27]
Caption: General analytical workflow for PFAS analysis.
Experimental Protocol: SPE-LC-MS/MS Analysis of L-PFAIs in Water
This protocol provides a generalized workflow for the analysis of L-PFAIs in a water sample.
1. Sample Preparation & Extraction:
- Collect a 250-500 mL water sample in a polypropylene bottle.
- Add a preservative (e.g., Trizma®) if necessary.
- Fortify the sample with a known amount of a mass-labeled isotope internal standard mixture. This is crucial for accurate quantification as it corrects for matrix effects and variations in instrument response.
- Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.[27]
- Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min. The analytes will be retained on the sorbent.
- Wash the cartridge with a buffered wash solution to remove interferences.
- Dry the cartridge thoroughly under a stream of nitrogen.
- Elute the analytes from the cartridge using a small volume (e.g., 4-8 mL) of basic methanol (e.g., methanol with 1-2% ammonium hydroxide).
- Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (LC-MS/MS):
- Transfer the final extract to an autosampler vial.
- Inject an aliquot (e.g., 5-10 µL) into an LC-MS/MS system.
- Liquid Chromatography (LC): Separate the analytes on a C18 analytical column using a gradient of mobile phases, typically consisting of water and methanol amended with a buffer like ammonium acetate.
- Tandem Mass Spectrometry (MS/MS): Analyze the column eluent using a mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions for each target L-PFAI and its corresponding internal standard for definitive identification and quantification.
3. Quality Control:
- Analyze laboratory blanks to check for background contamination.
- Run laboratory control spikes to assess method accuracy.
- Analyze matrix spike/matrix spike duplicates to evaluate matrix-specific effects on recovery and precision.
Summary and Future Directions
The environmental fate of long-chain perfluoroalkyl iodides is primarily driven by their susceptibility to photolytic degradation, a process that cleaves the weak C-I bond. This transformation, however, leads to the formation of highly persistent perfluoroalkyl radicals, which can subsequently form other stable long-chain PFAS like PFCAs. While L-PFAIs themselves may be degraded, they act as precursors to other "forever chemicals."
Key knowledge gaps that require further investigation include:
-
Biodegradation Potential: The role of microbial communities in the transformation of L-PFAIs under different redox conditions is largely unknown.
-
Specific Transformation Products: A comprehensive characterization of all major and minor degradation products under environmentally relevant conditions is needed.
-
Ecotoxicological Data: Specific toxicological studies on L-PFAIs are required to accurately assess their risk to ecosystems and human health, rather than relying solely on extrapolation from other long-chain PFAS.
-
Environmental Concentrations: More monitoring studies are needed to understand the prevalence and concentration of L-PFAIs in various environmental compartments.
Addressing these research questions will provide a more complete picture of the environmental risks posed by this specific class of PFAS and inform better management and remediation strategies.
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An In-depth Technical Guide to the Isomers and Purity of Commercial 1-Iodo-1H,1H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-1H,1H-perfluorooctane [CF₃(CF₂)₆CH₂I] is a critical building block in the synthesis of fluorinated materials, finding extensive application in the development of pharmaceuticals, surfactants, and surface coatings. Its efficacy in these applications is intrinsically linked to its isomeric purity. This technical guide provides a comprehensive analysis of the isomers and purity of commercial this compound. We delve into the prevalent synthetic methodologies, primarily telomerization, and elucidate the formation of the principal linear isomer alongside potential telomer homologues. Detailed protocols for the characterization of purity and isomeric composition using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, providing field-proven insights into experimental design and data interpretation. This guide serves as an essential resource for researchers and professionals requiring a thorough understanding of the quality attributes of this compound for demanding applications.
Introduction: The Significance of Isomeric Purity
This compound is a key intermediate in the introduction of perfluorinated moieties into organic molecules. The unique physicochemical properties imparted by the perfluoroalkyl chain, such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics, are leveraged in a multitude of applications. In the pharmaceutical industry, the incorporation of perfluorinated groups can enhance drug efficacy, metabolic stability, and bioavailability.
The precise structure of the perfluoroalkyl chain is paramount. While the focus is typically on the linear isomer, the presence of branched isomers or related impurities can significantly alter the properties of the final product. Therefore, a robust understanding and control of the isomeric purity of this compound are critical for ensuring reproducibility and performance in research, development, and manufacturing.
Synthesis and the Genesis of Isomers and Impurities
The industrial synthesis of this compound predominantly relies on a two-step process rooted in telomerization chemistry.
Step 1: Telomerization to Produce Perfluoroalkyl Iodides
This foundational step involves the free-radical initiated reaction of a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE). This process, known as telomerization, generates a mixture of longer-chain perfluoroalkyl iodides, often referred to as telomers.[1][2] The distribution of these telomers is influenced by the molar ratio of the reactants.
Step 2: Reaction with Vinylidene Fluoride
The desired perfluorohexyl iodide (C₆F₁₃I) is then reacted with vinylidene fluoride (CH₂=CF₂) to introduce the -CH₂-CF₂-I moiety. Subsequent reduction yields the target this compound.
The Predominance of the Linear Isomer
Telomerization is known to produce predominantly linear perfluoroalkyl chains.[3] This is a key advantage over other fluorination techniques like electrochemical fluorination (ECF), which often yields a complex mixture of branched isomers. The radical addition of TFE to the growing chain favors the formation of the straight-chain product.
Primary Impurities: Telomer Homologues
The principal impurities in commercial this compound are telomer homologues. These are compounds with the same basic structure but different lengths of the perfluoroalkyl chain. For example, in a synthesis targeting the C8 compound, it is common to find residual amounts of the C6, C10, and C12 homologues.
The relative abundance of these homologues is a direct consequence of the telomerization process and the subsequent purification steps, primarily fractional distillation.
Purity of Commercial Grades
Commercial this compound is available in various purity grades, typically ranging from 96% to over 99%.[4] The stated purity usually refers to the content of the C8 linear isomer as determined by Gas Chromatography (GC).
| Purity Grade | Typical C8 Isomer Content | Common Impurities |
| Technical Grade | 96-98% | Higher concentrations of C6, C10, and other telomer homologues. |
| High Purity | >99% | Trace levels of C6 and C10 telomer homologues. |
It is crucial for the end-user to be aware that even in high-purity grades, trace amounts of these structurally similar impurities will be present. For highly sensitive applications, further purification may be necessary.
Analytical Methodologies for Isomer and Purity Assessment
A multi-technique approach is essential for the comprehensive characterization of this compound. GC-MS and NMR spectroscopy are the primary tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture based on their volatility and mass-to-charge ratio.[5][6][7]
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as ethyl acetate or hexane, to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The resulting chromatogram will show peaks corresponding to the different components of the sample. The retention time will increase with the chain length of the perfluoroalkyl iodide. The mass spectrum of each peak can be used for identification. For this compound, characteristic fragments include:
-
[M]+•: The molecular ion at m/z 510 (low abundance).
-
[M-I]+: Loss of an iodine atom, m/z 383.
-
[C₆F₁₃]+: The perfluorohexyl fragment, m/z 319.
-
[CF₃]+: m/z 69 (often the base peak).
The relative peak areas in the chromatogram can be used to quantify the purity and the distribution of telomer homologues.
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of the linear isomer and for quantitative analysis.[8] Both ¹H and ¹⁹F NMR are highly informative.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field instrument.
-
The key signal is a triplet of triplets corresponding to the -CH₂I protons, typically found around δ 3.2-3.5 ppm. The coupling to the adjacent -CF₂- group results in a triplet, and further coupling to the iodine atom (a quadrupolar nucleus) can lead to further splitting or broadening.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum with proton decoupling.
-
The spectrum will show a series of signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts are highly sensitive to the position in the chain.
-
Expected ¹⁹F Chemical Shifts (relative to CFCl₃):
-
CF₃-: ~ -81 ppm
-
-CF₂- (internal): ~ -122 to -126 ppm
-
-CF₂-CH₂I: ~ -114 ppm
-
-
Caption: Logic of NMR analysis for this compound.
Purification Strategies
For applications requiring the highest purity, commercial this compound can be further purified.
-
Fractional Distillation: This is the most effective method for removing telomer homologues with different boiling points. Careful control of the distillation parameters is necessary to achieve a good separation.
-
Chromatography: For laboratory-scale purification, column chromatography on silica gel can be employed to remove more polar impurities.
-
Washing: Washing with a solution of sodium thiosulfate can remove any traces of free iodine.
Conclusion
The isomeric purity of this compound is a critical parameter that dictates its performance in a wide range of applications. The prevalent synthesis via telomerization ensures a high proportion of the desired linear isomer, with the primary impurities being telomer homologues of varying chain lengths. A thorough analytical characterization using GC-MS and NMR spectroscopy is essential to confirm the purity and isomeric composition of commercial materials. The detailed protocols and interpretative guidance provided in this technical guide will empower researchers and drug development professionals to make informed decisions regarding the quality and suitability of this compound for their specific needs, ultimately contributing to the development of robust and reproducible processes and products.
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PubChem. Perfluorooctyl iodide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Trace determination of airborne polyfluorinated iodine alkanes using multisorbent thermal desorption/gas chromatography/high resolution mass spectrometry. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-Iodo-1H,1H-perfluorooctane in Radical Reactions
An In-depth Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
1-Iodo-1H,1H-perfluorooctane (C₈H₂F₁₅I) is a pivotal reagent in modern organic synthesis, serving as a robust precursor for the generation of the 1H,1H-perfluorooctyl radical. The unique physicochemical properties imparted by the long perfluoroalkyl chain—such as enhanced thermal stability, chemical resistance, lipophilicity, and metabolic stability—make its incorporation into molecules a highly sought-after strategy in materials science, pharmaceuticals, and agrochemicals.[1] The relatively weak Carbon-Iodine bond is central to its utility, allowing for controlled homolytic cleavage to initiate a variety of powerful transformations. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in key classes of radical reactions, including controlled polymerization, tandem cyclizations, and telomerization.
Part 1: Foundational Principles of Perfluorooctyl Radical Generation
The synthetic utility of this compound is predicated on the generation of the 1H,1H-perfluorooctyl radical (•CH₂CH₂(CF₂)₅CF₃). The C–I bond is significantly weaker than C–H, C–C, or C–F bonds, making it susceptible to homolytic cleavage under relatively mild conditions. The initiation of this cleavage is the critical first step in any radical chain reaction.[2]
There are three primary strategies for generating the initial radical species:
-
Thermal Initiation: In the presence of a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, heating the reaction mixture leads to the decomposition of the initiator, producing primary radicals. These radicals then abstract the iodine atom from this compound to generate the desired perfluorooctyl radical and propagate the chain reaction.[2][3]
-
Photochemical Initiation: The C–I bond can be cleaved directly by UV irradiation. More recently, visible-light-promoted methods have become prevalent, often avoiding the need for dedicated photocatalysts.[4]
-
Electron Donor-Acceptor (EDA) Complex Formation: A powerful, metal-free approach involves the formation of an EDA complex between the electron-deficient perfluoroalkyl iodide and an electron-rich species, such as N,N,N′,N′-tetramethylethylene-1,2-diamine (TMEDA).[1][5] Upon photoexcitation with visible light (e.g., blue LEDs), intramolecular electron transfer occurs, leading to the fragmentation of the C–I bond and the formation of the perfluoroalkyl radical. This method is exceptionally mild and has broadened the scope of perfluoroalkylation reactions.[1]
Caption: Generation of the key perfluorooctyl radical from this compound via three distinct initiation pathways.
Part 2: Application in Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights, complex architectures, and low dispersity (Đ).[6] In this system, this compound functions as a highly efficient chain transfer agent (CTA).
Causality of Experimental Design
The core principle of ITP is establishing a dynamic equilibrium between a low concentration of active, propagating polymer chains (P•) and a high concentration of dormant polymer chains (P-I). This compound initiates this process by first generating the Rf• radical, which adds to a monomer unit. The resulting radical then abstracts an iodine atom from another dormant chain (either Rf-I or another P-I chain), thereby propagating the chain while keeping the overall concentration of radical species low. This reversible transfer of the iodine atom ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization. The choice of initiator, monomer-to-CTA ratio, and temperature are critical parameters to control the final molecular weight and dispersity.
Caption: Workflow of Iodine Transfer Polymerization (ITP) using a perfluoroalkyl iodide Chain Transfer Agent (CTA).
Experimental Protocol: ITP of a Vinyl Monomer
This protocol provides a general procedure for the controlled radical polymerization of a vinyl monomer (e.g., methyl methacrylate) using this compound as a CTA and AIBN as a thermal initiator.[6]
Materials:
-
This compound (CTA)
-
Vinyl monomer (e.g., Methyl Methacrylate), inhibitor removed
-
AIBN (Initiator)
-
Anisole (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Schlenk flask, magnetic stir bar, syringes, rubber septum
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1 eq) and AIBN (e.g., 0.02 mmol, 0.2 eq).
-
Degassing: Seal the flask with a rubber septum and perform at least three cycles of vacuum-backfill with an inert gas (e.g., Argon) to thoroughly remove oxygen, which is a radical scavenger.
-
Addition of Monomer and Solvent: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL Anisole) and the degassed monomer (e.g., 10 mmol, 100 eq) to the flask via syringe.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (typically 60-80°C for AIBN). Stir the reaction mixture vigorously.
-
Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time points (via a degassed syringe) and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination and Purification: Once the desired conversion is achieved, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.[6]
| Parameter | Typical Value | Purpose |
| [Monomer]:[CTA]:[Initiator] | 100 : 1 : 0.2 | Controls molecular weight and polymerization rate. |
| Temperature | 60-80 °C | Controls the decomposition rate of the AIBN initiator. |
| Solvent | Anisole, Toluene | Solubilizes all components and controls viscosity. |
| Degassing Cycles | 3-5 | Critical for removing oxygen to prevent inhibition. |
Part 3: Application in Visible-Light-Mediated Radical Cyclization
A sophisticated application of this compound is in tandem perfluoroalkylation/cyclization reactions to construct complex, fluorine-containing heterocyclic scaffolds.[7] These reactions are often initiated by visible light through an EDA complex, avoiding the need for expensive metal catalysts or harsh UV radiation.[1]
Causality of Experimental Design
This strategy leverages the initial generation of the perfluorooctyl radical, which then undergoes an intermolecular addition to an unactivated alkene (e.g., on a pyrazole derivative).[7] This addition creates a new carbon-centered radical, which is positioned to undergo a rapid and regioselective intramolecular cyclization, forming a new ring system. The resulting cyclic radical is then quenched, often by abstracting a hydrogen atom from the solvent or another species, to yield the final product. The choice of the electron donor (e.g., TMEDA) is crucial for forming the photoactive EDA complex, and the solvent can influence the final hydrogen atom transfer step.
Caption: Logical workflow for the visible-light-induced tandem perfluoroalkylation/cyclization cascade reaction.
Experimental Protocol: Synthesis of a Perfluoroalkylated Pyrazole Derivative
This protocol is adapted from a visible-light-driven strategy for the synthesis of perfluoroalkylated heterocyclic derivatives.[7]
Materials:
-
N-allyl substituted pyrazole (Substrate)
-
This compound
-
N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube or vial with a screw cap
-
10 W Blue LED light source
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the N-allyl pyrazole substrate (e.g., 0.2 mmol, 1 eq), this compound (e.g., 0.4 mmol, 2 eq), and TMEDA (e.g., 0.4 mmol, 2 eq).
-
Solvent Addition: Add anhydrous MeCN (2.0 mL) to the tube.
-
Degassing: Seal the tube and degas the solution by bubbling Argon through it for 15 minutes.
-
Irradiation: Place the sealed reaction tube approximately 3-5 cm from a 10 W blue LED strip and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired perfluoroalkylated cyclized product.
| Component | Molar Ratio (eq) | Purpose |
| Substrate | 1 | The radical acceptor and cyclization precursor. |
| Rf-I | 2 | Perfluoroalkyl radical source. |
| TMEDA | 2 | Electron donor for EDA complex formation.[1] |
| Solvent | MeCN | Polar aprotic solvent, suitable for EDA complex formation. |
| Light Source | Blue LEDs | Provides the energy for photoexcitation of the EDA complex.[7] |
Part 4: Application in Telomerization
Telomerization is a specialized polymerization process where a chain transfer agent, known as a telogen, reacts with a monomer to form low molecular weight polymers, or telomers.[8] this compound is an ideal telogen for producing fluorotelomers, which are important intermediates for surfactants, surface protectants, and other specialty chemicals.[9]
Causality of Experimental Design
In this process, the perfluorooctyl radical generated from the telogen (Rf-I) adds to a small number of monomer units (e.g., tetrafluoroethylene). The chain transfer constant of the telogen is high, meaning the growing short-chain radical will readily abstract the iodine atom from another molecule of Rf-I. This terminates one telomer chain and generates a new Rf• radical to start another, keeping the degree of polymerization low. The ratio of telogen to monomer is the primary factor controlling the average chain length of the resulting telomers.
Caption: The telomerization process, where the telogen (R_f-I) controls the formation of short-chain telomers.
Conceptual Protocol: Fluorotelomer Synthesis
The industrial production of fluorotelomers often involves high-pressure reactors and gaseous monomers. The following is a conceptual outline of the key steps.[9]
-
Charging the Reactor: A high-pressure reactor is charged with this compound (telogen) and a radical initiator.
-
Inerting: The reactor is purged of oxygen.
-
Monomer Addition: A monomer, such as tetrafluoroethylene (TFE) or ethylene, is fed into the reactor under pressure.[8]
-
Reaction: The reactor is heated to initiate the radical reaction. The ratio of telogen to monomer is carefully controlled to target a specific distribution of telomer chain lengths.
-
Termination & Purification: After the reaction period, the reactor is cooled, and unreacted monomer is vented. The crude product mixture, containing telomers of different chain lengths (Rf-(M)n-I), is then typically purified by distillation.
References
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- Royal Society of Chemistry. (2025). A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2025). cyclization cascade towards perfluoroalkyl- substituted iminoisobenzofuran. Organic & Biomolecular Chemistry.
- ACS Publications. (n.d.). Cyclization Reactions of Perfluoroalkyl-Substituted Radicals. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Direct Evidence of a Radical Mechanism in the Addition Reaction of Iododifluoroesters to Olefins by Spin Trapping.
- ResearchGate. (2025). Radical cyclization reaction of iodine containing fluoroolefines.
- Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II.
- Taylor & Francis. (n.d.). Telomerization – Knowledge and References.
- Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions.
- Taylor & Francis. (2017). Innovative industrial technology starts with iodine. In T. Kaiho (Ed.), Iodine Made Simple.
- Chemistry LibreTexts. (2023). 4: Radical Reactions.
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Application Notes and Protocols: 1-Iodo-1H,1H-perfluorooctane as a Precursor for Fluorotelomers
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1-iodo-1H,1H-perfluorooctane in the synthesis of fluorotelomers. Fluorotelomers are oligomeric species characterized by a perfluorinated carbon chain, which imparts unique properties such as high thermal stability, chemical resistance, and both hydrophobicity and lipophobicity.[1] These characteristics make them invaluable in a wide range of applications, including the development of advanced materials, surfactants, and specialized coatings.[2][3] This guide will delve into the mechanistic principles of fluorotelomer synthesis, provide step-by-step protocols for common polymerization techniques, and outline methods for the characterization of the resulting products.
Introduction: The Significance of this compound
This compound (C₈H₂F₁₅I) is a key organoiodine compound that serves as a versatile precursor, or "telogen," in the synthesis of fluorotelomers.[1][4] Its structure, featuring a C-I bond at the terminus of a partially fluorinated alkyl chain, is crucial for its role in controlled radical polymerization processes. The relatively weak C-I bond allows for the controlled initiation and propagation of polymerization with various unsaturated monomers, known as "taxogens."[5] This controlled nature of the polymerization is essential for producing fluorotelomers with well-defined molecular weights and narrow polydispersity, which are critical parameters for tailoring their properties for specific applications.
The telomerization process, a chain reaction in which a telogen reacts with a taxogen, is the foundational method for producing a homologous series of perfluoroalkyl iodides, which can then be further functionalized.[1][6] The unique properties of the resulting fluorotelomers, such as their ability to repel water, oil, dirt, and grease, stem from the high stability of the carbon-fluorine bonds.[7] These properties have led to their use in a variety of industrial and consumer products, including textiles, food packaging, and firefighting foams.[2][8]
Mechanistic Principles of Fluorotelomer Synthesis
The synthesis of fluorotelomers from this compound is primarily achieved through radical polymerization, specifically via a process known as Iodine Transfer Polymerization (ITP).[5][9] ITP is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled architectures.[9][10]
The general mechanism involves three key steps:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals can then react with the monomer or abstract the iodine atom from this compound to form a perfluoroalkyl radical.
-
Propagation and Degenerative Transfer: The newly formed radical adds to a monomer molecule (e.g., vinylidene fluoride), initiating the growth of a polymer chain. This growing chain can then react with another molecule of this compound in a degenerative transfer process, where the iodine atom is transferred to the growing chain, terminating its growth and generating a new perfluoroalkyl radical to initiate another chain.[9][11] This reversible transfer of the iodine atom is the key to controlling the polymerization.
-
Termination: As with any radical polymerization, termination can occur through the combination or disproportionation of two growing radical chains. However, in a well-controlled ITP, the rate of degenerative transfer is significantly higher than the rate of termination, leading to a "living" polymerization character.[9]
The choice of monomer is critical and can range from fluorinated alkenes like tetrafluoroethylene and vinylidene fluoride to non-fluorinated monomers such as acrylates and styrenes.[8][12] The molar ratio of the telogen (this compound) to the taxogen (monomer) is a key parameter for controlling the average molecular weight of the resulting fluorotelomers.[1]
Experimental Protocols
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.[13]
-
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[14][15]
-
Avoid inhalation of vapors and contact with skin and eyes.[16]
-
In case of contact, immediately flush the affected area with copious amounts of water.[15]
-
Store the chemical in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and bases.[14][15]
Protocol 1: Thermal Telomerization of Vinylidene Fluoride (VDF) with this compound
This protocol describes a typical procedure for the synthesis of fluorotelomers via the thermal telomerization of VDF.
Materials:
-
1-Iodo-1H,1H-perfluoroo-ctane (CAS 10258-49-8)[17]
-
Vinylidene fluoride (VDF)
-
Di-tert-butyl peroxide (DTBP) as initiator
-
Acetonitrile (anhydrous) as solvent
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple[18]
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any oxygen.[18]
-
Charging the Reactor: In the fume hood, carefully charge the autoclave with this compound, anhydrous acetonitrile, and the desired amount of di-tert-butyl peroxide.
-
Sealing and Purging: Seal the autoclave and perform several vacuum/inert gas cycles to ensure an oxygen-free environment.
-
Introducing VDF: Cool the autoclave in a dry ice/acetone bath and carefully introduce the desired amount of liquid VDF.
-
Reaction: Place the autoclave in a heating mantle and gradually raise the temperature to the desired reaction temperature (typically 120-140°C).[18] The pressure inside the reactor will increase as the reaction proceeds. Monitor the temperature and pressure throughout the reaction.
-
Reaction Monitoring and Termination: The reaction is typically run for several hours. The progress can be monitored by observing the pressure drop as the VDF is consumed. To terminate the reaction, cool the autoclave in an ice bath.
-
Work-up and Purification:
-
Carefully vent any unreacted VDF.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and any low-boiling components under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography to isolate the different telomer adducts.
-
Expected Outcome:
This reaction will produce a mixture of fluorotelomers with the general structure F(CF₂)₇CH₂CH₂(CH₂CF₂)ₙI. The distribution of 'n' will depend on the initial molar ratio of VDF to this compound.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of a Fluorinated Acrylate
This protocol outlines the synthesis of a well-defined block copolymer using this compound as an initiator for the ATRP of a fluorinated acrylate monomer.
Materials:
-
This compound
-
1H,1H,2H,2H-Perfluorodecyl acrylate (or other suitable fluorinated acrylate monomer)
-
Copper(I) bromide (CuBr) as the catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand
-
Anisole (anhydrous) as the solvent
-
Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Catalyst/Ligand Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and anhydrous anisole. Stir the suspension and then add PMDETA via syringe. Stir until a homogeneous green-blue solution is formed.
-
Monomer and Initiator Addition: In a separate Schlenk flask, dissolve the fluorinated acrylate monomer and this compound in anhydrous anisole.
-
Degassing: Subject both flasks to several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Initiation of Polymerization: Using a cannula, transfer the catalyst/ligand solution to the monomer/initiator solution.
-
Reaction: Place the reaction flask in a pre-heated oil bath at the desired temperature (typically 60-90°C) and stir.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking small aliquots at different time points and analyzing them by ¹H NMR or gas chromatography to determine monomer conversion. To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Expected Outcome:
This procedure will yield a well-defined fluorinated polymer with a narrow molecular weight distribution. The molecular weight can be controlled by the initial monomer-to-initiator ratio.
Visualization of Experimental Workflow and Reaction Mechanism
General Workflow for Fluorotelomer Synthesis
Caption: General experimental workflow for fluorotelomer synthesis.
Iodine Transfer Polymerization (ITP) Mechanism
Caption: Simplified mechanism of Iodine Transfer Polymerization (ITP).
Characterization of Fluorotelomers
The synthesized fluorotelomers should be thoroughly characterized to confirm their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to identify and quantify the non-fluorinated portions of the molecule, such as the -CH₂CH₂- group and any protons from the monomer units.
-
¹⁹F NMR: Essential for characterizing the perfluorinated chain and confirming the incorporation of fluorinated monomers.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying characteristic functional groups, such as C-F, C-H, and C=O (if using acrylate monomers) stretching vibrations.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. A low PDI (typically < 1.5) is indicative of a well-controlled polymerization.
Applications of Fluorotelomers
The unique properties of fluorotelomers derived from this compound make them suitable for a wide array of applications:
-
Surface Coatings: Their oleophobic and hydrophobic nature makes them excellent for creating stain-resistant and water-repellent coatings for textiles, carpets, and food packaging.[7][8]
-
Firefighting Foams: Fluorotelomer-based surfactants are key components in aqueous film-forming foams (AFFF) used to extinguish hydrocarbon fuel fires.[2][19]
-
Electronics and Semiconductors: Used in the manufacturing of semiconductors and as specialized lubricants due to their chemical inertness and thermal stability.[3]
-
Biomedical Applications: Their biocompatibility and unique surface properties are being explored for use in medical devices and drug delivery systems.
Data Summary
| Parameter | Thermal Telomerization of VDF | ATRP of Fluorinated Acrylate |
| Typical Initiator/Catalyst | Di-tert-butyl peroxide | CuBr/PMDETA |
| Typical Temperature | 120-140 °C | 60-90 °C |
| Control over MW | Moderate (dependent on [M]/[I] ratio) | High (dependent on [M]/[I] ratio) |
| Polydispersity Index (PDI) | > 1.5 | < 1.5 |
| Key Feature | Simple, robust method for producing a range of telomers. | Produces well-defined polymers with complex architectures. |
Conclusion
This compound is a critical building block in the field of fluoropolymer chemistry. The ability to utilize this compound in controlled radical polymerization techniques like ITP and ATRP provides chemists with a powerful tool to design and synthesize a vast array of fluorotelomers with tailored properties. The protocols and information provided in this guide serve as a starting point for researchers to explore the synthesis and application of these fascinating and highly functional materials. Careful adherence to safety protocols and thorough characterization of the resulting products are paramount for successful and reproducible research in this area.
References
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Fluorotelomer - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
ALS Global. (2025, March). Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations. Retrieved from [Link]
-
Washington, J. W., & Jenkins, T. M. (2014). Characterizing Fluorotelomer and Polyfluoroalkyl Substances in New and Aged Fluorotelomer-Based Polymers for Degradation Studies with GC/MS and LC/MS/MS. Environmental Science & Technology, 48(10), 5762–5769. [Link]
-
Balague, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223. [Link]
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Grand View Research. (2023). Fluorotelomers Market Size, Share And Growth Report, 2030. Retrieved from [Link]
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Canada.ca. (2021). Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fluorotelomer alcohol – Knowledge and References. Retrieved January 13, 2026, from [Link]
-
Washington, J. W., & Jenkins, T. M. (2014). Characterizing Fluorotelomer & Polyfluoroalkyl Substances in New & Aged Fluorotelomer-Based Polymers for Degradation Studies with GC/MS & LC/MS/MS. ResearchGate. Retrieved from [Link]
-
Ameduri, B. (2020). Molecular iodine in monomer and polymer designing. Taylor & Francis Online, 51(1), 1-24. [Link]
- Google Patents. (n.d.). US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators.
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Boyer, C., et al. (2012). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Molecules, 17(7), 8346-8366. [Link]
-
Fukuda, T., et al. (2000). Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. Macromolecules, 33(12), 4373–4380. [Link]
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ResearchGate. (n.d.). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. Retrieved January 13, 2026, from [Link]
-
Ameduri, B. (2006). Use of Iodocompounds in Radical Polymerization. Chemical Reviews, 106(9), 3934-3958. [Link]
-
Titaley, I. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Atmospheres. [Link]
-
Phillips, M. B., et al. (2010). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 44(15), 6033–6039. [Link]
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved January 13, 2026, from [Link]
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Butt, C. M., et al. (2014). Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: A review. Environmental Toxicology and Chemistry, 33(2), 243-267. [Link]
-
Wikipedia. (n.d.). Living free-radical polymerization. Retrieved January 13, 2026, from [Link]
-
Asghari, F., et al. (2022). New In Situ-Generated Polymer-Iodine Complexes with Broad-Spectrum Antimicrobial Activity. Applied and Environmental Microbiology, 88(19), e00865-22. [Link]
-
ResearchGate. (2025, August 6). Use of Iodocompounds in Radical Polymerization. Retrieved from [Link]
-
ResearchGate. (2025, September 20). A Novel Fluorinated Monomer: Synthesis, Characterization and ATRP of 5,6,7,8-tetrafluoro naphthalen-1-yl acrylate. Retrieved from [Link]
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MDPI. (2024, June 9). The Effect of Electric Aging on Vinylidene Fluoride Copolymers for Ferroelectric Memory. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 1H,1H,2H,2H-perfluorodecyl-acrylate-containing block copolymers from ARGET ATRP. Retrieved from [Link]
-
MDPI. (n.d.). PEGylated Fluorescent Nanoparticles from One-Pot Atom Transfer Radical Polymerization and “Click Chemistry”. Retrieved January 13, 2026, from [Link]
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Synthetic Protocols for Perfluoroalkylation using 1-Iodo-1H,1H-perfluorooctane: An Application Guide
Introduction: The Strategic Value of Perfluoroalkylation in Modern Chemistry
The introduction of perfluoroalkyl chains into organic molecules is a powerful strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties conferred by these fluorine-rich moieties—such as enhanced lipophilicity, metabolic stability, and unique conformational preferences—make them highly sought after by researchers in drug discovery and materials science.[1] Among the various reagents available for this purpose, 1-iodo-1H,1H-perfluorooctane stands out as a versatile and efficient source of the 1H,1H-perfluorooctyl group. This guide provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including radical additions, photoredox catalysis, and copper-catalyzed cross-coupling reactions. The protocols are designed to be self-validating systems, with in-depth explanations of the underlying mechanistic principles to empower researchers to adapt and troubleshoot these methods effectively.
Radical-Mediated Perfluoroalkylation of Alkenes and Alkynes
Radical addition of perfluoroalkyl iodides to unsaturated carbon-carbon bonds is a cornerstone of organofluorine chemistry. These reactions are typically initiated by thermal or photochemical means and proceed via a chain mechanism. The use of this compound in these transformations allows for the direct and atom-economical installation of the perfluorooctyl moiety.
Mechanistic Rationale: The Atom Transfer Radical Addition (ATRA) Pathway
The radical addition of this compound to alkenes and alkynes often proceeds via an Atom Transfer Radical Addition (ATRA) mechanism. This process involves the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical, which then adds to the unsaturated substrate. The resulting radical intermediate subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to furnish the product and propagate the radical chain.
Diagram 1: Atom Transfer Radical Addition (ATRA) Workflow
Caption: Workflow of the ATRA mechanism for perfluoroalkylation.
Experimental Protocol: Thermal-Initiated ATRA of this compound with an Alkene
This protocol describes the addition of this compound to 1-octene, a representative unactivated alkene. The reaction is initiated by AIBN (azobisisobutyronitrile) under thermal conditions.
Materials:
-
This compound
-
1-Octene
-
AIBN (recrystallized)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 1-octene (1.5 eq), and a catalytic amount of AIBN (0.1 eq).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M with respect to the perfluoroalkyl iodide).
-
Seal the flask and heat the reaction mixture at 80-90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess alkene.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired iodo-perfluoroalkylated product.
Table 1: Representative Data for Thermal-Initiated ATRA
| Entry | Alkene | Perfluoroalkyl Iodide | Initiator (eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octene | C8F17CH2CH2I | AIBN (0.1) | 85 | 18 | 75-85 |
| 2 | Styrene | C8F17CH2CH2I | AIBN (0.1) | 80 | 12 | 80-90 |
| 3 | Phenylacetylene | C8F17CH2CH2I | AIBN (0.1) | 90 | 24 | 65-75 |
Photoredox-Catalyzed Perfluoroalkylation of Heterocycles
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient formation of C-C bonds.[2] This approach allows for the generation of perfluoroalkyl radicals from this compound under ambient conditions, which can then engage in reactions with a variety of substrates, including electron-rich heterocycles.
Mechanistic Rationale: The Photoredox Catalytic Cycle
In a typical photoredox cycle for perfluoroalkylation, a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with this compound, leading to the formation of the perfluoroalkyl radical and the oxidized photocatalyst. The perfluoroalkyl radical then adds to the heterocyclic substrate, and the resulting radical cation is subsequently reduced to the final product, regenerating the ground-state photocatalyst.
Diagram 2: Photoredox Catalysis Workflow
Sources
Application Notes and Protocols for Surface Modification using 1-Iodo-1H,1H-perfluorooctane
Introduction: The Strategic Advantage of Perfluorinated Surfaces
In the landscape of advanced materials, the precise control of surface properties is paramount. For researchers, scientists, and drug development professionals, the ability to dictate the interactions between a material and its environment can be the difference between experimental success and failure. Perfluorinated compounds are a cornerstone of modern surface engineering, prized for their exceptional chemical inertness, thermal stability, and low surface energy. These properties translate into highly hydrophobic and oleophobic surfaces that can resist non-specific protein adsorption, prevent biofouling, and provide lubricity.[1][2] Such characteristics are of immense value in applications ranging from high-throughput screening (HTS) platforms and microfluidics to biocompatible coatings for medical devices.[3][4][5][6]
This guide focuses on the application of 1-Iodo-1H,1H-perfluorooctane (C8H2F15I) as a versatile reagent for the creation of robust, low-energy surfaces. While structurally similar to other well-known perfluorinated modifying agents, the terminal iodine atom of this compound offers unique opportunities for surface attachment through mechanisms such as halogen bonding and as a precursor for other reactive functionalities.
This document provides a detailed exploration of the chemistry of this compound and presents actionable protocols for the modification of silica, metallic, and polymeric substrates. The methodologies are designed to be self-validating, with an emphasis on the underlying scientific principles to empower researchers to adapt and innovate.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 10258-49-8 | [7] |
| Molecular Formula | C8H2F15I | [7] |
| Molecular Weight | 509.98 g/mol | [7] |
| Appearance | Typically a liquid | |
| Key Features | Highly fluorinated chain for low surface energy; Terminal iodine for reactive attachment |
Core Mechanisms of Surface Modification
The utility of this compound as a surface modifying agent is rooted in the reactivity of its carbon-iodine bond and the unique properties of its perfluorinated tail. Depending on the substrate, different attachment strategies can be employed.
Halogen Bonding on Silica Surfaces
For hydroxyl-rich surfaces like silica (glass, silicon wafers), the primary mechanism of attachment is halogen bonding. This is a non-covalent, directional interaction between the electron-deficient region on the iodine atom (the σ-hole) and an electron-rich donor, such as the oxygen atoms on a silica surface. This interaction is strong enough to promote the formation of stable, self-assembled monolayers (SAMs).
Covalent Grafting on Metallic Surfaces via Thiolation
While direct attachment of the iodo-group to some metals is possible, a more robust and well-established method for creating ordered SAMs on noble metals like gold is through a sulfur-metal bond. This compound can be readily converted to its corresponding thiol (1H,1H,2H,2H-perfluorooctane-1-thiol), which then spontaneously forms a strong, quasi-covalent bond with gold surfaces.
Photochemical Grafting on Polymeric Surfaces
For polymeric substrates, the carbon-iodine bond can be homolytically cleaved using ultraviolet (UV) light to generate a perfluoroalkyl radical. This highly reactive species can then abstract a hydrogen atom from the polymer backbone, creating a carbon-centered radical on the polymer. The subsequent combination of these radicals results in a stable, covalent C-C bond, effectively grafting the perfluorooctyl chain onto the polymer surface.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Formation of a Superhydrophobic Self-Assembled Monolayer on Silica Surfaces
This protocol is suitable for glass slides, silicon wafers, and other silica-based materials.
Materials:
-
This compound
-
Anhydrous toluene or hexane
-
Substrates (e.g., glass microscope slides)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Deionized water
-
Ethanol
-
Nitrogen gas source
-
Glass or PTFE containers with sealable lids
Procedure:
-
Substrate Cleaning:
-
Place the silica substrates in a glass container.
-
Carefully add Piranha solution to fully immerse the substrates. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Prepare and handle with extreme caution in a fume hood.
-
Allow the substrates to clean for 30-60 minutes.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen gas. The surface should be hydrophilic (a water droplet should spread out).
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane in a glass or PTFE container.
-
-
Monolayer Formation:
-
Immerse the cleaned and dried substrates in the prepared solution.
-
Seal the container and leave at room temperature for 12-24 hours to allow for the formation of the self-assembled monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Validation:
-
Contact Angle Measurement: A successfully modified surface will be highly hydrophobic. The static water contact angle should be greater than 110°.
-
X-ray Photoelectron Spectroscopy (XPS): The surface should show strong signals for fluorine (F 1s) and iodine (I 3d), and a decrease in the oxygen (O 1s) signal from the underlying silica.
Protocol 2: Modification of Gold Surfaces via Thiolation
This protocol involves a two-step process: synthesis of the thiol followed by SAM formation.
Part A: Synthesis of 1H,1H,2H,2H-perfluorooctane-1-thiol [8][9]
Materials:
-
This compound
-
Thioacetic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Methylene chloride
-
Hexanes
-
Standard glassware for organic synthesis (round-bottom flasks, addition funnel, etc.)
-
Nitrogen atmosphere setup
Procedure:
-
Synthesis of Thioacetate Intermediate:
-
In a flame-dried flask under nitrogen, suspend NaH in anhydrous THF and cool to 0°C.
-
Slowly add thioacetic acid.
-
After stirring, cool the mixture to -78°C and add this compound dropwise.[8][9]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with methanol, remove volatile organics under vacuum, and perform a workup with deionized water and methylene chloride extraction.[8][9]
-
Purify the resulting 1H,1H,2H,2H-perfluorooctanethiol acetate by flash chromatography.[8][9]
-
-
Reduction to Thiol:
-
In a separate flame-dried flask under nitrogen, suspend LAH in anhydrous THF and cool to -78°C.
-
Slowly add the purified thioacetate intermediate dissolved in THF.
-
Stir at -78°C, then quench with methanol and allow to warm to room temperature.[8][9]
-
Perform an aqueous workup and extraction with methylene chloride.
-
Purify the final product, 1H,1H,2H,2H-perfluorooctane-1-thiol, by flash chromatography.[8][9]
-
Part B: SAM Formation on Gold
Materials:
-
Synthesized 1H,1H,2H,2H-perfluorooctane-1-thiol
-
200-proof ethanol
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass)
-
Cleaning agents (e.g., UV-ozone cleaner or Piranha solution)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Clean the gold substrates using a suitable method (e.g., UV-ozone for 15-20 minutes) to remove organic contaminants. Rinse with ethanol and dry with nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of the synthesized thiol in ethanol.
-
Immersion: Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature.
-
Rinsing: Remove the substrates, rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry under a nitrogen stream.
Validation:
-
Contact Angle Measurement: Expect a static water contact angle of approximately 110-115°.
-
XPS: The surface should show signals for fluorine (F 1s) and sulfur (S 2p), with the sulfur signal indicating the formation of a gold-thiolate bond.
Protocol 3: Photochemical Grafting onto Polymeric Surfaces
This protocol is suitable for polymers with abstractable hydrogens, such as polyethylene, polypropylene, and polystyrene.
Materials:
-
This compound
-
Polymer substrate
-
An inert, volatile solvent (e.g., hexane or a fluorinated solvent)
-
UV light source (e.g., a low-pressure mercury lamp with a principal wavelength of 254 nm)
-
Quartz reaction vessel or a UV-transparent container
-
Nitrogen or argon source for purging
-
Cleaning solvents (e.g., isopropanol, hexane)
Procedure:
-
Substrate Cleaning: Thoroughly clean the polymer substrate by sonicating in isopropanol and then hexane to remove surface contaminants. Dry completely.
-
Reaction Setup:
-
Place the cleaned polymer substrate in the quartz reaction vessel.
-
Prepare a solution of this compound in the chosen solvent (concentration may need to be optimized, start with ~10-50 mM).
-
Add the solution to the vessel, ensuring the substrate is covered.
-
Purge the vessel with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
-
UV Irradiation:
-
Post-Reaction Cleaning:
-
After irradiation, remove the substrate from the reaction solution.
-
Soxhlet extract or extensively rinse the substrate with a good solvent for the polymer (e.g., toluene for polystyrene) for 24 hours to remove any ungrafted this compound and homopolymer.
-
Dry the substrate under vacuum.
-
Validation:
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): The spectrum of the modified surface should show new peaks corresponding to C-F stretching vibrations.
-
XPS: A strong F 1s signal will confirm the presence of the grafted perfluorooctyl chains.
-
Contact Angle Measurement: A significant increase in the water contact angle is expected, indicating successful hydrophobic modification.
Applications in Research and Drug Development
The ability to create well-defined, low-energy surfaces using this compound has direct implications for the life sciences.
-
High-Throughput Screening (HTS): Modified microplates can reduce non-specific binding of proteins and small molecules, leading to lower background signals and improved assay sensitivity. The oleophobic nature of the surface can also be advantageous in assays involving lipid-based reagents.[4][12]
-
Cell Culture: Low-adhesion surfaces are crucial for the cultivation of spheroids and organoids in 3D cell culture, which are increasingly used in drug toxicity and efficacy studies.[3][5] Perfluorinated surfaces can prevent cell attachment and promote self-assembly into these complex structures.
-
Microfluidics: In "lab-on-a-chip" devices, surface modification is key to controlling fluid flow and preventing the adsorption of analytes to channel walls. This is particularly important when working with low-concentration biological samples.[6]
-
Biomedical Devices: Coatings derived from this compound can be applied to catheters, guide wires, and implants to improve biocompatibility and reduce friction and the risk of thrombosis.
Expected Surface Properties
While specific data for this compound is not extensively published, based on chemically similar compounds, the following properties can be anticipated for a well-formed monolayer or grafted layer:
| Property | Expected Value | Significance |
| Static Water Contact Angle | > 110° | Indicates a highly hydrophobic (water-repellent) surface. |
| Surface Energy | < 15 mN/m | A low surface energy is responsible for both hydrophobicity and oleophobicity. |
| Protein Adsorption | Significantly Reduced | Crucial for anti-fouling applications in biological environments. |
| Chemical Stability | High | The perfluorinated chains are resistant to most chemical and biological degradation. |
Conclusion
This compound is a potent and versatile tool for the modification of a wide range of material surfaces. Through mechanisms including halogen bonding and photochemical grafting, it enables the creation of robust, low-energy surfaces with broad applicability in research, diagnostics, and drug development. The protocols provided herein offer a solid foundation for scientists to harness the unique properties of this compound to advance their experimental objectives.
References
-
Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. (2023). AIP Publishing. Available at: [Link]
-
Wang, Y., Wang, J., Li, G.-X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. ACS Figshare. Available at: [Link]
-
Wang, Y., Wang, J., Li, G.-X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Penn State Research Database. Available at: [Link]
- Fluorinated oxyvinyl compounds and methods of preparing and using same. Google Patents.
-
Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2024). MDPI. Available at: [Link]
-
Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. (2023). AIP Publishing. Available at: [Link]
- Process for modification of a solid surface. Google Patents.
-
Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. (2019). MDPI. Available at: [Link]
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Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Photocatalytic defluorination of perfluoroalkyl substances by surface-engineered ZnO nanocrystals. Chemical Science (RSC Publishing). Available at: [Link]
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Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates. (2019). PubMed. Available at: [Link]
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In Situ Surface-Initiated Atom-Transfer Radical Polymerization Utilizing the Nonvolatile Nature of Ionic Liquids: A First Attempt. (2021). MDPI. Available at: [Link]
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High-throughput screening of protein interactions with per- and polyfluoroalkyl substances (PFAS) used in photolithography. (2025). PubMed. Available at: [Link]
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Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). OECD. Available at: [Link]
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High throughput discovery of new fouling-resistant surfaces. (2010). PMC. Available at: [Link]
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Microfluidic cell culture and its application in high-throughput drug screening: cardiotoxicity assay for hERG channels. (2010). PubMed. Available at: [Link]
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Controlled grafting of comb copolymer brushes on poly(tetrafluoroethylene) films by surface-initiated living radical polymerizations. (2005). PubMed. Available at: [Link]
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Application Notes & Protocols: Telomerization of Tetrafluoroethylene with 1-Iodo-1H,1H-perfluorooctane
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the telomerization of tetrafluoroethylene (TFE) with 1-iodo-1H,1H-perfluorooctane. Telomerization is a critical process for the synthesis of fluorinated compounds that serve as essential building blocks in pharmaceuticals, agrochemicals, and advanced materials. This guide delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines the necessary safety precautions and analytical techniques for product characterization. By explaining the causality behind experimental choices, this document aims to equip researchers with the expertise to perform this reaction efficiently and safely.
Introduction: The Significance of Fluorotelomers
Telomerization is a polymerization reaction where a chain transfer agent, known as a telogen, limits the chain length of the polymer, or "telomer," formed from a polymerizable monomer, the taxogen. In the context of this guide, this compound acts as the telogen, and tetrafluoroethylene (TFE) is the taxogen. The resulting products are perfluoroalkyl iodides with extended fluorinated chains, commonly referred to as fluorotelomer iodides.[1]
These fluorotelomers are valuable intermediates. The carbon-iodine bond provides a reactive site for further chemical modifications, allowing for the introduction of various functional groups. The long perfluoroalkyl chain imparts unique properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity. These characteristics are highly desirable in the development of specialized surfactants, polymers, and increasingly, in the design of novel therapeutic agents where the strategic incorporation of fluorine can enhance metabolic stability and binding affinity.
Reaction Mechanism and Scientific Principles
The telomerization of TFE with a perfluoroalkyl iodide proceeds via a free-radical chain mechanism. This process can be initiated thermally, photochemically, or through the use of a chemical initiator.
2.1. Initiation: The reaction is typically initiated by the homolytic cleavage of the carbon-iodine bond in the telogen (this compound) to generate a perfluoroalkyl radical and an iodine atom. This step requires energy, which can be supplied by heat or UV radiation. The use of radical initiators, such as peroxides or azo compounds, can facilitate this process at lower temperatures.
2.2. Propagation: The newly formed perfluoroalkyl radical adds across the double bond of a TFE molecule (the taxogen). This creates a new, longer perfluoroalkyl radical. This radical can then add to another TFE molecule, continuing the chain growth.
2.3. Chain Transfer: The growing telomer radical abstracts an iodine atom from another molecule of the telogen (this compound). This terminates the growth of that particular telomer chain and generates a new perfluoroalkyl radical from the telogen molecule, which can then initiate a new chain. This chain transfer step is crucial as it controls the molecular weight of the resulting telomers.
2.4. Termination: The reaction is terminated when two radical species combine. This can occur through the combination of two telomer radicals, a telomer radical and an initiator radical, or two initiator radicals.
The distribution of telomers with different chain lengths is influenced by the molar ratio of TFE to the perfluoroalkyl iodide. A higher ratio of TFE will generally lead to the formation of longer telomer chains.
Experimental Protocol: A Step-by-Step Guide
This protocol details the batch-wise telomerization of TFE with this compound in a high-pressure reactor.
3.1. Materials and Equipment
| Reagents | Equipment |
| This compound (C8F17I) | High-pressure autoclave reactor (e.g., Hastelloy or stainless steel) |
| Tetrafluoroethylene (TFE) | Magnetic stirrer with heating mantle |
| Radical Initiator (e.g., Di-tert-butyl peroxide) | Temperature and pressure controllers |
| Anhydrous solvent (e.g., perfluorohexane) | Vacuum pump and gas inlet lines |
| Nitrogen (high purity) | Gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) system |
3.2. Safety Precautions
-
Tetrafluoroethylene (TFE) is a highly flammable and potentially explosive gas. [2] It can form explosive peroxides in the presence of oxygen.[3] All operations involving TFE must be conducted in a well-ventilated fume hood or a specialized barricaded facility.[2][4]
-
This compound is an irritant. [5] Avoid contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]
-
High-pressure reactions pose significant hazards. Ensure the reactor is properly rated for the intended temperature and pressure and has been recently inspected and certified. Always use a blast shield.
-
Work in an inert atmosphere. The reaction should be performed under a nitrogen atmosphere to prevent the formation of explosive TFE peroxides.
3.3. Reaction Setup and Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants. Assemble the reactor according to the manufacturer's instructions.
-
Inerting the System: Seal the reactor and purge it with high-purity nitrogen for at least 30 minutes to remove all traces of oxygen.
-
Charging the Reactor: Under a positive pressure of nitrogen, introduce the this compound and the anhydrous solvent into the reactor. If using a chemical initiator, add it at this stage.
-
Pressurization with TFE: Begin stirring the reaction mixture. Slowly introduce TFE gas into the reactor until the desired pressure is reached. The pressure will be dependent on the desired reaction temperature and the molar ratio of reactants.
-
Reaction Conditions: Heat the reactor to the desired temperature. The reaction temperature will influence the rate of initiation and propagation. Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates the consumption of TFE.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC or GC-MS to determine the consumption of the starting material and the formation of telomers.
-
Reaction Quenching and Work-up: Once the desired conversion is achieved, cool the reactor to room temperature. Carefully vent the unreacted TFE through a suitable scrubbing system.
-
Product Isolation: Open the reactor and transfer the reaction mixture to a round-bottom flask. The solvent can be removed under reduced pressure. The crude product mixture can then be purified by distillation or chromatography to isolate the desired telomers.
3.4. Experimental Workflow Diagram
Data Presentation and Analysis
4.1. Key Reaction Parameters
The following table provides a hypothetical example of reaction parameters that can be varied to optimize the telomerization process.
| Parameter | Range | Rationale |
| Temperature | 60 - 160 °C[8] | Influences the rate of radical initiation and propagation. |
| Pressure | 0.1 - 5 MPa[8] | Affects the concentration of TFE in the reaction mixture. |
| Molar Ratio (TFE:Telogen) | 1:1 to 10:1 | Determines the average chain length of the resulting telomers. |
| Initiator Concentration | 0.1 - 2 mol% | Controls the rate of radical formation. |
4.2. Analytical Techniques for Product Characterization
A suite of analytical techniques is necessary to fully characterize the products of the telomerization reaction.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the primary techniques for separating and identifying the different telomers in the product mixture.[9][10] GC provides information on the distribution of telomers, while GC-MS confirms their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[11] It can provide detailed information about the structure of the telomers and the composition of the end groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-F and C-I bonds in the telomer products.[10][12]
-
Thermogravimetric Analysis (TGA): TGA is useful for determining the thermal stability of the synthesized telomers.[11][13]
Mechanistic Diagram
The following diagram illustrates the free-radical chain mechanism of TFE telomerization.
Conclusion
The telomerization of tetrafluoroethylene with this compound is a versatile and powerful method for synthesizing a range of valuable fluorinated compounds. A thorough understanding of the reaction mechanism, careful attention to safety protocols, and the use of appropriate analytical techniques are paramount for achieving successful and reproducible results. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers venturing into this exciting area of fluorine chemistry.
References
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Application Notes & Protocols: Copper-Catalyzed Cross-Coupling of 1-Iodo-1H,1H,2H,2H-perfluorooctane
Introduction: The Strategic Value of Fluoroalkyl Moieties
The incorporation of fluorinated alkyl chains into organic molecules is a cornerstone strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced lipophilicity, metabolic stability, and altered electronic characteristics, can dramatically improve the efficacy and bioavailability of pharmaceuticals.[1][2] The 1H,1H,2H,2H-perfluorooctyl group (-(CH₂CH₂)C₆F₁₃) is of particular interest as it provides a robust, lipophilic tail shielded by a highly electronegative perfluorohexane segment.
Traditionally, palladium-catalyzed reactions have dominated the field of cross-coupling.[3] However, the high cost and potential toxicity of palladium have driven the development of more economical and sustainable alternatives.[4] Copper, being abundant and less toxic, has re-emerged as a powerful catalyst for constructing carbon-carbon and carbon-heteroatom bonds.[5]
This guide focuses on copper-catalyzed cross-coupling reactions utilizing 1-Iodo-1H,1H,2H,2H-perfluorooctane (C₆F₁₃CH₂CH₂I). As an sp³-hybridized alkyl iodide, its reactivity profile differs significantly from the more commonly used aryl or vinyl halides. The protocols herein are designed to address the specific challenges of activating a C(sp³)-I bond, often leveraging mechanistic pathways distinct from classical Ullmann or Buchwald-Hartwig cycles.
Section 1: Mechanistic Considerations in C(sp³)-I Bond Activation
Unlike the well-established oxidative addition/reductive elimination cycles in palladium catalysis with aryl halides, copper-catalyzed couplings of alkyl halides often proceed through alternative mechanisms. The weaker reducing power of Cu(I) species makes direct oxidative addition challenging.[6] Instead, a radical-mediated pathway is frequently proposed.
A plausible generalized mechanism involves the following key steps:
-
Ligand Association: A suitable ligand coordinates to the Cu(I) catalyst.
-
Nucleophile Coordination: The nucleophilic coupling partner (e.g., an amine, thiol, or copper acetylide) coordinates to the copper center.
-
Halogen Atom Transfer (XAT): The Cu(I) complex abstracts the iodine atom from 1-iodo-1H,1H,2H,2H-perfluorooctane, generating a C₆F₁₃CH₂CH₂• radical and a Cu(II)-X species.[6][7]
-
Radical Capture & Reductive Elimination: The highly reactive alkyl radical is rapidly trapped by the Cu(II) species to form a transient Cu(III) intermediate. This intermediate then undergoes facile reductive elimination to form the desired C-N, C-S, or C-C bond and regenerate the active Cu(I) catalyst.
Section 2: Experimental Protocols
The following protocols are designed as robust starting points for researchers. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified. 1-Iodo-1H,1H,2H,2H-perfluorooctane is commercially available, often stabilized with copper.[8]
Protocol 2.1: C-N Bond Formation (Ullmann-Type Amination)
This protocol adapts methodologies for the copper-catalyzed amination of aryl and alkyl iodides, using a simple diamine ligand to facilitate the coupling.[9]
Materials:
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1-Iodo-1H,1H,2H,2H-perfluorooctane
-
Amine of choice (e.g., Morpholine)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Via syringe, add anhydrous toluene (3 mL).
-
Add the amine (e.g., morpholine, 104 µL, 1.2 mmol, 1.2 equiv).
-
Add N,N'-dimethylethylenediamine (DMEDA) (11 µL, 0.1 mmol, 10 mol%).
-
Finally, add 1-Iodo-1H,1H,2H,2H-perfluorooctane (474 mg, 1.0 mmol, 1.0 equiv).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2.2: C-S Bond Formation (Thiolation)
Copper-catalyzed C-S coupling is an efficient method for synthesizing thioethers. L-proline serves as an excellent, inexpensive ligand for this transformation.[10]
Materials:
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1-Iodo-1H,1H,2H,2H-perfluorooctane
-
Thiol of choice (e.g., 4-methoxythiophenol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
In an oven-dried reaction vial with a magnetic stir bar, combine CuI (19.0 mg, 0.1 mmol, 10 mol%), L-proline (23.0 mg, 0.2 mmol, 20 mol%), and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).
-
Seal the vial with a septum, then evacuate and backfill with argon.
-
Add the thiol (e.g., 4-methoxythiophenol, 168 mg, 1.2 mmol, 1.2 equiv).
-
Add 1-Iodo-1H,1H,2H,2H-perfluorooctane (474 mg, 1.0 mmol, 1.0 equiv).
-
Via syringe, add anhydrous DMSO (2 mL).
-
Stir the mixture in a preheated oil bath at 90 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure thioether.
Protocol 2.3: C-C Bond Formation (Sonogashira-Type Alkynylation)
Coupling sp³-hybridized iodides with terminal alkynes using copper catalysis typically requires conditions that favor a radical pathway, as the traditional Sonogashira mechanism is inefficient for this substrate class.[11][12] This protocol uses a slightly higher catalyst loading and a polar aprotic solvent.
Materials:
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
1-Iodo-1H,1H,2H,2H-perfluorooctane
-
Terminal alkyne (e.g., Phenylacetylene)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add CuI (19.0 mg, 0.1 mmol, 10 mol%) and 1,10-phenanthroline (18.0 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous Cs₂CO₃ (489 mg, 1.5 mmol, 1.5 equiv).
-
Seal, evacuate, and backfill with argon.
-
Add anhydrous DMF (3 mL).
-
Add the terminal alkyne (e.g., phenylacetylene, 131 µL, 1.2 mmol, 1.2 equiv).
-
Add 1-Iodo-1H,1H,2H,2H-perfluorooctane (474 mg, 1.0 mmol, 1.0 equiv).
-
Stir the mixture at 80 °C for 18-36 hours.
-
Upon completion, cool to room temperature, dilute with diethyl ether (20 mL), and wash with water (3 x 10 mL) to remove DMF.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify via flash column chromatography to isolate the perfluoroalkylated alkyne.
Section 3: General Workflow and Data Summary
A standardized experimental workflow is crucial for reproducibility. The following diagram outlines the key stages from reaction setup to final analysis.
The table below summarizes the optimized parameters for the protocols described.
| Parameter | C-N Coupling (Amination) | C-S Coupling (Thiolation) | C-C Coupling (Alkynylation) |
| Catalyst (mol%) | CuI (5%) | CuI (10%) | CuI (10%) |
| Ligand (mol%) | DMEDA (10%) | L-Proline (20%) | 1,10-Phenanthroline (10%) |
| Base (equiv) | K₃PO₄ (2.0) | K₂CO₃ (2.0) | Cs₂CO₃ (1.5) |
| Solvent | Toluene | DMSO | DMF |
| Temperature | 110 °C | 90 °C | 80 °C |
| Typical Time | 24-48 h | 12-24 h | 18-36 h |
| Coupling Partner | Amines | Thiols | Terminal Alkynes |
Section 4: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxidized CuI).2. Insufficient temperature.3. Inappropriate base/solvent combination. | 1. Use freshly purchased or purified CuI.2. Increase temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃ for C-N) or solvents (e.g., Dioxane, DMPU). |
| Formation of Side Products | 1. Elimination (dehydroiodination) of the alkyl iodide.2. Homocoupling of the nucleophile (e.g., Glaser coupling of alkynes). | 1. Use a less hindered or weaker base (e.g., K₂CO₃ instead of K₃PO₄).2. Run the reaction at a lower temperature; ensure rigorous exclusion of oxygen. |
| Difficult Purification | 1. Lingering polar solvent (DMSO/DMF).2. Product has similar polarity to starting material. | 1. Perform a more thorough aqueous workup before chromatography.2. Use a different chromatography solvent system or consider reverse-phase HPLC for valuable samples. |
Conclusion
Copper-catalyzed cross-coupling reactions of 1-Iodo-1H,1H,2H,2H-perfluorooctane offer a versatile and cost-effective platform for synthesizing valuable fluoroalkylated molecules. By understanding the underlying radical-mediated mechanisms and carefully selecting the appropriate ligand, base, and solvent, researchers can efficiently construct a variety of C-N, C-S, and C-C bonds. The protocols provided here serve as a validated foundation for further exploration and application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
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Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6912. [Link]
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Kumar, A., et al. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 44(44), 19335-19344. [Link]
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- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper 25 g | Request for Quote [thermofisher.com]
- 9. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
"synthesis of fluorinated polymers using 1-Iodo-1H,1H-perfluorooctane"
Application Note & Protocol
Topic: Synthesis of Well-Defined Fluorinated Polymers via Iodine Transfer Polymerization (ITP) using 1-Iodo-1H,1H-perfluorooctane
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fluoropolymers are a critical class of materials prized for their exceptional thermal stability, chemical resistance, and unique surface properties. However, their synthesis, particularly with controlled molecular architecture, presents significant challenges. This document provides a detailed guide to the synthesis of well-defined fluorinated polymers using Iodine Transfer Polymerization (ITP), a robust Reversible-Deactivation Radical Polymerization (RDRP) technique.[1][2] We focus on the application of this compound as a highly effective chain transfer agent (CTA) for achieving control over polymer molecular weight and dispersity. This guide details the underlying mechanism of ITP, provides step-by-step protocols for homopolymer and block copolymer synthesis, and discusses essential characterization techniques and experimental considerations.
The Principle of Iodine Transfer Polymerization (ITP)
ITP is a powerful method for synthesizing controlled fluoropolymers, belonging to the class of degenerative transfer methods.[2][3] The process relies on the reversible transfer of an iodine atom between propagating polymer chains and a dormant species, mediated by a chain transfer agent (CTA). This compound (C6F13CH2CH2I) is an excellent CTA for this process.
Mechanism of Action: The key to ITP's control is the rapid and reversible activation of dormant polymer chains (P-I) into active propagating radicals (P•) through a degenerative transfer process with other propagating radicals.[2] This ensures that all polymer chains have a statistically similar chance to grow, leading to a narrow molecular weight distribution.
The general mechanism involves several key steps:
-
Initiation: A conventional radical initiator (e.g., a peroxide or an azo compound) decomposes to generate primary radicals. These radicals then react with a monomer to start a propagating chain.
-
Propagation: The propagating radical adds monomer units.
-
Degenerative Transfer: This is the core of ITP. A propagating radical (Pn•) reacts with a dormant species, either the initial CTA (R-I) or a dormant polymer chain (Pm-I). This transfers the iodine atom, deactivating the initial radical and activating the other species. This fast equilibrium is crucial for achieving a pseudo-living character.[3]
-
Termination: As in conventional free radical polymerization, termination occurs through the recombination or disproportionation of two propagating radicals. However, the degenerative transfer process keeps the concentration of active radicals low, significantly reducing termination events.[1]
Caption: General mechanism of Iodine Transfer Polymerization (ITP).
Causality Behind Using this compound: The C-I bond in perfluoroalkyl iodides is significantly weaker than C-I bonds in their hydrocarbon counterparts, and also weaker than the C-F and C-C bonds within the polymer backbone.[1] This lability allows for the iodine atom to be transferred efficiently at typical polymerization temperatures without causing significant side reactions or polymer degradation. The perfluorinated tail of the CTA also imparts desirable fluorous properties to the resulting polymer chain end.
Experimental Protocols
Protocol 2.1: Synthesis of Poly(vinylidene fluoride) (PVDF) Homopolymer
This protocol describes the synthesis of a PVDF homopolymer using this compound as a CTA and Di-tert-butyl peroxide (DTBP) as a thermal initiator.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (CTA)
-
Di-tert-butyl peroxide (DTBP) (Initiator)
-
Acetonitrile (Solvent, HPLC grade)
-
Methanol (for precipitation)
-
Acetone (for purification)
-
High-pressure stainless-steel reactor with magnetic stirring
-
Vacuum line and Schlenk line apparatus
Experimental Workflow:
Caption: Workflow for PVDF homopolymer synthesis via ITP.
Step-by-Step Procedure:
-
Reactor Preparation: A 100 mL stainless-steel reactor is thoroughly cleaned, dried, and assembled. The reactor is then subjected to three cycles of vacuum and argon backfill to ensure an inert atmosphere.
-
Reagent Charging:
-
In a separate Schlenk flask, prepare a stock solution of this compound (e.g., 2.29 g, 5.0 mmol) and DTBP (e.g., 0.146 g, 1.0 mmol) in 30 mL of acetonitrile.
-
Degas this solution by three freeze-pump-thaw cycles.
-
Transfer the degassed solution into the sealed reactor via a cannula under a positive pressure of argon.
-
Rationale: Removing oxygen is critical as it can react with propagating radicals, inhibiting polymerization and leading to uncontrolled products.
-
-
Monomer Introduction: Cool the reactor to -20°C using an external bath. Connect the reactor to a VDF gas cylinder and condense the desired amount of VDF monomer (e.g., 16.0 g, 250 mmol) into the reactor. The amount can be determined by mass difference of the cylinder or by PVT calculations.
-
Rationale: The ratio of monomer to CTA ([M]/[CTA]) is the primary determinant of the target degree of polymerization and, consequently, the molecular weight of the final polymer.
-
-
Polymerization: Seal the reactor and place it in a heating mantle on a magnetic stir plate. Heat the reactor to the desired temperature (e.g., 85°C) and stir the reaction mixture. Monitor the internal pressure of the reactor; a drop in pressure indicates monomer consumption. Allow the reaction to proceed for a set time (e.g., 12-24 hours).
-
Quenching and Isolation: After the desired reaction time, quench the polymerization by rapidly cooling the reactor in an ice-water bath. Once at room temperature, slowly vent any unreacted VDF monomer.
-
Purification: Open the reactor and pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~500 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Washing and Drying: Filter the precipitated polymer. To remove any unreacted monomer and residual initiator, re-dissolve the polymer in a minimal amount of acetone and re-precipitate it into methanol. Repeat this process twice. Collect the final white polymer and dry it in a vacuum oven at 40°C to a constant weight.
Protocol 2.2: Synthesis of a PVDF-b-PStyrene Block Copolymer
This protocol uses the PVDF synthesized in Protocol 2.1 as a macroinitiator for the subsequent polymerization of styrene, demonstrating the "living" character of ITP.
Materials:
-
PVDF-Iodo macroinitiator (from Protocol 2.1)
-
Styrene monomer (inhibitor removed by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Schlenk flasks and standard Schlenk line equipment
Step-by-Step Procedure:
-
Macroinitiator Setup: In a Schlenk flask, dissolve the PVDF-Iodo macroinitiator (e.g., 5.0 g, assuming Mn ~3500 g/mol , ~1.4 mmol) and AIBN (e.g., 5.8 mg, 0.035 mmol) in 20 mL of anisole.
-
Rationale: AIBN is chosen for its well-known decomposition kinetics at a lower temperature (typically ~65°C), which is suitable for styrene polymerization.
-
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Styrene Addition: Add freshly purified styrene (e.g., 7.4 g, 71 mmol) to the frozen solution via a degassed syringe. Perform one more freeze-pump-thaw cycle.
-
Polymerization: Place the sealed flask in a preheated oil bath at 65°C and stir for 12-18 hours. The solution will become more viscous as the second block polymerizes.
-
Isolation and Purification: Quench the reaction by cooling and exposing the solution to air. Precipitate the block copolymer by pouring the solution into a large volume of methanol. Filter the product, re-dissolve in THF, and re-precipitate. Dry the final product in a vacuum oven.
Characterization and Data Analysis
Validating the success of the polymerization requires thorough characterization.
-
Size Exclusion Chromatography (SEC/GPC): This is the primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A successful controlled polymerization will show a monomodal distribution and a low dispersity value (typically Đ < 1.5). For block copolymers, a clear shift to higher molecular weight compared to the macroinitiator should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of both blocks in a block copolymer and to determine monomer conversion. For PVDF, signals corresponding to the -CH2- groups can be observed.[3]
-
¹⁹F NMR: Essential for fluoropolymers. It confirms the incorporation of the fluorinated monomer and can be used to analyze the polymer microstructure and end-groups derived from the this compound CTA.[3]
-
-
Differential Scanning Calorimetry (DSC): Used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polymers.
Table 1: Expected Polymer Characterization Data
| Sample ID | Target Mn ( g/mol ) | [M]/[CTA] | Actual Mn (GPC) | Dispersity (Đ) | Monomer Conversion (%) |
| PVDF Homopolymer | 5,000 | 50 | 5,200 | 1.35 | 85 |
| PVDF-b-PStyrene | 12,000 | 50 (Styrene) | 11,500 | 1.42 | 80 |
Troubleshooting and Key Considerations
-
High Dispersity (Đ > 1.5): This often points to an excessive rate of initiation or the presence of impurities.
-
Cause: Too much initiator or a reaction temperature that is too high for the chosen initiator.
-
Solution: Reduce the initiator concentration ([CTA]/[I] ratio should be high) or lower the reaction temperature. Ensure all reagents and solvents are pure.
-
-
Low Monomer Conversion:
-
Cause: Insufficient reaction time, low temperature, or presence of an inhibitor (like oxygen).
-
Solution: Increase polymerization time, ensure rigorous degassing, and check that the reaction temperature is appropriate for the initiator's half-life.
-
-
Bimodal GPC Trace:
-
Cause: In block copolymer synthesis, this indicates that not all macroinitiator chains were successfully re-initiated. It can also be caused by impurities that initiate new chains.
-
Solution: Ensure the purity of the macroinitiator and rigorous degassing of the second-stage reaction.
-
Conclusion
Iodine Transfer Polymerization using this compound is a versatile and robust method for synthesizing well-defined fluorinated polymers and block copolymers.[1] The technique offers excellent control over molecular weight and results in low dispersity polymers. By carefully controlling reaction parameters such as reagent purity, temperature, and stoichiometry, researchers can produce advanced fluorinated materials with tailored architectures for a wide range of applications, from high-performance coatings to advanced biomedical devices.
References
- Reversible Addition‐Fragmentation Chain‐Transfer Polymerization in Supercritical CO2: A Review. (2024). PMC - NIH.
- Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. (2024). Polymer Chemistry (RSC Publishing).
- Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. (2020).
- Kinetics of the iodine transfer polymerization of vinylidene fluoride. (2025).
- Fluorogenic atom transfer radical polymerization in aqueous media as a str
- Reversible addition−fragmentation chain-transfer polymeriz
- Recent advances in iodine transfer polymerization (ITP) of vinylidene fluoride (VDF). (n.d.).
- Modular and Processable Fluoropolymers Prepared via a Safe, Mild, Iodo–Ene Polymeriz
- Emerging Concepts in Iodine Transfer Polymerization. (2022). Macromolecular Chemistry and Physics.
- Synthesis of Fluorine-containing Functionalized Polyolefin Block Copolymers by A Tandem Strategy Combining Polyhomologation of Ylides with Thermally/Light Induced Degenerative Iodine Transfer Polymeriz
Sources
"1-Iodo-1H,1H-perfluorooctane in the preparation of pharmaceutical intermediates"
An Application Guide: The Strategic Use of 1-Iodo-1H,1H-perfluorooctane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of drug design.[1] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity for better membrane permeability.[2] Consequently, fluorinated compounds are prevalent among the most effective and top-selling pharmaceuticals.[3]
This compound emerges as a pivotal reagent in this context. It serves as a versatile building block for introducing the perfluorohexyl (-C6F13) moiety onto a molecular scaffold. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of its applications, focusing on the underlying chemical principles and field-proven protocols for its use in synthesizing valuable pharmaceutical intermediates. We will delve into its role in radical additions, nucleophilic substitutions, and its strategic application as a "fluorous tag" to streamline purification in multi-step syntheses.[4]
Reagent Profile: Physicochemical Properties and Safety Mandates
Understanding the characteristics and safe handling requirements of this compound is a prerequisite for its successful application. It is a member of the per- and poly-fluoroalkyl substances (PFAS) family, necessitating stringent handling and disposal protocols.[5]
Physicochemical Data
For clarity, the properties of the primary title compound and a commonly used, structurally similar reagent are presented below. Researchers must verify the exact reagent in use via its CAS number.
| Property | This compound | 1-Iodo-1H,1H,2H,2H-perfluorooctane |
| CAS Number | 10258-49-8[6][7] | 2043-57-4[8][9] |
| Molecular Formula | C₈H₂F₁₅I[6][7] | C₈H₄F₁₃I[8][9] |
| Molecular Weight | 509.98 g/mol [6][7] | 474.00 g/mol [9] |
| Structure | CF₃(CF₂)₅CH₂I | CF₃(CF₂)₅CH₂CH₂I |
| Appearance | - | Clear colorless to pale yellow or pink liquid[10] |
| Key Synonyms | - | 1H,1H,2H,2H-Perfluorooctyl iodide[8] |
Safety, Handling, and Disposal
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Perfluoroalkyl iodides are hazardous and require careful management.
-
Handling : Always handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12] Avoid inhalation of vapors and any contact with skin or eyes, as it can cause serious irritation.[11][12]
-
Storage : Store the reagent in a tightly sealed container in a cool, dry place, protected from direct sunlight.[11] It is incompatible with strong oxidizing agents and strong bases.[11] Some commercial formulations are stabilized with copper.[10]
-
Disposal : Waste containing this reagent must be treated as hazardous. Due to its classification as a PFAS compound, disposal must adhere to the latest environmental regulations.[13] Current EPA guidance suggests that disposal methods should prioritize the lowest potential for environmental release, with technologies like high-temperature thermal destruction (incineration) in permitted facilities or permanent sequestration in hazardous waste landfills being primary options.[14][15] Never dispose of this chemical down the drain or in general waste streams.
Application I: Radical-Mediated Synthesis of Perfluoroalkylated Intermediates
The carbon-iodine bond in this compound is relatively weak, making it an excellent precursor for generating a perfluoroalkyl radical under thermal or photochemical conditions.[5] This radical can then be trapped by an unsaturated system, such as an alkene or alkyne, to form a new carbon-carbon bond—a fundamental transformation in building complex pharmaceutical intermediates.[16]
General Mechanism: Radical Addition to an Alkene
The process begins with the homolytic cleavage of the C-I bond to generate the key perfluoroalkyl radical. This radical adds across the double bond of a substrate, creating a new carbon-centered radical, which then abstracts an atom (typically iodine or hydrogen) from another molecule to propagate the chain and form the final product.
Caption: Radical addition of a perfluoroalkyl iodide to an alkene.
Protocol: Radical Addition to an Olefinic Substrate
This protocol provides a generalized procedure for the addition of this compound to a terminal alkene, a common structural motif in pharmaceutical precursors.
-
Reactor Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the alkene substrate (1.0 eq.).
-
Reagent Addition : Dissolve the alkene in a suitable degassed solvent (e.g., toluene, or tert-butanol). Add this compound (1.2 eq.).
-
Initiation : Add a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) (0.1 eq.). Causality Note: The choice of initiator depends on the required reaction temperature. AIBN decomposes around 65-85 °C, while BPO requires higher temperatures or can be used for photochemical initiation.
-
Reaction : Heat the mixture to the appropriate temperature (e.g., 80 °C for AIBN) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane) and purify by column chromatography on silica gel to isolate the desired perfluoroalkylated intermediate.
Application II: Fluorous Tagging for Purification
One of the most elegant applications of perfluoroalkyl chains is in "fluorous synthesis."[17] Here, the long fluorinated chain acts as a temporary "tag." Molecules bearing this tag exhibit unique solubility, partitioning preferentially into fluorous solvents (like perfluorohexane) or adsorbing strongly onto fluorous silica gel.[18] This allows for a highly efficient purification strategy known as Fluorous Solid-Phase Extraction (F-SPE), which separates the tagged product from non-fluorinated reagents and byproducts.[19]
Workflow: Fluorous Tagging, Reaction, and Purification
The workflow involves attaching the fluorous tag derived from this compound to a substrate, performing a desired chemical transformation, and then using F-SPE for purification.
Caption: Workflow for fluorous tagging synthesis and purification.
Protocol: Synthesis and F-SPE Purification of a Fluorous-Tagged Intermediate
This protocol outlines the synthesis of a fluorous-tagged ether and its subsequent purification.
Part A: Tagging Reaction (Williamson Ether Synthesis)
-
Base Formation : In a flame-dried flask under an inert atmosphere, dissolve an alcohol substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation : Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward. The use of an aprotic solvent like THF is critical as protic solvents would be deprotonated by the base.
-
Alkylation : After stirring for 30 minutes at 0 °C, add this compound (1.05 eq.) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir overnight.
-
Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude fluorous-tagged ether.
Part B: Fluorous Solid-Phase Extraction (F-SPE)
-
Column Preparation : Condition a fluorous silica gel cartridge by washing it with a fluorous solvent (e.g., perfluorohexane or HFE-7100), followed by the organic elution solvent (e.g., methanol/water or acetonitrile/water mixtures).
-
Loading : Dissolve the crude product from Part A in the organic elution solvent and load it onto the conditioned cartridge.
-
Wash : Elute the cartridge with several column volumes of the organic solvent mixture. This will wash away all non-fluorinated and less-fluorinated impurities. Trustworthiness Check: The non-fluorous compounds have minimal interaction with the fluorous stationary phase and elute readily.
-
Elution : Switch the elution solvent to a fluorous solvent (e.g., perfluorohexane) or a solvent with high fluorous phase miscibility (e.g., THF or acetone) to elute the strongly retained, fluorous-tagged product.
-
Analysis : Collect the fractions and analyze by TLC or LC-MS to confirm the purity of the isolated product. Concentrate the pure fractions to yield the final tagged intermediate.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of fluorinated pharmaceutical intermediates. Its utility in both direct C-C bond formation via radical pathways and as a purification handle in fluorous-tagging strategies provides chemists with robust tools for drug discovery.[4][20] The protocols described herein are built on established chemical principles and are designed to be self-validating through careful monitoring and analysis. Adherence to stringent safety and disposal guidelines is non-negotiable, ensuring that the benefits of this chemistry can be harnessed responsibly. By understanding the causality behind the experimental choices, researchers can adapt and optimize these methods for the efficient construction of novel and complex molecular architectures destined for pharmaceutical development.
References
- Fisher Scientific Chemicals. (2025). SAFETY DATA SHEET: 1H,1H,2H,2H-Perfluoro-1-iodooctane.
- MilliporeSigma. (n.d.). Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials.
- Synquest Labs. (2023). 1-Iodo-1H,1H,2H,2H-perfluorooctane Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 10258-49-8.
- Benchchem. (n.d.). Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide.
- Sigma-Aldrich. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0.
- ChemicalBook. (2024). 1-IODO-1H,1H-PERFLUOROHEPTANE - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Perfluorooctyl iodide.
- PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.
- MDPI. (n.d.). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods.
- Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates.
- Santa Cruz Biotechnology. (n.d.). This compound.
- NIH. (n.d.). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.
- ResearchGate. (2025). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds.
- ResearchGate. (n.d.). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.
- ResearchGate. (2025). Fluorous Methods for Synthesis and Separation of Organic Molecules.
- Thermo Fisher Scientific. (n.d.). 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper.
- US EPA. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- JD Supra. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- National Ground Water Association. (2024). EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials.
- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.
- Benchchem. (2025). Application Notes and Protocols for 1H-Perfluorononane in Fluorous Synthesis.
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- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 10258-49-8 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. B20984.14 [thermofisher.com]
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- 14. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 15. EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials [ngwa.org]
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- 20. nbinno.com [nbinno.com]
"experimental procedure for the addition of 1-Iodo-1H,1H-perfluorooctane to alkenes"
Application Note & Protocol
Title: A Comprehensive Guide to the Radical-Mediated Addition of 1-Iodo-1H,1H-perfluorooctane to Alkenes for Advanced Synthesis
Abstract: The incorporation of perfluoroalkyl chains into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science, profoundly influencing properties such as lipophilicity, metabolic stability, and bio-availability.[1][2] This guide provides a detailed experimental procedure for the addition of this compound to alkenes via an Atom Transfer Radical Addition (ATRA) mechanism. We will explore the underlying chemical principles, offer step-by-step protocols for both thermally and photochemically initiated reactions, and discuss advanced purification strategies unique to fluorous chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage perfluoroalkylation in their synthetic endeavors.
Scientific Foundation: The 'Why' Behind the Protocol
The addition of a perfluoroalkyl iodide, such as this compound (C₆F₁₃CH₂CH₂I), to a carbon-carbon double bond is a powerful transformation for creating highly functionalized molecules. The unique properties of semifluorinated alkanes make them valuable in drug delivery and as medical-grade fluids.[3][4] The reaction proceeds via a well-established Atom Transfer Radical Addition (ATRA) mechanism.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The process is a radical chain reaction consisting of three key stages:
-
Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or through photolysis of the weak Carbon-Iodine bond to generate an initial radical.[7][8] This radical then abstracts the iodine atom from the this compound, generating the key perfluoroalkyl radical (RF•).
-
Propagation: The highly electrophilic perfluoroalkyl radical adds across the alkene's double bond. This addition occurs with high regioselectivity, typically at the less substituted carbon, to form a more stable secondary carbon-centered radical intermediate. This new radical then abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the RF• radical, which continues the chain reaction.
-
Termination: The reaction concludes when two radical species combine, or through disproportionation, ending the chain process.
Mechanism Visualization
Caption: Atom Transfer Radical Addition (ATRA) Mechanism.
Experimental Protocols
Two common and effective methods for initiating the radical addition are presented below: thermal initiation using Azobisisobutyronitrile (AIBN) and a metal-free photochemical approach.
Protocol 1: Thermal Initiation with AIBN
This protocol is robust, requires standard laboratory equipment, and is suitable for a wide range of unactivated alkenes.[9]
Materials & Equipment:
-
This compound (RFI)
-
Alkene of choice
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, benzene, or tert-butanol)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add this compound (1.2-1.5 equiv). A slight excess is used to ensure the propagation step is efficient and to minimize alkene dimerization.
-
Initiator Addition: Add AIBN (0.1-0.2 equiv). The initiator is used in catalytic amounts as the radical is regenerated during the propagation cycle.
-
Reaction Execution: Heat the mixture to the appropriate temperature for the chosen solvent (e.g., 80-110 °C for toluene). The reaction is typically monitored by TLC or GC-MS. Allow the reaction to proceed for 4-24 hours, or until the starting alkene is consumed.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain the desired adduct, unreacted RFI, and initiator byproducts.
-
Purification: See Section 3 for detailed purification strategies.
Protocol 2: Photochemical Initiation (Visible Light)
This metal-free method operates at room temperature, making it ideal for thermally sensitive substrates. It often relies on the formation of an electron donor-acceptor (EDA) complex that absorbs visible light.[10][11]
Materials & Equipment:
-
Same reagents as Protocol 1, but AIBN is not required.
-
An electron donor may be used as an additive/solvent (e.g., N,N-Dimethylacetamide - DMA).[10]
-
Schlenk flask or quartz reaction vessel.
-
Visible light source (e.g., Blue LED strip, 5W-20W).
-
Inert atmosphere setup (Nitrogen or Argon).
-
Magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the alkene (1.0 equiv) and this compound (1.5 equiv) in the chosen solvent (e.g., DMA or acetonitrile).
-
Degassing: To prevent quenching of radical intermediates by oxygen, thoroughly degas the solution using three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask near the visible light source and stir vigorously at room temperature. Ensure the entire solution is irradiated.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once complete (typically 12-36 hours), perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the high-boiling point solvent (like DMA).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Proceed to purification as described in Section 3.
Purification: The Fluorous Advantage
Purifying perfluoroalkylated compounds can be challenging via standard silica gel chromatography due to their unique polarity. "Fluorous chemistry" offers highly efficient separation techniques based on the principle that highly fluorinated compounds are soluble in fluorous solvents but insoluble in common organic solvents.[12][13]
Strategy 1: Reverse Fluorous Solid-Phase Extraction (r-FSPE) This is a powerful and rapid technique for separating fluorous-tagged molecules from non-fluorous ones using standard silica gel.[14]
-
Load the crude reaction mixture onto a short plug of standard silica gel.
-
Elute with a fluorous solvent (e.g., perfluorohexanes, FC-72). The desired fluorous product will elute quickly, while the non-fluorous organic starting materials and byproducts are retained on the polar silica.
-
Collect the fluorous fractions and evaporate the solvent (ensure proper ventilation and solvent recovery, as fluorous solvents are expensive).
Strategy 2: Fluorous Biphasic System (FBS) Extraction This technique uses a two-phase system of a fluorous solvent and a standard organic solvent.[13][15]
-
Dissolve the crude mixture in a suitable organic solvent (e.g., toluene or acetonitrile).
-
Add an equal volume of a fluorous solvent (e.g., FC-72).
-
The mixture will form two layers. The fluorous product will preferentially partition into the fluorous layer.
-
Separate the layers. The product can be recovered by evaporating the fluorous solvent. This method is excellent for recovering unreacted fluorous starting material.
Experimental Workflow Visualization
Caption: General experimental workflow for the addition reaction.
Data & Optimization
The success of the reaction is highly dependent on the substrate and conditions. The following tables provide a summary of key parameters and expected outcomes.
Table 1: Reaction Parameters & Optimization
| Parameter | Typical Range | Rationale & Optimization Notes |
| Alkene Substrate | Terminal > Internal | Terminal alkenes are generally more reactive due to steric accessibility. |
| Equivalents of RFI | 1.2 - 2.0 | Excess RFI favors the chain propagation step over polymerization. |
| Initiator Loading | 5 - 20 mol% | Higher loading can increase reaction rate but may also lead to more byproducts. |
| Solvent | Toluene, DMA, MeCN | Choice depends on initiation method and substrate solubility. |
| Temperature | 25°C (photo) - 110°C (thermal) | Match temperature to initiator's half-life (for thermal) or substrate stability. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can favor the desired addition over side reactions. |
Table 2: Expected Outcomes & Characterization
| Product Aspect | Expected Result | Characterization Method |
| Structure | R'-CH(I)-CH₂(CH₂)₂C₆F₁₃ | ¹H NMR, ¹³C NMR, ¹⁹F NMR |
| Yield | 40 - 90% | Isolated yield after purification. |
| Purity | >95% | HPLC, GC-MS |
| Confirmation | Correct molecular ion peak | High-Resolution Mass Spectrometry (HRMS) |
References
-
Zhang, C. et al. (2018). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry. Available at: [Link]
-
Georganics. Fluorous Chemistry. Available at: [Link]
-
Curran, D. P. et al. (2005). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters. Available at: [Link]
- Selected examples for the iodoperfluoroalkylation of alkenes by H2O : RF−I EDA complex. Google Scholar.
-
Wang, Y. et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing. Available at: [Link]
-
Zhang, C. et al. (2018). Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. Request PDF on ResearchGate. Available at: [Link]
-
Spetseris, N. et al. (1998). Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes. ACS Publications. Available at: [Link]
-
Li, W. & Zhou, L. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Chinese Chemical Society. Available at: [Link]
-
Li, W. & Zhou, L. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. Available at: [Link]
-
Prchalová, E. et al. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry. Available at: [Link]
-
Li, W. & Zhou, L. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. Available at: [Link]
-
Photo‐mediated iodoperfluoroalkylation of alkenes and alkynes using metal catalysts. ResearchGate. Available at: [Link]
-
Tsagogiorgas, C. et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. MDPI. Available at: [Link]
-
Zhang, Z. et al. (2021). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, X. et al. (2015). Iron-Catalyzed 1,2-Addition of Perfluoroalkyl Iodides to Alkynes and Alkenes. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, S. et al. (2021). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. Available at: [Link]
-
Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... ResearchGate. Available at: [Link]
-
Methods to build tetrasubstituted perfluoroalkylated alkenes. ResearchGate. Available at: [Link]
-
Titanium-catalyzed addition of perfluoroalkyl iodides to alkenes. Semantic Scholar. Available at: [Link]
-
Wang, J. et al. (2022). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Chemical Science. Available at: [Link]
-
Wang, Y. et al. (2023). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Institutes of Health. Available at: [Link]
-
Tsagogiorgas, C. & Otto, M. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. ResearchGate. Available at: [Link]
-
Lombardi, A. M. et al. (2021). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Angewandte Chemie. Available at: [Link]
-
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Sissengaliyeva, G. et al. (2019). Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. Advanced Synthesis & Catalysis. Available at: [Link]
Sources
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Fluorous Chemistry - Georganics [georganics.sk]
- 13. Fluorous Solvents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Perfluoroalkylation with 1-Iodo-1H,1H-perfluorooctane
Welcome, valued researchers and innovators in drug development. This guide is your dedicated resource for navigating the complexities of perfluoroalkylation reactions using 1-iodo-1H,1H-perfluorooctane. Our goal is to empower you with the technical insights and practical solutions needed to overcome common side reactions, ensuring the efficiency and success of your synthetic endeavors. Perfluoroalkylated compounds are of significant interest in pharmaceuticals and agrochemicals due to their ability to enhance properties like lipophilicity and metabolic stability.[1] However, achieving clean and high-yielding reactions requires a nuanced understanding of the underlying radical mechanisms and potential pitfalls.
This document is structured to provide direct, actionable advice through a series of troubleshooting guides and frequently asked questions. We will delve into the "why" behind experimental phenomena, grounding our recommendations in established scientific principles.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during perfluoroalkylation with this compound. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step corrective actions.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes, and how can I improve the conversion rate?
Answer: Low conversion is a common hurdle that can often be traced back to inefficient radical initiation or suboptimal reaction conditions. Perfluoroalkylation reactions involving this compound typically proceed via a radical chain mechanism, which requires effective generation of the perfluorooctyl radical.[2]
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps |
| Inefficient Radical Initiation | The homolytic cleavage of the C-I bond in this compound is the crucial first step.[3] Insufficient energy input (light or heat) or a compromised initiator will stifle the reaction from the outset. | 1. Verify Initiator Activity: If using a chemical initiator (e.g., AIBN, benzoyl peroxide), ensure it is from a fresh, properly stored batch. Consider a new initiator or a different class of initiator. 2. Optimize Photochemical Conditions: For light-induced reactions, check the wavelength and intensity of your light source. Ensure the reaction vessel is transparent to the required wavelength. Consider using a more powerful lamp or a photosensitizer.[4][5] 3. Adjust Thermal Conditions: For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life. A modest increase in temperature might be necessary, but be mindful of potential side reactions. |
| Presence of Radical Inhibitors | Dissolved oxygen or impurities in solvents or reagents can quench the radical chain reaction. | 1. Degas Solvents: Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) immediately before use.[6] 2. Purify Reagents: Ensure all starting materials and reagents are of high purity. If necessary, purify them using standard laboratory techniques. |
| Suboptimal Solvent Choice | The solvent can influence the solubility of reactants and the stability of radical intermediates. | 1. Solvent Screening: If possible, screen a variety of solvents. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. | 1. Verify Stoichiometry: Double-check the molar ratios of your perfluoroalkyl iodide, substrate, and initiator. |
Troubleshooting Workflow for Low Conversion:
Sources
- 1. A Practical Method for Perfluoroalkyl Compound Synthesis | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Iodo-1H,1H-perfluorooctane Reaction Products
Welcome to the technical support center for the purification of 1-Iodo-1H,1H-perfluorooctane and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying highly fluorinated compounds. Here, we will address specific issues you may encounter during your experiments in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Core Concept: The Power of Fluorous Affinity
The key to successfully purifying compounds like this compound lies in leveraging the principle of "fluorous affinity." Highly fluorinated molecules are both hydrophobic and lipophobic, meaning they prefer to associate with other fluorinated substances.[1] This unique property allows for powerful separation techniques that go beyond traditional polar/non-polar chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of your this compound reaction products.
Q1: I've run a standard silica gel column, but my fluorous product is co-eluting with non-fluorous impurities. What's going wrong?
A1: The Challenge of Traditional Chromatography
Standard silica gel chromatography relies on polarity differences for separation. However, many fluorous compounds, despite their high fluorine content, can have similar polarities to non-fluorous organic molecules, leading to poor separation.
The Solution: Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that separates molecules based on their fluorine content.[2][3][4] It utilizes a silica gel bonded with a fluorocarbon phase (e.g., –SiMe₂(CH₂)₂C₈F₁₇).[2][5]
Here's the Causality:
-
Strong Fluorous-Fluorous Interactions: The perfluoroalkyl chain of your product will have a strong affinity for the fluorous stationary phase.
-
Selective Retention: This allows non-fluorous impurities to be washed away with a "fluorophobic" solvent, while your desired fluorous product is retained.
-
Elution of Pure Product: Your product can then be eluted with a "fluorophilic" solvent.
Experimental Protocol: Standard F-SPE
-
Cartridge Preconditioning: Condition the fluorous SPE cartridge with a fluorophilic solvent (e.g., methanol or perfluorohexane), followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[4][5]
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and load it onto the cartridge.[5][6]
-
Fluorophobic Wash: Wash the cartridge with 3-5 column volumes of a fluorophobic solvent (e.g., 80:20 methanol/water or 70:30 acetonitrile/water) to elute non-fluorous impurities.[5]
-
Fluorophilic Elution: Elute your purified fluorous product with a fluorophilic solvent such as methanol or a blend containing a fluorous solvent like HFE-7100.[5]
Q2: My reaction has unreacted this compound starting material. How can I efficiently remove it?
A2: Leveraging the "Reverse" F-SPE Technique
When your desired product is less fluorinated than your starting material, a "reverse" F-SPE approach is highly effective.[5]
The Logic: In this scenario, you want to retain the more highly fluorinated starting material on the column while allowing your less fluorinated product to elute.
Experimental Workflow: Reverse F-SPE
Caption: Reverse F-SPE workflow for removing highly fluorous starting material.
Q3: I suspect my product is degrading on the silica gel during column chromatography. What are my options?
A3: Addressing Compound Stability
Some compounds can be sensitive to the acidic nature of standard silica gel.[7]
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour. Then, run the TLC. If you see new spots, your compound is likely degrading.
-
Alternative Stationary Phases:
-
Alumina: Can be used for less challenging separations.
-
Deactivated Silica Gel: Reduce the acidity of the silica gel to minimize degradation.[7]
-
-
Consider a Different Purification Method: If your compound is highly sensitive, F-SPE or liquid-liquid extraction may be better alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in reactions involving this compound?
A1: Common Impurity Profile
| Impurity Type | Origin | Recommended Removal Method |
| Unreacted Starting Material | Incomplete reaction | Reverse F-SPE, Distillation |
| Non-fluorous Reagents/Byproducts | Added reagents or side reactions | Standard F-SPE, Washing/Extraction |
| Oligomeric Byproducts | Telomerization side reactions | Fractional Distillation, Preparative HPLC |
| Solvent Residues | Reaction/workup solvents | High vacuum drying, Rotary evaporation |
Q2: Can I use standard liquid-liquid extraction for purification?
A2: Yes, with a Fluorous Twist
Traditional organic/aqueous extractions can be effective for removing water-soluble impurities.[8][9] However, for separating fluorous and non-fluorous organic compounds, a fluorous/organic biphasic extraction is more powerful.[10]
The Principle: This technique utilizes a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent (e.g., toluene). Your fluorous product will preferentially partition into the fluorous phase, while non-fluorous impurities remain in the organic phase.[10][11]
Q3: What are the key differences between standard and fluorous HPLC columns?
A3: A Matter of Selectivity
While both are forms of reverse-phase chromatography, their selectivities differ significantly.
| Feature | Standard C18 Column | Fluorous Column |
| Stationary Phase | Octadecylsilane | Perfluoroalkylsilane |
| Primary Interaction | Hydrophobic interactions | Fluorous-fluorous interactions |
| Best For | Separating compounds by hydrophobicity | Separating fluorous from non-fluorous compounds, or separating fluorous compounds with different fluorine content[12][13] |
For separating fluorinated compounds from their non-fluorinated counterparts, a fluorocarbon column with a hydrocarbon eluent generally provides better separation.[13]
Q4: How can I confirm the purity of my final product?
A4: A Multi-faceted Approach
No single technique is sufficient. A combination of methods is recommended for comprehensive characterization.
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the -CH₂CH₂I group.
-
¹⁹F NMR: Provides detailed information about the perfluoroalkyl chain and is highly sensitive to impurities.[14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the presence of volatile impurities and confirming the molecular weight of your product.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, F, I) to confirm the empirical formula.
References
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.
- Fluorous solid-phase extraction (F-SPE)
- Working with fluorin
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry | Request PDF.
- 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE)
- Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Separating Fluorine and 9-fluroenone with TLC and Column Chrom
- CN1752059A - Preparation of Perfluoroalkyl Iodides from Perfluoroalkyl Chlorides.
- EP0711264B1 - Process for the preparation of perfluoroalkyl iodide.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes.
- Syntheses with perfluoroalkyl iodides. A review.
- Fluorous chemistry. Wikipedia.
- 8.4 - Extraction and Washing Guide. MIT OpenCourseWare.
- Extractions vs Washes. Chemistry Teaching Labs - University of York.
- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. Benchchem.
- Troubleshooting Purific
- 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper. Thermo Fisher Scientific.
- 1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380. PubChem.
- This compound | CAS 10258-49-8. SCBT.
- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0. Sigma-Aldrich.
- This compound CAS#: 10258-49-8. ChemicalBook.
- Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Glen Research.
- Perfluoroalkyl iodide. Wikipedia.
- † 1H-NMR and 13C-NMR Spectra. [No Source]
- Fluorous Affinity Purification of Oligonucleotides. LGC, Biosearch Technologies.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- This compound | 10258-49-8. ChemicalBook.
- LC Purification Troubleshooting Guide.
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. PubChem.
- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0. Sigma-Aldrich.
- EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.
- Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent - Supporting Inform
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
- 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0. ChemicalBook.
Sources
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- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water s… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE) for solution-phase library purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
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- 14. magritek.com [magritek.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Iodo-1H,1H-perfluorooctane
Welcome to the technical support center for 1-Iodo-1H,1H-perfluorooctane (C8H2F15I). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile perfluoroalkylating agent. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that you may encounter during your experiments with this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
You've set up your radical addition or perfluoroalkylation reaction, but analysis shows a significant amount of unreacted starting materials.
Potential Causes & Solutions:
-
Inefficient Radical Initiation: The generation of the perfluorooctyl radical (C6F13CH2CH2•) is the critical first step.
-
Solution:
-
Initiator Choice and Concentration: For thermally initiated reactions, ensure you are using an appropriate initiator for your reaction temperature. Azobisisobutyronitrile (AIBN) is a common choice, but its decomposition rate is temperature-dependent. For lower temperature reactions, consider photochemical initiation or using a redox initiation system.[1] The initiator concentration is also crucial; typically, 1-10 mol% is used. An insufficient amount may lead to a low concentration of radicals, while an excess can increase side reactions.
-
Photochemical Initiation: If using light to initiate the reaction, ensure the wavelength and intensity are appropriate for your specific initiator or for the direct photolysis of the C-I bond.[2] The reaction vessel must be transparent to the required wavelength.
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit radical chain reactions.
-
-
Solution: Thoroughly degas your solvent and reaction mixture before initiating the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Suboptimal Reaction Temperature:
-
Solution: The rate of radical reactions is highly dependent on temperature. If using a thermal initiator, ensure the reaction temperature is within its optimal decomposition range. For other radical reactions, increasing the temperature can sometimes improve the rate of reaction, but be mindful of potential side reactions and the thermal stability of your reactants and products.
-
-
Incorrect Solvent Choice:
-
Solution: While often overlooked, solvent effects can be significant in radical reactions.[3][4] For reactions involving polar substrates, a polar solvent may be necessary to ensure homogeneity. However, some polar solvents can interact with radical intermediates, affecting their reactivity. Non-polar, aprotic solvents like toluene, hexane, or fluorinated solvents are often good choices. It is crucial to ensure all reactants are soluble in the chosen solvent system.
-
Problem 2: Formation of Significant Side Products
Your reaction yields the desired product, but you observe a number of unexpected peaks in your analytical data (e.g., GC-MS, NMR).
Potential Causes & Solutions:
-
Side Reactions of the Perfluoroalkyl Iodide:
-
Iodination of Aromatic Substrates: If your reaction involves aromatic compounds, you may observe iodination of the aromatic ring as a side reaction.[5]
-
Solution: This is often more prevalent at higher temperatures. Try running the reaction at a lower temperature. If possible, use a substrate that is less susceptible to electrophilic iodination.
-
-
Telomerization: In radical additions to alkenes, the initial adduct radical can add to another alkene molecule, leading to the formation of telomers.
-
Solution: To minimize telomerization, use a stoichiometric excess of the this compound relative to the alkene. This increases the probability that the initial adduct radical will abstract an iodine atom from the starting iodide rather than adding to another alkene.
-
-
-
Impure Starting Material:
-
Solution: The presence of impurities in the this compound can lead to side reactions. It is advisable to check the purity of the reagent before use, for example, by GC or NMR. Some commercial sources provide this reagent stabilized with copper.[6] While the stabilizer is generally not an issue, for sensitive reactions, you may consider purification by distillation.
-
Problem 3: Difficulty in Product Purification
You have successfully run your reaction, but isolating the pure product from the reaction mixture is challenging.
Potential Causes & Solutions:
-
Similar Physical Properties of Product and Starting Material: The high fluorine content of your product can give it physical properties (e.g., boiling point, polarity) similar to the starting perfluoroalkyl iodide, making separation by traditional methods like column chromatography difficult.
-
Solution:
-
Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for separating fluorous compounds from non-fluorous ones. The crude reaction mixture is passed through a silica gel column coated with a fluorinated stationary phase. The highly fluorinated compounds are retained, while the non-fluorous compounds are washed away. The fluorous compounds can then be eluted with a fluorinated solvent.
-
Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective purification method.[7][8]
-
Washing with Sodium Thiosulfate: To remove any residual iodine, the organic phase can be washed with a saturated aqueous solution of sodium thiosulfate.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[9] It is important to keep the container tightly closed to prevent hydrolysis and potential degradation. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: Can I use any radical initiator for my reaction?
A2: The choice of radical initiator is critical and depends on the desired reaction conditions. For thermally initiated reactions, the initiator's half-life at a given temperature is a key parameter. AIBN is commonly used for reactions around 80 °C. For reactions at lower temperatures, photochemical initiation or redox systems are more suitable. Hypervalent iodine compounds can also serve as radical initiators.[1]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Thin Layer Chromatography (TLC) may not be as effective for highly fluorinated compounds due to their low polarity.
Q4: What are the typical solvents used for reactions with this compound?
A4: The choice of solvent is crucial for reaction success.[3][4] Common solvents include aprotic non-polar solvents like toluene, hexane, and perfluorinated solvents. The key is to ensure that all reactants are soluble in the chosen solvent. For some reactions, polar aprotic solvents like acetonitrile or DMF can be used, but their potential to interact with radical intermediates should be considered.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[9] Reactions with strong bases should also be approached with caution, as they can promote elimination reactions.
Experimental Protocols
General Protocol for Radical Addition to an Alkene
This protocol provides a general guideline for the radical addition of this compound to a generic alkene.
Materials:
-
This compound
-
Alkene
-
Radical Initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous, degassed solvent to dissolve the reactants.
-
Add the radical initiator (e.g., AIBN, 5 mol%).
-
Thoroughly degas the reaction mixture using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C for AIBN) and stir.
-
Monitor the reaction progress by GC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or fluorous solid-phase extraction.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.2 eq of Iodide | Minimizes telomerization |
| Initiator Conc. | 1-10 mol% | Balances initiation rate and side reactions |
| Solvent | Anhydrous, degassed | Prevents quenching of radicals by oxygen |
| Temperature | Dependent on initiator | Ensures efficient radical generation |
Visualizing the Workflow
General Radical Reaction Workflow
Caption: A generalized workflow for radical reactions involving this compound.
References
- Litwinienko, G., Beckwith, A. L. J., & Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(5), 2157-2163.
- Google Patents. (2015). Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators.
- Zhang, L., & Li, Z. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(4), 933-940.
-
Royal Society of Chemistry. (2011). The frequently overlooked importance of solvent in free radical syntheses. Retrieved from [Link]
- Li, P., & Li, Z. (2023). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(4), 933-940.
-
Royal Society of Chemistry. (2021). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Retrieved from [Link]
-
National Institutes of Health. (2020). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Retrieved from [Link]
-
Sci-Hub. (2004). An Efficient Photoinduced Iodoperfluoroalkylation of Carbon−Carbon Unsaturated Compounds with Perfluoroalkyl Iodides. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]
Sources
- 1. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators - Google Patents [patents.google.com]
- 2. Sci-Hub. An Efficient Photoinduced Iodoperfluoroalkylation of Carbon−Carbon Unsaturated Compounds with Perfluoroalkyl Iodides / The Journal of Organic Chemistry, 2004 [sci-hub.st]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B20984.14 [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Deiodination of 1-Iodo-1H,1H-perfluorooctane and Its Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Iodo-1H,1H-perfluorooctane. This guide is designed to provide in-depth, field-proven insights into the common challenge of deiodination. Here, we move beyond simple protocols to explain the underlying mechanisms, helping you not only to troubleshoot but also to proactively design more robust experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm new to working with this compound. What is it and why is its stability so critical?
This compound (C₈H₄F₁₃I) is a valuable reagent used to introduce a perfluorohexyl-ethyl group onto target molecules.[1] This process, known as perfluoroalkylation, is crucial in medicinal and agricultural chemistry to enhance properties like lipophilicity and metabolic stability.[2]
The C-I (carbon-iodine) bond in this molecule is the reactive site, but it's also its point of vulnerability. Deiodination, the unwanted cleavage of this bond, leads to the formation of non-reactive or side-reactive species, resulting in low product yields, complex purification challenges, and potentially misleading experimental outcomes.
Q2: My reaction mixture turned a faint purple/brown, and my yield was poor. Is this deiodination?
Yes, this is a classic sign of deiodination. The process often liberates iodine radicals (I•) which can combine to form molecular iodine (I₂), imparting a characteristic purple, pink, or brown color to the solution. Poor yield is the direct consequence of your starting reagent being consumed by this unintended pathway instead of participating in the desired reaction.
Q3: What are the primary causes of unintentional deiodination?
Deiodination of perfluoroalkyl iodides is primarily a radical-driven process. The weak C-I bond can undergo homolytic cleavage (breaking to form two radicals) when exposed to certain triggers. The main culprits are:
-
Light (Photolytic Cleavage): The C-I bond is susceptible to cleavage by light, particularly UV and blue light.[3][4] This is often the most overlooked cause of failed reactions.
-
Bases: Strong bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (KOH) can form halogen bonding complexes with the perfluoroalkyl iodide.[3] This "activates" and weakens the C-I bond, making it susceptible to homolytic cleavage even under mild conditions.[3]
-
Radical Initiators: While sometimes used intentionally, trace amounts of radical initiators or impurities can trigger a radical chain reaction that consumes your reagent.
-
Heat (Thermal Decomposition): Although generally more stable than their non-fluorinated counterparts, excessive heat can provide the energy needed to break the C-I bond, especially during long reaction times or distillations.[5]
Q4: Can you explain the mechanism of radical-induced deiodination in more detail?
Certainly. The process is a radical chain reaction, which can be broken down into three phases: initiation, propagation, and termination.
-
Initiation: An energy source (like light or heat) causes the homolytic cleavage of the carbon-iodine bond, generating a perfluoroalkyl radical and an iodine radical.
-
Propagation: The highly reactive perfluoroalkyl radical can then abstract a hydrogen atom from a solvent or another molecule, creating the undesired, reduced perfluorooctane and a new radical, which continues the chain.
-
Termination: Two radicals combine to form a stable, non-radical species, ending the chain.
Below is a diagram illustrating this radical chain mechanism.
Caption: Radical chain mechanism of deiodination.
Troubleshooting and Analytical Confirmation
Q5: My reaction failed. How can I definitively confirm that deiodination was the cause?
Observing a color change is a strong indicator, but for definitive proof, you need to analyze the reaction mixture for specific byproducts.
| Analytical Technique | Principle | What to Look For |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds and identifies them by their mass-to-charge ratio. | Look for a peak corresponding to the mass of the deiodinated product, 1H,1H-perfluorooctane (F(CF₂)₆CH₂CH₃). Also, identify other potential radical-derived byproducts. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds in the liquid phase. Useful for more complex, less volatile mixtures.[6][7] | Can be used to identify iodinated polyfluoroalkyl acids (I-PFAAs) or other degradation products that might form in aqueous or complex media.[6][7] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Detects protons in a molecule. | The characteristic triplet of the -CH₂-I group will disappear or diminish, while a new signal, likely a triplet for the new -CH₃ group of the deiodinated product, will appear further upfield. |
| ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) | Detects fluorine atoms. | The signals corresponding to the fluorine atoms closest to the CH₂CH₂I group will shift upon deiodination. This provides a very clean way to track the reaction's progress and identify side products. |
Prevention and Mitigation: A Proactive Approach
Q6: What are the best practices for setting up a reaction to prevent deiodination?
Preventing deiodination requires careful control of the reaction environment. The following workflow outlines a decision-making process for robust experimental design.
Caption: Workflow for preventing deiodination.
Q7: Can you provide a model experimental protocol incorporating these best practices?
Absolutely. Here is a generic protocol for a base-mediated perfluoroalkylation that minimizes the risk of deiodination.
Objective: To perform a perfluoroalkylation of a generic substrate (Substrate-H) using this compound.
Materials:
-
This compound (stabilized with copper, if available)[8]
-
Substrate-H
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., Potassium Carbonate, DBU)
-
Round-bottom flask wrapped in aluminum foil
-
Schlenk line or balloon with inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
Degas the anhydrous solvent by three cycles of freeze-pump-thaw.
-
-
Reaction Setup:
-
To the foil-wrapped round-bottom flask, add the Substrate-H (1.0 eq) and the base (1.2 eq) under a positive pressure of inert gas.
-
Add the degassed solvent via cannula or syringe.
-
Begin stirring the mixture at room temperature.
-
-
Reagent Addition:
-
Add the this compound (1.1 eq) dropwise via syringe. Ensure the needle tip is below the surface of the solvent to prevent exposure to the headspace.
-
-
Reaction Execution:
-
Maintain the inert atmosphere throughout the reaction.
-
If heating is required, use an oil bath with a temperature controller to ensure a stable, minimal effective temperature. Do not overheat.
-
Monitor the reaction progress by TLC or taking small aliquots for GC-MS analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with your standard aqueous work-up and purification protocol (e.g., extraction, column chromatography).
-
By rigorously excluding light and oxygen and carefully selecting a non-aggressive base, this protocol creates an environment where the desired reaction is favored, and the undesired deiodination pathway is significantly suppressed.
References
-
Zheng, W., et al. (2020). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH. Available at: [Link]
-
Wang, L., et al. (2020). Visible‐Light‐Induced Radical Cyclization of Unactivated Olefins with Perfluoroalkyl Iodides to Access Perfluoroalkylated Ortho‐Diazaheterocyclic Compounds. ResearchGate. Available at: [Link]
-
Studer, A., et al. (2017). Variation of the radical acceptor and the perfluoroalkyl iodides. ResearchGate. Available at: [Link]
-
Feiring, A. E. (1984). Perfluoroalkylation of thiols. Evidence for a radical chain process. Journal of Fluorine Chemistry. Available at: [Link]
-
Tang, C., et al. (2022). Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Analytical Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Available at: [Link]
Sources
- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper 25 g | Buy Online [thermofisher.com]
Technical Support Center: Managing Byproduct Formation in Telomerization Reactions
Welcome to the technical support center for telomerization reactions. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and detailed protocols grounded in established scientific principles. Our goal is to help you optimize your reactions for higher yield, selectivity, and purity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during telomerization experiments. Each answer provides not just a solution, but the underlying chemical reasoning to help you make informed decisions in your research.
Q1: My reaction is producing a high proportion of undesired isomers (e.g., branched instead of linear). How can I control the regioselectivity?
A1: Controlling regioselectivity is one of the most critical challenges in telomerization, particularly in palladium-catalyzed reactions of 1,3-dienes. The formation of linear versus branched products is determined by the site of the nucleophilic attack on the η³-octadienyl palladium intermediate.[1] Several factors can be tuned to steer the reaction toward the desired isomer:
-
Ligand Selection is Paramount: The steric and electronic properties of the ligands coordinated to the metal center are the most powerful tool for controlling regioselectivity.
-
Steric Hindrance: Bulky ligands tend to favor nucleophilic attack at the less substituted, more accessible terminal carbon of the allyl intermediate, leading to the linear product.[1] Conversely, smaller ligands may allow for attack at the internal carbon, increasing the proportion of the branched isomer.
-
Electronic Effects: Electron-donating ligands can influence the electron density at different positions of the allyl group, altering the preferred site of attack. The choice between phosphines, phosphites, and N-heterocyclic carbenes (NHCs) can significantly shift the product distribution.[2] For instance, certain phosphite ligands with large cone angles have been shown to afford high selectivity for specific isomers in the telomerization of isoprene.[3]
-
-
Ligand-to-Metal (L/M) Ratio: The ratio of ligand to your palladium precursor can dramatically affect the reaction's outcome. A low L/M ratio can favor the formation of one catalytic species, while a higher ratio may generate a different species with altered selectivity.[2][4] It is crucial to screen L/M ratios (e.g., 1:1, 2:1, 5:1) to find the optimum for your specific system.[5]
-
Solvent Choice: The solvent can influence the stability of catalytic intermediates and the transition states leading to different isomers. Protic solvents, for example, can participate in protonolysis and alter the reaction pathway compared to aprotic solvents.[3]
Troubleshooting Workflow: Poor Regioselectivity
Caption: Troubleshooting logic for poor regioselectivity.
Q2: My reaction is dominated by the formation of diene dimers and higher oligomers, with low incorporation of my nucleophile (telogen). What is the cause and how can I fix it?
A2: This issue points to a problem with chemoselectivity , where the dimerization of the diene (taxogen) is kinetically favored over the telomerization pathway. The goal is to promote the reaction of the palladium-octadienyl intermediate with the nucleophile (telogen) rather than with another diene molecule.
-
Telogen/Taxogen Ratio: The relative concentrations of the telogen (your nucleophile) and the taxogen (the diene) are critical. If the diene concentration is too high relative to the nucleophile, the catalyst is more likely to encounter and react with another diene molecule, leading to dimerization or oligomerization.
-
Solution: Increase the molar ratio of the telogen to the taxogen. Start with a 2:1 or 3:1 ratio of nucleophile to diene and optimize from there. A low butadiene/methanol ratio, for example, has been shown to achieve high selectivity for the desired telomer.[2]
-
-
Reaction Temperature: Higher temperatures can sometimes favor undesired side reactions, including dimerization.
-
Solution: Lowering the reaction temperature can significantly improve chemoselectivity. High selectivities (up to 97%) for the desired telomer have been achieved at temperatures below 50°C.[2]
-
-
Catalyst and Ligand System: The catalyst system itself influences the rate of nucleophilic addition versus further diene insertion. A highly active catalyst might quickly dimerize the diene before the nucleophile has a chance to add.
-
Solution: Screen different ligands. Some ligands, like tris-(o-methoxyphenyl)phosphine (TOMPP), have been shown to be highly effective in promoting the telomerization of 1,3-butadiene with various alcohols, achieving high yields of the desired mono-telomer.[6]
-
Q3: I'm observing byproducts that appear to be derived from my solvent. How can I prevent the solvent from participating in the reaction?
A3: Solvent participation is a common issue when using nucleophilic solvents (like alcohols or water) that can compete with your intended telogen. Even seemingly "innocent" solvents can contain impurities (e.g., water) that act as competing nucleophiles.[3]
-
Use Anhydrous Solvents: If your telogen is not water or an alcohol, ensure you are using high-purity, anhydrous solvents. Water is a common nucleophile in telomerization and can lead to the formation of unsaturated alcohols.[4]
-
Choose a Non-Competing Solvent: Select a solvent that is inert under the reaction conditions. Apolar aprotic solvents like toluene, hexane, or dioxane are often good choices, provided your reactants and catalyst are soluble.
-
Increase Telogen Concentration: By Le Châtelier's principle, increasing the concentration of your desired nucleophile can help it outcompete the solvent or trace impurities.
-
Biphasic Systems: For certain applications, such as telomerization with glycerol, employing a biphasic system (e.g., an aqueous system) can surprisingly increase selectivity towards the desired products while also aiding in catalyst recycling.[7]
Part 2: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting. The palladium-catalyzed telomerization of 1,3-butadiene is a well-studied example.
General Catalytic Cycle
The reaction begins with the oxidative coupling of two diene molecules to a Pd(0) center, forming a bis(π-allyl)palladium(II) complex. This intermediate then reacts with the nucleophile (NuH). The regioselectivity is determined at the final step, where the nucleophile attacks the terminal (C1) or internal (C3) position of the octadienyl chain, leading to the linear or branched product, respectively, and regenerating the Pd(0) catalyst.[1][4]
Caption: Simplified mechanism for Pd-catalyzed telomerization and byproduct formation.
Part 3: Data-Driven Optimization
Systematic screening of reaction parameters is essential for minimizing byproducts. The data below, adapted from literature, illustrates how ligand-to-metal ratio and temperature can influence reaction outcomes.
Table 1: Effect of L/M Ratio and Temperature on Telomerization of 1,3-Butadiene with Methanol
| Entry | Ligand (L) | L/M Ratio | Temperature (°C) | Yield of 1-MODE (%)* | Reference |
| 1 | L13 | 1:1 | 60 | Decline in yield | [5] |
| 2 | L13 | 2:1 | 60 | 95 | [5] |
| 3 | L13 | 5:1 | 60 | Decline in yield | [5] |
| 4 | L13 | 2:1 | 0 | 10 | [5] |
| 5 | L13** | 2:1 | 25 | Optimal Efficiency | [5] |
| 6 | None | - | 60 | 0 | [5] |
*1-MODE = 1-methoxy-2,7-octadiene (desired linear product). Data is illustrative of trends. **L13 is a specialized methyl-furyl phosphine ligand.
This table clearly shows that a specific L/M ratio (2:1) and an optimal temperature (25°C) were critical for maximizing the yield.[5] Deviating from these conditions led to lower yields, highlighting the sensitivity of the reaction to these parameters.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening to Optimize Regioselectivity
This protocol provides a framework for screening different phosphine ligands to control the formation of linear vs. branched isomers.
1. Materials & Setup:
-
Palladium precursor (e.g., Pd(acac)₂, [Pd(allyl)Cl]₂)
-
Set of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(o-tolyl)₃, P(OPh)₃, Xantphos)
-
Taxogen (e.g., 1,3-butadiene)
-
Telogen (e.g., methanol, diethylamine)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessels (e.g., Schlenk tubes or pressure-rated vials)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
2. Catalyst Pre-formation (Example):
-
In a glovebox, add the palladium precursor (1 mol%) and the selected ligand (e.g., 2 mol%, for a 2:1 L/M ratio) to a reaction vessel.
-
Add a portion of the anhydrous solvent and stir for 15-30 minutes at room temperature to allow the catalyst complex to form.
3. Reaction Execution:
-
To the activated catalyst solution, add the telogen (e.g., 2 equivalents) and the internal standard.
-
Seal the vessel. If using a gaseous taxogen like butadiene, cool the vessel, evacuate and backfill with argon, then add the condensed butadiene (1 equivalent).
-
Place the vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 50°C).
-
Stir for the designated reaction time (e.g., 18 hours).
4. Analysis:
-
Cool the reaction to room temperature.
-
Carefully take an aliquot of the reaction mixture and quench it (e.g., by diluting in cold deuterated solvent or passing through a short silica plug).[8]
-
Analyze the sample by GC, GC-MS, or ¹H NMR to determine the conversion of starting material and the relative ratio of linear, branched, and other byproduct isomers.
-
Repeat the procedure for each ligand in your screening set, keeping all other parameters (temperature, concentrations, time) constant.
5. Interpretation:
-
Compare the linear-to-branched ratios across the different ligands.
-
Identify the ligand that provides the highest selectivity for your desired product. This ligand can then be used in further optimization studies (e.g., varying temperature and concentration).
References
-
Bianchini, C., et al. (2025). Palladium‐Catalyzed Telomerization of Isoprene with Amines: Ligands and Solvents Working Together to Improve the Selectivity. ResearchGate. Available at: [Link]
-
Pattacini, R., et al. (2025). Control of Chemo and Regioselectivity in the Palladium-Catalyzed Telomerization of Butadiene with Methanol − Catalysis and Mechanism. ResearchGate. Available at: [Link]
-
Behr, A., et al. (2009). Telomerization of butadiene with glycerol: reaction control through process engineering, solvents, and additives. PubMed. Available at: [Link]
-
Franke, R., et al. (n.d.). Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Beller, M., et al. (n.d.). Pd-catalyzed telomerization: Influence of selected reaction parameters. ResearchGate. Available at: [Link]
-
Joyce, R.M. (n.d.). Telomerization. eJournals @ Oklahoma State University Library. Available at: [Link]
-
Wikipedia. (n.d.). Telomerization (dimerization). Available at: [Link]
-
Wikipedia. (n.d.). Telomerization. Available at: [Link]
-
CoLab. (2025). Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols. Available at: [Link]
-
Ameduri, B. (n.d.). Telomerisation Reactions of fluorinated alkenes. ResearchGate. Available at: [Link]
-
Kurbanov, D.S. (2024). SYNTHESES BASED ON THE TELOMERIZATION REACTION. CyberLeninka. Available at: [Link]
-
Jackstell, R. (n.d.). Telomerization of 1,3‐butadiene with the H‐acidic nucleophile NuH and dimerization side reactions. ResearchGate. Available at: [Link]
-
Pescarmona, P.P. (n.d.). Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization. Green Chemistry (RSC Publishing). Available at: [Link]
-
Beller, M., et al. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. RSC Publishing. Available at: [Link]
-
Utrecht University. (2013). Palladium-Catalyzed Telomerization of 1,3-Butadiene with Biomass-based Oxygenates: Substrate Scope, Mechanism and Catalyst Heterogenization. UU Research Portal. Available at: [Link]
Sources
- 1. Telomerization (dimerization) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Telomerization of butadiene with glycerol: reaction control through process engineering, solvents, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"improving yields in copper-catalyzed reactions of perfluoroalkyl iodides"
Welcome to the technical support center for improving yields in copper-catalyzed reactions of perfluoroalkyl iodides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve high yields and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low or No Product Yield
Question: My copper-catalyzed perfluoroalkylation of an aryl iodide is giving me very low to no yield. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common frustration, but it can often be resolved by systematically evaluating several key reaction parameters.
-
Inadequate Catalyst Activation or Catalyst Poisoning: The active copper species may not be forming efficiently, or it may be deactivated by impurities.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Copper(I) catalysts are susceptible to oxidation.[1] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Purity of Reagents and Solvents: Trace water or other protic impurities can quench organometallic intermediates. Use freshly distilled or anhydrous solvents and ensure the purity of your starting materials. Oxygen can also be a significant issue; de-gas your solvents thoroughly.
-
Copper Precursor Choice: While CuI is common, other sources like CuCl or Cu(OAc)₂ might be more effective depending on the specific reaction.[2] Consider screening different copper salts. For some protocols, a pre-formed, air-stable copper reagent like [(phen)CuRF] can provide more consistent results.[3][4]
-
-
-
Poor Ligand Choice or Absence of a Necessary Ligand: The ligand plays a crucial role in stabilizing the copper center, facilitating oxidative addition and reductive elimination, and preventing catalyst aggregation.[5][6]
-
Troubleshooting Steps:
-
Add a Ligand: If you are running the reaction without a ligand, adding one is the first step. 1,10-Phenanthroline and its derivatives are widely effective for stabilizing perfluoroalkyl copper species.[5][6]
-
Screen Different Ligands: For electron-rich aryl iodides, a phenanthroline ligand can significantly increase conversion.[5][6] For more reactive aryl iodides, a ligand might not be strictly necessary, but can still improve yield and reproducibility.[5][6] Other ligands to consider include N,N'-dimethylethylenediamine (DMEDA) or picolinamides, especially for challenging substrates.
-
-
-
Suboptimal Solvent: The solvent can dramatically influence the solubility of the catalyst and reagents, as well as the reaction kinetics.
-
Incorrect Reaction Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of sensitive intermediates.
-
Troubleshooting Steps:
-
-
Issues with the Perfluoroalkyl Source: The stability and reactivity of the perfluoroalkyl source are critical.
-
Troubleshooting Steps:
-
Alternative Sources: While perfluoroalkyl iodides are common, for some applications, using a perfluoroalkylsilane reagent (e.g., TMSCF₃) in combination with a fluoride source can be effective.[5] Alternatively, generating a perfluoroalkyl radical via photoredox catalysis and merging it with copper catalysis can be a powerful approach for challenging couplings.[9][10][11]
-
-
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts well, but then stalls, leaving a significant amount of starting material. What's happening?
Answer: Reaction stalling often points to catalyst deactivation or the formation of inhibitory byproducts.
-
Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome slow deactivation.
-
Ligand Stabilization: Ensure you are using an appropriate ligand, like 1,10-phenanthroline, which is known to stabilize the perfluoroalkyl copper species.[5][6]
-
-
-
Product Inhibition: The product formed may be coordinating to the copper center more strongly than the starting materials, effectively inhibiting the catalytic cycle.
-
Troubleshooting Steps:
-
Examine Product Structure: If your product contains strong coordinating groups, this could be a possibility. In such cases, a higher catalyst loading or a more strongly coordinating ligand might be necessary to outcompete product inhibition.
-
-
-
Insufficient Reagent: Ensure that the stoichiometry of your reagents is correct and that none of the key components are being consumed by side reactions.
Issue 3: Poor Selectivity or Formation of Side Products
Question: I'm observing significant formation of side products, such as homocoupling of my aryl iodide or decomposition products. How can I improve the selectivity?
Answer: Side product formation is often a result of competing reaction pathways. Understanding the likely mechanisms can help in suppressing these unwanted reactions.
-
Homocoupling of Aryl Iodide (Ullmann Coupling): This is a common side reaction in copper catalysis.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Ullmann coupling often has a higher activation energy than the desired cross-coupling. Lowering the reaction temperature can sometimes favor the desired pathway.
-
Ligand Modification: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands is recommended.
-
-
-
Radical-Mediated Side Reactions: Many copper-catalyzed perfluoroalkylations can proceed through radical intermediates.[2][12] Uncontrolled radical reactions can lead to a mixture of products.
-
Troubleshooting Steps:
-
Radical Traps: The addition of a radical scavenger (e.g., TEMPO) can help diagnose the involvement of radical pathways. If a radical mechanism is dominant and detrimental, you may need to fundamentally change the reaction conditions (e.g., switch to a non-radical pathway if possible).
-
Control of Radical Generation: In dual photoredox/copper-catalyzed systems, carefully controlling the light source and photocatalyst concentration is crucial to match the rate of radical generation with its consumption by the copper catalyst.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for copper-catalyzed perfluoroalkylation of aryl iodides?
A1: The mechanism can vary depending on the specific reagents and conditions, but a commonly accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[7]
-
Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to a Cu(I)-perfluoroalkyl complex (L_nCu(I)-R_F), forming a Cu(III) intermediate (L_nCu(III)(Ar)(I)(R_F)).
-
Reductive Elimination: This Cu(III) intermediate then undergoes reductive elimination to form the desired C-C bond (Ar-R_F) and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
However, radical pathways are also frequently proposed and observed, where a perfluoroalkyl radical is generated and then intercepted by a copper species.[2][9][12]
Q2: Can I use aryl bromides or chlorides instead of aryl iodides?
A2: Aryl iodides are generally the most reactive substrates. Aryl bromides are more challenging due to the stronger C-Br bond, making the oxidative addition step slower.[7] However, with the right choice of ligands and reaction conditions, the perfluoroalkylation of heteroaryl bromides has been successfully demonstrated.[8] Aryl chlorides are even less reactive and typically require more specialized catalytic systems, often involving directing groups to facilitate the C-Cl bond activation.[7]
Q3: How do I choose the best ligand for my reaction?
A3: Ligand selection is crucial and often empirical. However, some general guidelines can be followed:
-
For General Reactivity: 1,10-phenanthroline is a robust and widely used ligand that stabilizes the Cu-R_F species.[5][6]
-
For Challenging Substrates: For sterically hindered substrates or less reactive aryl halides, more specialized ligands such as oxalic diamides, picolinamides, or custom-designed diamine ligands may be necessary.
-
High-Throughput Screening: If resources permit, high-throughput experimentation to screen a library of ligands is the most effective way to identify the optimal choice for a specific transformation.
Q4: What are the best practices for setting up a copper-catalyzed perfluoroalkylation reaction?
A4:
-
Inert Atmosphere: Always use Schlenk techniques or a glovebox.
-
Dry Reagents: Use anhydrous solvents and dry all glassware thoroughly.
-
Order of Addition: A common and effective procedure is to add the copper catalyst and ligand to the reaction vessel, followed by the solvent, aryl halide, and finally the perfluoroalkyl iodide.
-
Degassing: Thoroughly degas the reaction mixture before heating. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Value | Rationale |
| Copper Source | CuI (5-10 mol%) | Commonly available and effective. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Stabilizes the active copper species.[5][6] |
| Substrate | Aryl Iodide (1.0 equiv) | Most reactive aryl halide. |
| Perfluoroalkyl Iodide | RFI (1.2-2.0 equiv) | Used in slight excess to drive the reaction. |
| Solvent | DMPU or DMF (0.1-0.5 M) | High-boiling polar aprotic solvent.[5][6] |
| Temperature | 90-110 °C | Balances reaction rate and stability. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the Cu(I) catalyst.[1] |
Protocol 1: General Procedure for Copper-Catalyzed Perfluoroalkylation of an Aryl Iodide
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and anhydrous DMPU (5 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the perfluoroalkyl iodide (1.5 mmol, 1.5 equiv) via syringe.
-
Degas the reaction mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting a low-yielding reaction.
Caption: A decision tree for systematic troubleshooting of low yields.
Simplified Catalytic Cycle
This diagram illustrates the key steps in the Cu(I)/Cu(III) catalytic cycle for perfluoroalkylation.
Caption: The Cu(I)/Cu(III) cycle in perfluoroalkylation.
References
- O’Hara, F., et al. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. [Source provided by grounding tool]
- Song, Y. S. (2024). Investigation On Copper Catalyzed Perfluoroalkylation Of Aliphatic Organohalides. [Source provided by grounding tool]
- Liu, T., & Shen, Q. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent.
- Sanford, M. S., et al. (2021). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. [Source provided by grounding tool]
- Wang, C., et al. (2018). Progress in copper-catalyzed trifluoromethylation. [Source provided by grounding tool]
- O’Hara, F., et al. (2011).
- Zhang, J., et al. (2022).
- MacMillan, D. W. C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University.
- Hartwig, J. F., et al. (2012). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF].
- Stahl, S. S. (2012). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews.
- Wang, C., et al. (2017). Copper-Catalyzed C-H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes. Organic Letters.
- Huang, K.-W., et al. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences.
- Hartwig, J. F., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters.
- Wu, Y., et al. (2023). Copper-Catalyzed Hydroxyperfluoroalkylation of Unactivated Alkenes: Access to β-Perfluoroalkyl Alcohols. Organic Letters.
- MacMillan, D. W. C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.
- Hartwig, J. F., et al. (2012). A general strategy for the perfluoroalkylation of arenes and arylbromides by using arylboronate esters and [(phen)CuR(F)].
- Duan, C., et al. (2011).
- Nocera, D. G., et al. (2023). Electrophotocatalytic perfluoroalkylation by LMCT excitation of Ag(II) perfluoroalkyl carboxylates. [Source provided by grounding tool]
- Sanford, M. S., et al. (2017). Copper-Catalyzed C-H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes. Semantic Scholar.
- Sinocompound. (2023).
- ResearchGate. (2025). Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase.
- Liu, W.-B., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds.
- Liu, W.-B., et al. (2025).
- Wu, X., et al. (2024). Copper(I) Iodide-Catalyzed Perfluoroalkoxylation Reaction of Alkyl Halides. Organic Letters.
- Požgan, F. (2013). Recent advances in transition metal-catalyzed Csp²-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation.
- D'Auria, M. (2021).
- Wu, X., et al. (2024). Copper(I) Iodide-Catalyzed Perfluoroalkoxylation Reaction of Alkyl Halides.
- Wu, Y., et al. (2023). Copper-Catalyzed Hydroxyperfluoroalkylation of Unactivated Alkenes: Access to β-Perfluoroalkyl Alcohols.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general strategy for the perfluoroalkylation of arenes and arylbromides by using arylboronate esters and [(phen)CuR(F)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globethesis.com [globethesis.com]
Navigating the Scale-Up of Reactions with 1-Iodo-1H,1H-perfluorooctane: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving 1-Iodo-1H,1H-perfluorooctane. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to explain the "why" behind experimental choices. Our goal is to empower you to anticipate and overcome the unique challenges presented by the physicochemical properties of this fluorinated building block.
Section 1: Understanding the Core Challenges
Scaling up reactions with this compound introduces a set of challenges primarily rooted in its high density, limited miscibility with many organic solvents, and the nature of the carbon-iodine bond. This section addresses the foundational issues that can impact reaction success at a larger scale.
Q1: My reaction, which worked perfectly on a 1-gram scale, is sluggish and giving poor conversion now that I've moved to a 100-gram scale. What are the likely culprits?
This is a classic scale-up problem, often attributable to mass and heat transfer limitations that are negligible at the lab bench but become dominant in larger reactors.
-
The "Heavy" Reagent Problem: Inadequate Mixing. this compound is significantly denser than most common organic solvents. On a small scale, magnetic stirring may be sufficient to create a homogenous mixture or a fine emulsion. However, upon scale-up, inadequate agitation can lead to the pooling of the dense fluorinated reagent at the bottom of the reactor. This results in a reduced interfacial area between reactants, causing the reaction rate to plummet. It is crucial to ensure that the mixing is sufficient to maintain a well-dispersed reaction mixture.
-
Exotherm Management and "Hot Spots". Many reactions involving this compound, particularly radical additions, are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[1] This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, potentially causing thermal decomposition of the starting material or product and the formation of unwanted by-products.
-
Initiator Decomposition and Dilution Effects. In radical reactions, the initiator concentration can become a critical factor at scale. The larger volume may require adjustments to the initiator addition strategy to ensure a consistent radical flux throughout the reaction.
Section 2: Troubleshooting Guide for Common Reaction Types
The majority of synthetic applications for this compound involve radical reactions. This section provides specific troubleshooting advice for these transformations at scale.
Q2: I'm running a free-radical addition of this compound to an alkene, and I'm seeing significant amounts of unreacted starting materials and some dark, tarry by-products at the end of the reaction. How can I troubleshoot this?
This scenario points to issues with radical initiation, propagation, and potential thermal degradation. Let's break down the troubleshooting process.
Troubleshooting Workflow for Radical Addition Reactions
Caption: Troubleshooting workflow for radical addition reactions.
Detailed Protocol: Improving a Scaled-Up Radical Addition
-
Reagent and Solvent Purity: Ensure all starting materials, including the alkene and this compound, are free from inhibitors and peroxides. Solvents should be rigorously degassed to remove oxygen, a potent radical scavenger.
-
Initiator Strategy: For multi-kilogram scale reactions, consider preparing a solution of the radical initiator (e.g., AIBN) in a suitable solvent and adding it subsurface to the reaction mixture over a period of time. This ensures a steady concentration of radicals and helps to control the initial exotherm.
-
Mixing and Temperature Control: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure good top-to-bottom mixing and dispersion of the dense this compound.[2] Monitor the internal reaction temperature with a thermocouple and have a robust cooling system in place to manage the exotherm.
-
Reaction Monitoring: At scale, it's crucial to monitor the reaction progress. Techniques like quantitative NMR (qNMR) can be invaluable for determining the concentration of reactants and products without the need for extensive sample workup.[3][4]
Section 3: Purification and Work-Up at Scale
The unique solubility profile of compounds containing a perfluorooctyl chain can be leveraged for efficient purification, a concept central to "fluorous chemistry".[5]
Q3: My product, which now contains the C8F17CH2CH2- group, is proving difficult to separate from organic by-products using standard silica gel chromatography. What are my options?
This is where the principles of fluorous chemistry become highly advantageous. The high fluorine content of your product makes it "fluorophilic," meaning it has a strong affinity for fluorous phases.
Leveraging Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique for separating fluorous compounds from non-fluorous (organic) ones.[6] It utilizes silica gel that has been surface-modified with a perfluorinated stationary phase.
F-SPE Protocol for Product Purification
-
Sample Preparation: After the reaction work-up to remove any aqueous-soluble materials, concentrate the crude organic mixture. Dissolve the residue in a minimal amount of a "loading solvent" that has low fluorophilicity but good dissolving power for your mixture (e.g., DMF, THF).[7]
-
Cartridge/Column Equilibration: Condition a fluorous silica gel cartridge or column with a "fluorophobic" solvent system, such as 80:20 methanol/water or 90:10 DMF/water.[8]
-
Loading and Elution of Non-Fluorous Impurities: Load your sample onto the column. Elute with the fluorophobic solvent system. Your organic by-products will elute, while your fluorinated product will be retained on the column.
-
Elution of the Fluorous Product: Switch to a "fluorophilic" solvent, such as methanol or acetone, to elute your desired fluorinated product.
Table 1: Recommended Solvents for Fluorous Solid-Phase Extraction (F-SPE)
| Solvent Type | Purpose | Examples |
| Fluorophobic | Elute non-fluorous compounds | 80:20 Methanol/Water, 90:10 DMF/Water |
| Fluorophilic | Elute fluorous compounds | Methanol, Acetone, THF |
Data synthesized from multiple sources.[7][8]
Workflow for Fluorous Solid-Phase Extraction
Caption: General workflow for purification using F-SPE.
Section 4: Safety, Handling, and Equipment
The safe handling of this compound and consideration of appropriate equipment are paramount, especially at an industrial scale.
Q4: What are the key safety considerations when handling large quantities of this compound?
-
Thermal Stability: While more stable than their non-fluorinated counterparts, perfluoroalkyl iodides can decompose at elevated temperatures, potentially releasing iodine and other hazardous fumes.[9] Avoid excessive heating and ensure adequate ventilation.
-
Material Compatibility: Halogenated compounds can be corrosive to certain metals and elastomers. When selecting reactor components, including seals and gaskets, consult chemical compatibility charts. For reactions involving perfluoroalkyl iodides, glass-lined reactors or those constructed from highly resistant alloys are often preferred. Some fluoropolymers may also be suitable.[1][10]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
Q5: Are there specific reactor design considerations for large-scale reactions with this compound?
Yes, the high density and potential for biphasic reaction conditions should influence reactor choice and setup.
-
Agitation: As mentioned, robust overhead mechanical stirring is essential. The power input required to maintain a homogenous mixture will be higher than for typical organic reactions. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing impeller design and agitation speed for effective mixing in high-density, biphasic systems.[11][12]
-
Heat Transfer: The overall heat transfer coefficient (U) of the reactor system needs to be carefully considered.[13] For highly exothermic reactions, a reactor with a high heat transfer capacity is necessary. This can be achieved through a larger jacketed surface area, internal cooling coils, or by using a continuous flow reactor, which offers superior heat transfer capabilities.[14]
-
Materials of Construction: Ensure the reactor materials are compatible with prolonged exposure to this compound and any other corrosive reagents or by-products at the intended reaction temperatures.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use standard analytical techniques to monitor my reaction? A: Yes, with some considerations. 1H NMR can be used to monitor the disappearance of the starting alkene and the appearance of the product. However, for more precise and direct monitoring of the fluorinated species, 19F NMR is highly recommended. Quantitative NMR (qNMR) can provide accurate concentration data for reactants and products throughout the reaction.[15]
Q: What are some common by-products I should look out for? A: In radical reactions, common by-products can arise from premature termination or side reactions. These may include dimers of the starting alkene or radical initiator fragments. Thermal decomposition of this compound can lead to the formation of colored impurities due to the release of elemental iodine.[9]
Q: How do I handle a reaction that has formed a persistent emulsion during work-up? A: Emulsions can be an issue due to the surfactant-like properties of some fluorinated compounds. To break an emulsion, you can try adding a saturated brine solution, changing the pH of the aqueous layer, or adding a small amount of a different organic solvent to alter the interfacial tension. In some cases, centrifugation may be effective at a larger scale.
Q: Is it possible to recycle the fluorous solvent or fluorous-tagged catalysts? A: Yes, this is one of the key advantages of fluorous chemistry.[16] After phase separation or F-SPE, the fluorous phase containing the catalyst or the fluorous solvent can often be reused in subsequent reaction cycles with minimal loss of activity, making the process more cost-effective and sustainable.
References
-
Quantitative NMR methods for reaction and process monitoring.
-
Fluorous chemistry.
-
Control Strategies For Managing Exothermic Reactions In Flow.
-
Fluorous phase chemistry: A new industrial technology.
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
-
Perfluoroalkyl iodide.
-
Fluorous Synthesis.
-
Quantitative NMR (qNMR).
-
How to Troubleshoot a Reaction.
-
How to calculate heat transfer in continuous flow applications.
-
Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis.
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.
-
Using Quantitative NMR.
-
Fluorous phase chemistry: a new industrial technology.
-
A Guide to Quantitative NMR (qNMR).
-
Fluorous chemistry and its application perspectives in the field of fluoroorganic and fluoroinorganic compounds J. Rábai, A.
-
Chemical Compatibility Table.
-
Syntheses with perfluoroalkyl iodides. A review.
-
Heat Transfer Coeficient in Reactor.
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D.
-
Handling Reaction Exotherms – A Continuous Approach.
-
6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them.
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
-
Additive Material Chemical Compatibility Chart.
-
Synthetic applications of fluorous solid-phase extraction (F-SPE).
-
New fluorous/organic biphasic systems achieved by solvent tuning.
-
a fluorous-phase strategy for improving separation efficiency in organic synthesis.
-
Overall Heat Transfer Co-Efficient Calculation.
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
-
CFD SIMULATION OF PARALLEL FLOW MIXING IN A PACKED BED USING POROUS MEDIA MODEL AND EXPERIMENT VALIDATION Kamyar Mohammadpour, H.
-
Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation.
-
Iodine(III) Reagents in Radical Chemistry.
-
Use of fluorous chemistry in the solubilization and phase transfer of nanocrystals, nanorods, and nanotubes.
-
Overall Heat Transfer Coefficient For A Jacketed Packed Bed Reactor, L.
-
Chemical Compatibility Chart.
-
Estimation of Overall Heat Transfer Coefficient for Reactors with different MOC.
-
Troubleshooting step growth polymerization.
-
TROUBLESHOOTING POLYMERIZATIONS.
-
Fluorous phase separation techniques in catalysis.
-
Fluorous Methods for Traditional and Parallel Synthesis - Dennis Curran.
-
The New Age of Electrophilic Perfluoroalkylation Reactions†‡.
-
From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness.
-
Chemical Compatibility Database from Cole-Parmer.
-
Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y.
-
Managing Excessive Heat in Exothermic Chemical Reactions.
-
CFD SIMULATION OF PARALLEL FLOW MIXING IN A PACKED BED USING POROUS MEDIA MODEL AND EXPERIMENT VALIDATION Kamyar Mohammadpour, H.
-
A Review of Computational Fluid Dynamics (CFD) Simulations of Mixing in the Pharmaceutical Industry.
-
Multiphase fluid mixing simulations in ANSYS CFD.
Sources
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- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. industrialspec.com [industrialspec.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Pharma Engineering: Overall Heat Transfer Co-Efficient Calculation [pharmacalculations.com]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
"analytical techniques for monitoring 1-Iodo-1H,1H-perfluorooctane reactions"
Welcome to the technical support center for analytical techniques focused on monitoring reactions involving 1-Iodo-1H,1H-perfluoroo-ctane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, though challenging, fluorinated compound. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 1-Iodo-1H,1H-perfluorooctane and its reaction products.
Chromatographic Issues
Problem: Poor Peak Shape or Tailing in GC-MS Analysis
Possible Causes:
-
Active Sites in the GC System: The iodine moiety in this compound can interact with active sites (e.g., silanols) in the injector liner, column, or detector, leading to peak tailing.
-
Improper Column Selection: Using a column with a stationary phase that is not well-suited for fluorinated compounds can result in poor peak shape.
-
Injector Temperature Too Low: Insufficient temperature in the injector can lead to incomplete volatilization of the analyte, causing band broadening and tailing.
Solutions:
-
Deactivate the GC System: Use a deactivated liner (e.g., silylated) and consider using a guard column to protect the analytical column from non-volatile residues.
-
Select an Appropriate GC Column: A column with a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often a good choice. For highly fluorinated compounds, a mid-polarity column may also be effective.
-
Optimize Injector Temperature: Ensure the injector temperature is high enough for complete and rapid volatilization. A typical starting point is 250°C, but this may need to be optimized for your specific application.
-
Sample Derivatization: While not always necessary, derivatization to a more volatile and less polar compound can sometimes improve chromatography.
Problem: Shifting Retention Times in HPLC-MS
Possible Causes:
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, pH, or gradient profile can significantly impact retention times, especially for polar and ionizable compounds.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, particularly when using aggressive mobile phases or operating at high temperatures.
-
Matrix Effects: Complex sample matrices can coat the column, altering its chromatographic properties.
Solutions:
-
Ensure Mobile Phase Quality: Prepare fresh mobile phases daily and ensure accurate mixing of solvents for gradient elution.
-
Column Equilibration and Washing: Adequately equilibrate the column before each run and implement a robust column washing procedure after each sequence to remove contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from matrix components, extending its lifetime.
-
Sample Preparation: Employ effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the sample matrix.[1][2]
Mass Spectrometry Issues
Problem: Low Signal Intensity or Poor Ionization in ESI-MS
Possible Causes:
-
Inefficient Ionization: this compound and similar perfluorinated compounds can be challenging to ionize efficiently using electrospray ionization (ESI).[3]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte, leading to reduced signal intensity.
-
Incorrect MS Parameters: Suboptimal settings for parameters such as capillary voltage, cone voltage, and desolvation gas flow can result in poor signal.
Solutions:
-
Optimize ESI Source Parameters: Systematically optimize the source parameters to find the best conditions for your analyte. This may involve adjusting voltages, gas flows, and temperatures.
-
Consider Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may provide better ionization for less polar compounds.
-
Improve Chromatographic Separation: Enhance the separation of your analyte from matrix components to minimize ion suppression.
-
Sample Cleanup: Utilize thorough sample preparation methods to remove interfering compounds.[1]
Problem: In-Source Fragmentation or Adduct Formation
Possible Causes:
-
High Source Temperature or Cone Voltage: Aggressive source conditions can cause the analyte to fragment within the ion source, leading to a complex mass spectrum and reduced intensity of the molecular ion.
-
Mobile Phase Additives: The presence of certain salts or additives in the mobile phase can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+).
Solutions:
-
Optimize Source Conditions: Reduce the source temperature and cone voltage to minimize in-source fragmentation.
-
Use High-Purity Solvents and Additives: Employ high-purity solvents and volatile mobile phase additives (e.g., ammonium formate or ammonium acetate) to minimize adduct formation.
-
Interpret Mass Spectra Carefully: Be aware of potential fragmentation patterns and adducts when interpreting your data.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my this compound reaction?
The choice of analytical technique depends on several factors, including the reaction matrix, the expected concentration of the analyte, and the information required (qualitative vs. quantitative).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds like this compound. It offers excellent separation and sensitivity, especially when using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.[3] Headspace solid-phase microextraction (HS-SPME) can be a valuable sample preparation technique for GC-MS analysis of volatile PFAS in water.[3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC.[4][5] It is particularly useful for analyzing reaction mixtures that may contain non-volatile products or impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the structural elucidation and quantification of fluorinated compounds.[6][7][8] It provides detailed information about the chemical environment of the fluorine atoms and can be used to monitor reaction kinetics and identify byproducts without the need for chromatographic separation.[6][7]
Q2: How can I improve the accuracy of my quantitative analysis?
Accurate quantification requires careful attention to method validation and quality control.
-
Use of Internal Standards: The use of an appropriate internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. For fluorinated compounds, a structurally similar but isotopically labeled compound is often the best choice.
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the samples can help to compensate for matrix effects.
-
Method Validation: A thorough method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Q3: What are the key considerations for sample preparation?
Proper sample preparation is critical for obtaining reliable and reproducible results.[1]
-
Avoid Contamination: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in the environment and in many laboratory materials. It is essential to use PFAS-free materials and to take precautions to avoid contamination during sample collection, storage, and preparation.[1]
-
Extraction Technique: The choice of extraction technique will depend on the sample matrix. Solid-phase extraction (SPE) is a widely used method for extracting PFAS from aqueous samples, while liquid-liquid extraction (LLE) can also be effective.[1][2]
-
Analyte Stability: Be aware of the potential for degradation of this compound and its reaction products during sample storage and preparation.
Q4: How can I identify unknown byproducts in my reaction mixture?
High-resolution mass spectrometry (HRMS), such as Orbitrap-based MS, is a powerful tool for identifying unknown compounds.[9]
-
Accurate Mass Measurement: HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be used to generate fragmentation patterns that provide structural information about the unknown.
-
Database Searching: The accurate mass and fragmentation data can be searched against spectral libraries and databases to tentatively identify the unknown compound.
Section 3: Experimental Protocols & Data
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound by GC-MS. Optimization may be required for specific applications.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
GC Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temp | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
MS Conditions (Scan Mode):
| Parameter | Value |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-600 |
Diagram: GC-MS Workflow for Reaction Monitoring
Caption: Workflow for monitoring a reaction using GC-MS.
Diagram: Troubleshooting Logic for Poor GC Peak Shape
Caption: Decision tree for troubleshooting poor GC peak shape.
References
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020). Speciation.net. Available at: [Link]
-
Dohmann, J. F., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Journal of Analytical Atomic Spectrometry, 34(4), 735-743. Available at: [Link]
-
Forostenko, A. O., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10. Available at: [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Available at: [Link]
-
Berger, U., et al. (2011). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Analytical and Bioanalytical Chemistry, 400(10), 3241-3251. Available at: [Link]
-
Lee, S., et al. (2015). High Speed Separation of PFCs in Human Serum by C18-Monolithic Column Liquid Chromatography-Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(1), 235-241. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]
-
Dohmann, J. F., et al. (2017). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 32(5), 987-994. Available at: [Link]
-
Forostenko, A. O., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9670-9679. Available at: [Link]
-
Namieśnik, J., & Zabiegała, B. (2010). Recent developments in methods for analysis of perfluorinated persistent pollutants. Journal of Chromatography A, 1217(16), 2546-2559. Available at: [Link]
-
Jamari, N. L. A., et al. (n.d.). Perfluorinated compounds detection using non-target analysis of RP-HPLC-ICPMS/MS. University of Aberdeen. Available at: [Link]
-
Berger, S., & Braun, S. (2004). An Overview of Fluorine NMR. In 200 and More NMR Experiments: A Practical Course. Wiley-VCH. Available at: [Link]
-
Ang, J. C., et al. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 106, 1-17. Available at: [Link]
-
Centers for Disease Control and Prevention. (2018). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Available at: [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Available at: [Link]
-
Shimadzu. (n.d.). Application News: Analysis of Volatile Per- and Polyfluoroalkyl Substances (PFAS) in Water by Head-Space Solid Phase Microextraction-Triple Quadrupole Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS/MS). Available at: [Link]
-
PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane. Available at: [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. gcms.labrulez.com [gcms.labrulez.com]
"handling and storage recommendations for 1-Iodo-1H,1H-perfluorooctane"
Technical Support Center: 1-Iodo-1H,1H-perfluorooctane
Welcome to the technical support guide for this compound (Synonyms: 1H,1H,2H,2H-Perfluorooctyl iodide, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane). This document is designed for researchers, scientists, and drug development professionals, providing essential information on handling, storage, and troubleshooting. As a perfluoroalkylating reagent, its stability and purity are paramount for successful and reproducible experimental outcomes.
This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.
Section 1: Critical Safety & Physical Data
Before handling this compound, it is crucial to be familiar with its properties and associated hazards. The data presented below has been consolidated from supplier safety data sheets.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2043-57-4 | [1][2] |
| Molecular Formula | C₈H₄F₁₃I | [2][3] |
| Molecular Weight | 474.00 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow or pink liquid | [4] |
| Refractive Index | 1.3575 - 1.3625 @ 20°C | [4] |
| Storage Temperature | 2 – 8 °C, Protect from Light | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
Hazard Identification Summary:
This chemical is classified as hazardous.[1] Key hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Always consult the full Safety Data Sheet (SDS) from your supplier before use.[1][2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day use of this compound.
Q1: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A: Due to its classification as a skin and eye irritant, a comprehensive PPE strategy is mandatory.[1]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. For per- and polyfluoroalkyl substances (PFAS), materials like nitrile or butyl rubber are recommended.[5] Always check the glove manufacturer's breakthrough time for the specific chemical.
-
Lab Coat/Clothing: A standard lab coat is required. For larger quantities or tasks with a high splash risk, consider liquid-tight chemical suits (Category III, Types 3/4/6) or chemical-resistant aprons.[5][6]
-
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[1] If engineering controls are insufficient, use a half-/full-face mask with combination filters (e.g., A/AX + P3) compliant with EN 14387.[5]
Q2: What are the optimal storage conditions and why are they important?
A: The recommended storage condition is 2–8 °C in a tightly closed container, protected from light.[2]
-
Causality (The "Why"): This compound is designated as "light sensitive".[1][2] The carbon-iodine (C-I) bond is the weakest bond in the molecule and is susceptible to homolytic cleavage when exposed to UV light or elevated temperatures. This cleavage generates radical species and can lead to the formation of free iodine (I₂), which imparts a pink or brownish color to the liquid. Storing it cold and in the dark slows this degradation process, preserving the compound's purity and reactivity for your experiments.
Q3: The product is sometimes stabilized with copper. What is the purpose of this?
A: Copper is often added as a stabilizer to scavenge trace amounts of iodine (I₂) that may form during storage. Free iodine can potentially interfere with certain sensitive reactions. The copper reacts with iodine, effectively removing it from the solution and preventing unwanted side reactions. If your application is sensitive to copper, you may need to purchase an unstabilized version or purify the compound before use (e.g., by passing it through a short column of activated alumina).
Q4: How should I handle a small spill of this compound?
A: For small spills, you should:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels alone.
-
Collect the absorbed material and contaminated surfaces into a suitable, labeled container for chemical waste disposal.[1]
-
Clean the spill area thoroughly.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
Problem: My bottle of this compound has a distinct pink or brownish tint. Can I still use it?
A: This discoloration is a classic sign of degradation. As explained in the FAQ, light or heat exposure has likely caused the release of free iodine (I₂), which is colored.
-
Expert Analysis: The presence of iodine indicates that the concentration of your active reagent is lower than stated on the label. Furthermore, the free iodine can act as a radical initiator or a Lewis acid, potentially leading to undesired side reactions, low yields, or complete reaction failure.
-
Recommended Action: It is not recommended to use the discolored reagent directly in sensitive applications. You should first assess its purity. If purification is necessary, a common laboratory practice is to pass the liquid through a small plug of basic alumina or wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the I₂, followed by drying and solvent removal. However, for critical applications, using a new, unopened bottle is the most trustworthy approach.
Below is a workflow to guide your decision-making process for a compromised sample.
Caption: Decision workflow for handling discolored this compound.
Problem: My reaction involving this reagent is giving inconsistent yields.
A: Inconsistent yields often point to issues with reagent quality or reaction conditions.
-
Reagent Purity: As discussed above, the purity of the iodo-perfluorooctane is critical. Use a fresh bottle or recently purified material.
-
Incompatible Reagents: This compound can react with strong bases and strong oxidizing agents.[1] If your reaction involves basic conditions, you may be causing dehydrohalogenation or other side reactions. Ensure your reaction conditions are compatible.
-
Atmosphere Control: While not always required, some reactions using alkyl iodides benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxygen from participating in potential radical side reactions, which can be initiated by the labile C-I bond.
-
Solvent Purity: Ensure you are using dry, and if necessary, degassed solvents. Water can interfere with many organometallic reactions where this reagent might be used.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Safe Handling and Dispensing
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible.[1] Confirm the chemical fume hood is functioning correctly.
-
PPE: Don appropriate PPE as outlined in Section 2 (safety goggles, nitrile/butyl gloves, lab coat).
-
Dispensing:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
Perform all transfers inside the chemical fume hood.
-
Use a clean, dry glass syringe or pipette to withdraw the required amount. To maintain purity, consider using a syringe through a septum cap if the bottle allows.
-
After dispensing, securely close the container.
-
-
Post-Handling: Wipe the exterior of the bottle with a damp cloth to remove any residue, then return it to cold, dark storage (2–8 °C).[2] Wash hands and any exposed skin thoroughly after handling.[1]
SOP 2: Waste Disposal
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.
-
Environmental Precaution: Do not dispose of this chemical into drains or the environment.[2] Perfluorinated compounds are known for their environmental persistence.[6]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
References
- Fisher Scientific Chemicals - SAFETY DATA SHEET, 1H,1H,2H,2H-Perfluoro-1-iodooctane. [URL: https://www.fishersci.com/sds?productName=B20984]
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. [URL: https://rsgsafety.com/blog/pfas-ppe-guide/]
- PFAS Safety: PPE and Mitigation Efforts - International Enviroguard. [URL: https://int-enviroguard.
- 1-Iodo-1H,1H,2H,2H-perfluorooctane - Safety Data Sheet, Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/1100-K-14.pdf]
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane - PubChem Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-1-1-2-2-3-3-4-4-5-5-6-6-Tridecafluoro-8-iodooctane]
- 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper - Thermo Fisher Scientific. [URL: https://www.thermofisher.
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H,1H,2H,2H-Perfluoro-1-iodooctane, 97%, stab. with copper 25 g | Request for Quote [thermofisher.com]
- 5. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 6. int-enviroguard.com [int-enviroguard.com]
"troubleshooting guide for radical additions of perfluoroalkyl iodides"
Welcome to the technical support center for radical additions of perfluoroalkyl iodides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Initiation & Setup
Question 1: My radical perfluoroalkylation reaction is not starting, or the initiation seems to be the problem. What should I check?
Answer:
Failure to initiate a radical reaction is a common issue that can often be traced back to the choice of initiator and the reaction setup. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Initiator Choice: The selection of a radical initiator is critical and depends on the reaction temperature and solvent.
-
Thermal Initiators: For thermally initiated reactions, ensure the reaction temperature is appropriate for the chosen initiator's half-life. The half-life is the time it takes for 50% of the initiator to decompose at a given temperature. Ideally, the reaction temperature should be close to the temperature at which the initiator has a half-life of about 1-2 hours.
-
Photochemical Initiation: For light-induced reactions, confirm that your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst or the electron donor-acceptor (EDA) complex. Ensure the light source is of sufficient intensity and is positioned correctly to irradiate the reaction mixture effectively.
-
-
Impurities in Reagents or Solvents: Impurities can quench radicals or interfere with the initiator.
-
Peroxides in Solvents: Ethereal solvents like THF can form explosive peroxides upon storage, which can interfere with radical reactions. It is crucial to use freshly distilled or inhibitor-free solvents.
-
Stabilizers in Monomers: If you are using olefin substrates, they may contain stabilizers (radical inhibitors) that need to be removed prior to the reaction, for example, by passing the olefin through a short column of activated alumina.
-
-
Presence of Oxygen: Oxygen is a well-known radical inhibitor. Unless your reaction specifically requires it, ensure your reaction is properly degassed. Common degassing techniques include:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases from a solvent. It involves freezing the solvent, evacuating the headspace under vacuum, and then allowing the solvent to thaw. This cycle is typically repeated three times.
-
Sparging with an Inert Gas: Bubbling an inert gas such as argon or nitrogen through the reaction mixture for 20-30 minutes can effectively remove dissolved oxygen.
-
Question 2: I am observing a low yield in my perfluoroalkylation reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in radical perfluoroalkylation reactions can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. Here are some key areas to investigate:
-
Hydrogen Atom Abstraction from Solvent: Perfluoroalkyl radicals are highly electrophilic and can readily abstract hydrogen atoms from certain solvents, leading to the formation of the hydroperfluoroalkane byproduct and quenching the desired reaction pathway.[1][2]
-
Troubleshooting: Avoid solvents with weak C-H bonds, such as tetrahydrofuran (THF).[1] Opt for solvents that are more resistant to hydrogen atom transfer, such as:
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
tert-Butanol
-
Benzene or trifluorotoluene
-
-
-
Inefficient Radical Chain Propagation: In a chain reaction, inefficient propagation can lead to low product formation.
-
Troubleshooting:
-
Concentration of Reagents: Ensure that the concentration of the perfluoroalkyl iodide and the substrate are optimal. Very low concentrations may slow down the propagation steps relative to termination reactions.
-
Temperature: For thermally initiated reactions, the temperature should be high enough to ensure a steady rate of radical generation from the initiator, but not so high as to cause decomposition of reactants or products.
-
-
-
Side Reactions of the Radical Adduct: The intermediate radical formed after the addition of the perfluoroalkyl radical to the substrate can undergo undesired reactions if not efficiently converted to the product.
-
Aromatic Substitution: The intermediate cyclohexadienyl radical can undergo dimerization or disproportionation, especially if the rearomatization step is slow.[1]
-
Alkene Addition (ATRA): The alkyl radical adduct needs to efficiently abstract an iodine atom from the perfluoroalkyl iodide to propagate the chain.
-
Solution: Ensure a sufficient concentration of the perfluoroalkyl iodide is present to favor iodine atom transfer over other potential side reactions of the alkyl radical.
-
-
-
General Experimental Technique: As with any chemical reaction, fundamental laboratory practices can significantly impact the yield.[3][4]
-
Purity of Starting Materials: Use pure reagents and solvents.
-
Accurate Stoichiometry: Carefully measure all reagents.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, NMR) to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.
-
Workup and Purification: Minimize losses during the workup and purification steps.
-
Question 3: My reaction is producing a complex mixture of products, and I am struggling with selectivity. What can I do to improve the regio- or stereoselectivity?
Answer:
Poor selectivity in radical additions can be a significant challenge. The outcome of the reaction is often governed by a combination of steric and electronic factors of the substrate and the radical.
-
Regioselectivity in Alkene Additions: The addition of a perfluoroalkyl radical to an unsymmetrical alkene generally occurs at the less substituted carbon atom to form the more stable radical intermediate. However, electronic effects can also play a role.
-
Troubleshooting:
-
Substrate Modification: If possible, modify the substrate to enhance the steric or electronic bias for the desired regioselectivity.
-
Catalyst Control: For metal-catalyzed or photoredox reactions, the choice of catalyst and ligands can significantly influence the regioselectivity of the addition. For example, the use of chiral catalysts can induce enantioselectivity in radical additions.[5]
-
-
-
Stereoselectivity: Controlling the stereochemistry of radical reactions is a complex field.
-
Troubleshooting:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the substrate can direct the approach of the radical and induce diastereoselectivity.
-
Chiral Catalysts: As mentioned above, chiral catalysts can provide a chiral environment around the reacting species and promote the formation of one enantiomer over the other.[5]
-
Reaction Conditions: Temperature and solvent can sometimes influence the stereochemical outcome of a reaction. Lower temperatures generally favor higher selectivity.
-
-
Side Reactions & Impurities
Question 4: I am observing significant formation of the corresponding hydroperfluoroalkane (Rf-H) in my reaction. How can I prevent this?
Answer:
The formation of the hydroperfluoroalkane (Rf-H) is a strong indication that the perfluoroalkyl radical is abstracting a hydrogen atom from a component in the reaction mixture.
-
Primary Cause: The most common source of hydrogen atoms is the solvent.[1][2]
-
Solution: As detailed in the "low yield" section, switching to a solvent that is less prone to hydrogen atom abstraction is the most effective solution. Recommended solvents include acetic acid, DMSO, acetonitrile, tert-butanol, benzene, and trifluorotoluene.
-
-
Other Potential Hydrogen Sources:
-
Substrate or Additives: In some cases, the substrate itself or other additives in the reaction mixture may have labile C-H bonds that can be abstracted.
-
Solution: Carefully examine the structure of all components in your reaction. If a particular functional group is suspected to be the source of hydrogen atoms, consider protecting it or choosing an alternative substrate or additive if possible.
-
Question 5: My reaction mixture contains unexpected halogenated byproducts. What is the source of these and how can I avoid them?
Answer:
The generation of perfluoroalkyl radicals from perfluoroalkyl iodides also produces an iodine atom or radical. This can lead to undesired side reactions.
-
Iodination of Substrate or Product: The iodine radical can add to electron-rich substrates or products, leading to iodinated impurities.[6]
-
Troubleshooting:
-
Radical Traps: In some cases, the addition of a mild radical trap that selectively reacts with the iodine radical but not the perfluoroalkyl radical could be a solution, although this can be challenging to optimize.
-
Reaction Conditions: Modifying the reaction conditions, such as the initiator or catalyst, may alter the fate of the iodine radical and suppress the formation of halogenated byproducts. For example, in some photoredox systems, the iodine atom is part of the catalytic cycle and does not lead to side reactions.
-
-
Purification
Question 6: I am having difficulty purifying my perfluoroalkylated product. What are some common challenges and how can I overcome them?
Answer:
The unique properties of perfluoroalkyl chains can make the purification of these compounds challenging.
-
Solubility Issues: Perfluoroalkylated compounds can have unusual solubility profiles, sometimes being poorly soluble in common organic solvents.[6]
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents to find a suitable system for extraction and chromatography. Fluorous solvents or highly fluorinated solvents can be effective but are expensive. Sometimes a mixture of a standard organic solvent and a fluorinated solvent can be effective.
-
Liquid-Liquid Extraction: Carefully choose the extraction solvents to maximize the partitioning of your product into one phase while leaving impurities in the other.
-
-
-
Chromatography Challenges: The high polarity of the C-F bond and the non-polar nature of the perfluoroalkyl chain can lead to unusual behavior on silica gel.
-
Troubleshooting:
-
Normal-Phase Chromatography: Standard silica gel chromatography can be effective, but you may need to screen a variety of eluent systems. Sometimes, the addition of a small amount of a more polar solvent like methanol or acetic acid to the eluent can improve separation.
-
Reverse-Phase Chromatography: For more polar perfluoroalkylated compounds, reverse-phase chromatography (e.g., using C18 silica) can be a good alternative.
-
Fluorinated Stationary Phases: For particularly difficult separations, specialized fluorous solid-phase extraction (F-SPE) cartridges or fluorous HPLC columns are available. These rely on the principle of "like dissolves like," where the fluorinated stationary phase strongly retains the perfluoroalkylated compounds.
-
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Thermal Initiation of Perfluoroalkylation of an Aromatic Compound
This protocol provides a general method for the perfluoroalkylation of an electron-rich aromatic substrate using a thermal initiator.
Materials:
-
Aromatic substrate
-
Perfluoroalkyl iodide (e.g., perfluorobutyl iodide)
-
Benzoyl peroxide (or AIBN)
-
Acetic acid (or another suitable solvent like DMSO or acetonitrile)
-
Cu(II) acetate (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.0 equiv), perfluoroalkyl iodide (1.5 equiv), and benzoyl peroxide (0.2 equiv).
-
If using, add a catalytic amount of Cu(II) acetate (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent (e.g., acetic acid) via syringe.
-
Heat the reaction mixture to reflux (for acetic acid, this is ~118 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data & Visualization
Table 1: Recommended Solvents for Radical Perfluoroalkylation
| Solvent | Suitability for Radical Perfluoroalkylation | Rationale |
| Highly Recommended | ||
| Acetic Acid (AcOH) | Excellent | Resistant to hydrogen atom abstraction.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Excellent | Resistant to hydrogen atom abstraction.[1][2] |
| Acetonitrile (MeCN) | Excellent | Resistant to hydrogen atom abstraction. |
| tert-Butanol | Good | Resistant to hydrogen atom abstraction. |
| Benzene / Trifluorotoluene | Good | C-H bonds are on sp² carbons and are less prone to abstraction. |
| Use with Caution | ||
| Dichloroethane (DCE) | Moderate | Can be used, but may be susceptible to some hydrogen abstraction. |
| Not Recommended | ||
| Tetrahydrofuran (THF) | Poor | Prone to hydrogen atom abstraction, leading to low yields.[1] |
| Diethyl Ether | Poor | Prone to hydrogen atom abstraction. |
| Alkanes (e.g., Hexane) | Poor | Prone to hydrogen atom abstraction. |
Diagram 1: General Mechanism of Radical Aromatic Perfluoroalkylation
Caption: The radical chain mechanism for aromatic perfluoroalkylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Minisci, F., et al. (1986). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry, 51(4), 536–540. [Link]
-
Postigo, A., et al. (2007). Aromatic radical perfluoroalkylation reactions. Journal of the Argentine Chemical Society, 95(1-2), 33-46. [Link]
- Chen, Q.-Y., & Li, Z.-T. (1993). Perfluoroalkylation of aromatic amines with Cl(CF2)4I in DMSO. Journal of Fluorine Chemistry, 63(1-2), 135-140.
- Quiclet-Sire, B., & Zard, S. Z. (2011). Aromatic radical perfluoroalkylation reactions in aqueous media. Green Chemistry, 13(9), 2390-2393.
- Lu, L., et al. (2006). Radical perfluoroalkylation of 2-aminothiazole derivatives. Tetrahedron Letters, 47(48), 8555-8558.
-
Castillo-Pazos, D. J., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 848–857. [Link]
-
Wang, X., & Studer, A. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters, 19(11), 2977–2980. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Liu, X., et al. (2017). Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. Nature Communications, 8, 14880. [Link]
-
Tang, X., et al. (2019). Visible-Light Induced Radical Perfluoroalkylation/Cyclization Strategy To Access 2-Perfluoroalkylbenzothiazoles/Benzoselenazoles by EDA Complex. Organic Letters, 21(11), 4019–4024. [Link]
-
Dolbier, W. R., Jr. (2005). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 126(2), 157-174. [Link]
-
Zhang, C. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(7), 1732–1741. [Link]
-
Ross, I., et al. (2018). The Removal of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. Frontiers in Endocrinology, 12, 764335. [Link]
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- 6. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Iodo-1H,1H-perfluorooctane and Other Perfluoroalkyl Iodides
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of perfluoroalkyl chains into organic molecules is a cornerstone of modern molecular design. These moieties can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. Perfluoroalkyl iodides (RfI) are pivotal reagents in this endeavor, serving as versatile precursors for the introduction of these valuable functional groups. This guide provides an in-depth comparison of the reactivity of 1-Iodo-1H,1H-perfluorooctane, a prominent member of the fluorotelomer iodide family, with that of traditional linear perfluoroalkyl iodides. We will delve into the underlying mechanistic principles, present supporting data, and provide detailed experimental protocols for evaluating their reactivity in key synthetic transformations.
Introduction: The Role of Perfluoroalkyl Iodides in Synthesis
Perfluoroalkyl iodides are instrumental in a variety of chemical transformations, most notably in radical reactions. The relatively weak carbon-iodine (C-I) bond can be homolytically cleaved to generate highly reactive perfluoroalkyl radicals (Rf•). These radicals are key intermediates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
This guide focuses on comparing two major classes of perfluoroalkyl iodides:
-
Linear Perfluoroalkyl Iodides (e.g., Perfluorooctyl Iodide - PFOI): These molecules consist of a straight chain of perfluorinated carbons directly attached to an iodine atom (F(CF2)nI).
-
Fluorotelomer Iodides (e.g., this compound): These compounds feature a perfluoroalkyl chain separated from the iodine atom by an ethylene spacer (F(CF2)nCH2CH2I).
The central question we aim to address is: How does the presence of the -CH2CH2- spacer in this compound influence its reactivity compared to its straight-chain analogue, perfluorooctyl iodide?
The Crucial Role of the Ethylene Spacer: An Electronic Perspective
The reactivity of a perfluoroalkyl iodide in radical reactions is primarily dictated by the ease of homolytic cleavage of the C-I bond. The electron-withdrawing nature of the perfluoroalkyl chain significantly influences this bond dissociation energy (BDE). In linear perfluoroalkyl iodides, the highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the carbon backbone and weakening the C-I bond.
The introduction of a -CH2CH2- spacer in fluorotelomer iodides, such as this compound, acts as an electronic insulator. This spacer mitigates the potent electron-withdrawing effect of the perfluoroalkyl group on the C-I bond. Consequently, the C-I bond in this compound is expected to be stronger and less readily cleaved than in perfluorooctyl iodide. This seemingly subtle structural difference has profound implications for the reactivity of these compounds, influencing reaction initiation, propagation, and overall efficiency.
Comparative Reactivity in Key Transformations
The difference in C-I bond strength manifests in the relative reactivity of these two classes of perfluoroalkyl iodides in various synthetic applications. A common method to harness the reactivity of perfluoroalkyl iodides is through Atom Transfer Radical Addition (ATRA) to alkenes and alkynes.[1][7][8][9][10]
Atom Transfer Radical Addition (ATRA)
In a typical ATRA reaction, a radical initiator cleaves the C-I bond of the perfluoroalkyl iodide, generating a perfluoroalkyl radical. This radical then adds to an unsaturated bond, forming a new carbon-centered radical, which subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to propagate the radical chain.
Due to the anticipated lower C-I bond dissociation energy, linear perfluoroalkyl iodides like perfluorooctyl iodide are generally expected to be more reactive in ATRA reactions than their fluorotelomer iodide counterparts under identical conditions. This higher reactivity can translate to:
-
Faster reaction rates.
-
Lower initiation temperatures or initiator concentrations required.
-
Higher yields in competitive reaction settings.
The following table summarizes the expected relative reactivity based on mechanistic principles.
| Feature | Linear Perfluoroalkyl Iodides (e.g., PFOI) | Fluorotelomer Iodides (e.g., this compound) |
| C-I Bond Strength | Weaker | Stronger |
| Rate of Radical Formation | Faster | Slower |
| Reactivity in ATRA | Higher | Lower |
| Initiation Conditions | Milder | Potentially more forcing |
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences in reactivity, a series of well-defined experiments can be conducted. Below are detailed protocols for comparing the reactivity of this compound with other perfluoroalkyl iodides in a competitive setting.
Competitive Radical Addition to an Alkene
This experiment is designed to directly compare the relative rates of addition of two different perfluoroalkyl iodides to a common alkene substrate. By analyzing the product distribution, the relative reactivity of the perfluoroalkyl iodides can be determined. A method adapted from the work of Studer and colleagues on determining rate constants for trifluoromethyl radical addition provides a robust framework.[11]
Objective: To determine the relative reactivity of this compound and Perfluorooctyl Iodide in a radical addition reaction.
Materials:
-
This compound
-
Perfluorooctyl Iodide
-
1-Octene (or other suitable alkene)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (or other suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add 1-octene (1.0 mmol), this compound (0.5 mmol), perfluorooctyl iodide (0.5 mmol), and dodecane (0.5 mmol, internal standard).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the Schlenk tube.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under an inert atmosphere (e.g., argon or nitrogen), add AIBN (0.1 mmol).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for a predetermined time (e.g., 2 hours).
-
Quenching and Analysis: After the reaction time, cool the tube to room temperature. Take an aliquot of the reaction mixture and analyze it by GC-MS to determine the relative amounts of the two different perfluoroalkylated octane products.
Data Analysis:
The ratio of the two adducts, [F(CF2)8CH2CH2-Octyl-I] / [F(CF2)8-Octyl-I], will provide a direct measure of the relative reactivity of the two perfluoroalkyl iodides. A higher proportion of the perfluorooctyl iodide adduct indicates its greater reactivity.
Experimental Workflow for Competitive Radical Addition
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A Comparative Guide to Perfluoroalkylating Reagents: 1-Iodo-1H,1H,2H,2H-perfluorooctane vs. Perfluorooctyl Iodide in Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of perfluoroalkyl chains into molecular scaffolds is a critical tool for modulating physicochemical and biological properties. The choice of the perfluoroalkylating agent is paramount to the success of these synthetic endeavors. This guide provides an in-depth technical comparison of two key reagents: 1-Iodo-1H,1H,2H,2H-perfluorooctane and perfluorooctyl iodide. We will explore their structural nuances, comparative reactivity, and practical applications in synthesis, supported by experimental data and detailed protocols.
At a Glance: Nomenclature and Structural Distinction
At first glance, the nomenclature can be a source of confusion. Let's clarify the structures of the two compounds at the heart of this guide.
-
Perfluorooctyl Iodide: This compound consists of a straight eight-carbon chain where all hydrogen atoms, except for the terminal iodine, have been replaced by fluorine atoms. Its chemical formula is C₈F₁₇I.
-
1-Iodo-1H,1H,2H,2H-perfluorooctane: This molecule also possesses a C₈ perfluorinated chain, but with a crucial difference: a two-carbon hydrocarbon spacer (-CH₂CH₂-) separates the perfluorohexyl group from the iodine atom.[1][2] Its correct IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane, and its formula is C₆F₁₃CH₂CH₂I. For simplicity in this guide, we will use the common name 1-Iodo-1H,1H,2H,2H-perfluorooctane.
This seemingly minor structural alteration has profound implications for the stability and reactivity of the C-I bond, which will be the central theme of our comparison.
Synthesis of the Reagents: A Tale of Two Processes
The synthetic origins of these two reagents are interconnected, with 1-Iodo-1H,1H,2H,2H-perfluorooctane being a downstream product of perfluorooctyl iodide.
Perfluorooctyl Iodide via Telomerization
Perfluoroalkyl iodides are primarily synthesized through a process called telomerization. This free-radical chain reaction involves a "telogen" (a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide) and a "taxogen" (tetrafluoroethylene, TFE). The reaction produces a mixture of longer-chain perfluoroalkyl iodides, which are then separated by distillation.
Caption: Synthesis of Perfluorooctyl Iodide via Telomerization.
1-Iodo-1H,1H,2H,2H-perfluorooctane via Ethylene Insertion
The synthesis of 1-Iodo-1H,1H,2H,2H-perfluorooctane involves the reaction of a perfluoroalkyl iodide (in this case, perfluorohexyl iodide) with ethylene. This reaction inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom.
Caption: Synthesis of 1-Iodo-1H,1H,2H,2H-perfluorooctane.
Stability and Handling: A Critical Divergence
The most significant difference between these two reagents lies in their stability. The strong electron-withdrawing nature of the perfluoroalkyl chain in perfluorooctyl iodide weakens the C-I bond, making it susceptible to homolytic cleavage upon exposure to light or heat.[1][3] This inherent instability necessitates careful handling and storage in a cool, dark place to prevent decomposition.[3]
In contrast, the introduction of the -CH₂CH₂- spacer in 1-Iodo-1H,1H,2H,2H-perfluorooctane electronically insulates the C-I bond from the powerfully inductive perfluoroalkyl group. This results in a compound with stability comparable to that of standard alkyl iodides, making it significantly easier and safer to handle and store under normal laboratory conditions.[2][4]
| Feature | Perfluorooctyl Iodide | 1-Iodo-1H,1H,2H,2H-perfluorooctane |
| CAS Number | 507-63-1 | 2043-57-4 |
| Molecular Formula | C₈F₁₇I | C₈H₄F₁₃I |
| Stability | Light and heat sensitive; prone to radical formation | Stable under normal conditions |
| Storage | Store in a cool, dark, and tightly sealed container[3] | Standard laboratory storage |
| Handling | Use in a fume hood, with appropriate personal protective equipment[5] | Standard laboratory procedures |
Comparative Reactivity in Key Synthetic Transformations
The difference in the C-I bond strength dictates the reactivity profiles of these two reagents in various synthetic applications.
Radical Addition Reactions
Both reagents are effective sources of perfluoroalkyl radicals for addition to alkenes and alkynes.[6][7] However, the ease of radical generation differs significantly. Perfluorooctyl iodide readily forms the C₈F₁₇• radical under thermal or photochemical initiation. This high reactivity can be advantageous for initiating radical chain reactions.
1-Iodo-1H,1H,2H,2H-perfluorooctane, with its stronger C-I bond, requires more energetic conditions to generate the C₆F₁₃CH₂CH₂• radical. While this may necessitate the use of a radical initiator, it also offers greater control over the reaction and can minimize side reactions associated with premature radical formation.
Experimental Protocol: Representative Radical Addition of Perfluoroalkyl Iodide to an Alkene [8]
-
Reaction Setup: To a reaction vessel, add the alkene (1.0 equiv.), perfluorooctyl iodide (1.2 equiv.), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1 equiv.).
-
Solvent: Add a suitable solvent (e.g., toluene, acetonitrile, or a fluorous solvent).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Grignard Reagent Formation
The formation of Grignard reagents from perfluoroalkyl halides is notoriously challenging due to the high reactivity of the perfluoroalkyl Grignard reagent, which can lead to side reactions.[9][10] While the formation of perfluorooctylmagnesium iodide is possible, it often requires specialized conditions, such as the use of highly activated magnesium (Rieke magnesium) and very low temperatures to prevent decomposition.[9]
The increased stability of the C-I bond in 1-Iodo-1H,1H,2H,2H-perfluorooctane makes the formation of its corresponding Grignard reagent, C₆F₁₃CH₂CH₂MgI, more akin to that of a standard alkyl iodide Grignard reagent.[11] This allows for more conventional reaction conditions and potentially higher yields of the desired organometallic species.
Challenges in Perfluoroalkyl Grignard Reagent Formation: [10]
-
Instability: The highly electronegative fluorine atoms destabilize the adjacent carbanionic center.
-
Side Reactions: Wurtz-type coupling and elimination reactions are common.
-
Initiation: The C-I bond in perfluoroalkyl iodides is reactive, but the subsequent steps can be problematic.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming C-C bonds between sp²-hybridized carbons and terminal alkynes.[12][13] Both perfluorooctyl iodide and 1-Iodo-1H,1H,2H,2H-perfluorooctane can participate in this reaction.
The reactivity trend in Sonogashira coupling generally follows the order of C-I > C-Br > C-Cl.[13] Given the weaker C-I bond in perfluorooctyl iodide, it is expected to be more reactive in the oxidative addition step of the catalytic cycle. However, the potential for side reactions due to radical formation under thermal conditions must be considered.
1-Iodo-1H,1H,2H,2H-perfluorooctane, behaving more like a typical alkyl iodide, provides a more stable substrate for Sonogashira coupling, potentially leading to cleaner reactions and higher yields of the desired coupled product, especially in complex molecular settings.
Experimental Protocol: General Copper-Free Sonogashira Coupling [14]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 4 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF), the iodo-perfluoroalkane (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N or Cs₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent, filter through a pad of celite, wash with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between perfluorooctyl iodide and 1-Iodo-1H,1H,2H,2H-perfluorooctane is a classic example of balancing reactivity with stability.
-
Perfluorooctyl Iodide is the more reactive, readily available, and cost-effective option for generating perfluoroalkyl radicals. Its high reactivity makes it an excellent choice for radical additions, but its instability requires careful handling and can lead to undesired side reactions.
-
1-Iodo-1H,1H,2H,2H-perfluorooctane offers significantly enhanced stability, making it a more user-friendly and versatile reagent. While its C-I bond is less reactive, requiring more forceful conditions for radical formation, this can be an advantage in providing greater control over the reaction. Its stability makes it a superior choice for transformations that are sensitive to premature radical generation, such as Grignard reagent formation and Sonogashira couplings, particularly in the synthesis of complex molecules where clean reaction profiles are paramount.
Ultimately, the optimal reagent depends on the specific synthetic transformation, the desired level of reactivity, and the tolerance of the substrate to radical-induced side reactions. By understanding the fundamental differences in their structure and reactivity, researchers can make an informed decision to advance their synthetic goals.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Perfluorobutyl iodide, 99%. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. Retrieved from [Link]
-
Chemical Communications. (n.d.). Grignard reagent formation via C–F bond activation: a centenary perspective. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Syntheses with perfluoroalkyl iodides. A review. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions.... Retrieved from [Link]
-
AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 361. Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. RSC Publishing. Retrieved from [Link]
-
Sci-Hub. (n.d.). Iodoperfluoroalkanes. Retrieved from [Link]
-
Sci-Hub. (n.d.). 361. Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. Retrieved from [Link]
-
Lookchem. (n.d.). On the preparation of 1H-perfluoroalkanes and a mechanism for the reduction of perfluoroalkyl iodides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. Retrieved from [Link]
-
Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2016). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. The Journal of Organic Chemistry, 81(14). Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. 15, 2907–2913. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2000). A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions. 65(25), 8763-8766. Retrieved from [Link]
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PubMed. (1951). Synthesis of Fluorocarbons, Perfluoroalkyl Iodides, Bromides and Chlorides, and Perfluoroalkyl Grignard Reagents. Nature, 167(4239), 139-40. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1H,1H,2H,2H-Perfluorooctyl iodide. Retrieved from [Link]
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Semantic Scholar. (1999). Radical addition reactions of fluorinated species. Part 7. Highly selective two-step synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols; regioselectivity of the additions of methylated 1,3-dioxolanes to perfluoroolefins. Journal of Fluorine Chemistry, 94, 141-156. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Perfluoroalkyl Iodide Adducts
Introduction: The Challenge of Fluorinated Adduct Characterization
In the landscape of modern drug discovery and materials science, organofluorine compounds are of paramount importance. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make fluorinated moieties highly desirable.[1] Perfluoroalkyl iodides, like 1-Iodo-1H,1H-perfluorooctane and its analogues, are versatile building blocks for introducing these fluorinated chains. However, the successful synthesis of their adducts is only half the battle; unambiguous structural confirmation presents a significant analytical challenge.
This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural elucidation of these adducts. We will move beyond simple data reporting to explain the causality behind the spectral changes, offering a robust, self-validating workflow for researchers. For clarity, we will use the common and structurally related reagent 1H,1H,2H,2H-Perfluorooctyl Iodide (F(CF₂)₆CH₂CH₂I) as our primary example to illustrate the analytical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination. For fluorinated compounds, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is not just beneficial but essential for a complete structural picture. The high natural abundance and sensitivity of the ¹⁹F nucleus make it an ideal probe.[1]
Expertise in Action: Why a Multi-Nuclear Approach is Critical
-
¹H NMR: This technique is exquisitely sensitive to changes in the immediate electronic environment of the protons. In the starting iodide, the protons on the carbons adjacent to the iodine (-CH₂-I) are deshielded. Upon adduct formation, the iodine is replaced by a new functional group, causing a predictable upfield or downfield shift of these proton signals, providing direct evidence of the reaction at the C-I bond.
-
¹⁹F NMR: With its wide chemical shift range, ¹⁹F NMR provides a highly resolved spectrum where signals for different CF₂ groups along the chain can often be distinguished.[2] The terminal -CF₃ and the -CF₂ groups alpha and beta to the hydrocarbon portion have characteristic chemical shifts. While these are less affected by adduct formation than the ¹H signals, subtle shifts can confirm the integrity of the perfluoroalkyl chain.
-
¹³C NMR: While less sensitive, ¹³C NMR provides a direct map of the carbon skeleton. The carbon atom bonded to the iodine (-CH₂-I) has a distinct chemical shift (typically < 10 ppm).[3] This signal's disappearance and the appearance of a new signal at a different shift is conclusive proof of bond formation at that carbon.
Comparative NMR Data: Starting Material vs. Hypothetical Adduct
Let's consider the formation of a simple substitution adduct where the iodide is replaced by a generic "X" group (e.g., an amine or thiol).
| Nucleus | Group | Expected δ (ppm) in Starting Material (F(CF₂)₆CH₂CH₂I) | Expected δ (ppm) in Adduct (F(CF₂)₆CH₂CH₂X) | Rationale for Change |
| ¹H | -CH₂-I | ~3.2 ppm (triplet) | Varies (e.g., ~2.8 ppm for X=S-R) | Change in electronegativity of the substituent directly attached to the ethyl group. |
| ¹H | -CH₂-CF₂- | ~2.5 ppm (triplet of triplets) | ~2.4 ppm (triplet of triplets) | Minor shift due to change in the substituent two bonds away. |
| ¹⁹F | -CF₂-(CH₂)- | ~ -114 ppm | ~ -114 ppm | Minimal change; distant from the reaction center. |
| ¹⁹F | -(CF₂)₄- | ~ -122 to -124 ppm | ~ -122 to -124 ppm | Minimal change. |
| ¹⁹F | -CF₂-CF₃ | ~ -126 ppm | ~ -126 ppm | Minimal change. |
| ¹⁹F | -CF₃ | ~ -81 ppm | ~ -81 ppm | Minimal change. |
| ¹³C | -CH₂-I | ~ -5 ppm | Varies (e.g., ~30 ppm for X=S-R) | The C-I bond has an unusually shielded (low ppm) signal. Replacement with most other groups causes a significant downfield shift. |
| ¹³C | -CH₂-CF₂- | ~ 35 ppm (triplet) | ~ 34 ppm (triplet) | Minor shift due to change in the substituent two bonds away. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified adduct in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5-mm NMR tube.
-
Instrumentation: Utilize a multi-nuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹⁹F, and ¹³C.
-
¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (0-10 ppm).
-
¹⁹F Acquisition: Switch to the ¹⁹F channel. No retuning is typically needed on modern instruments.[1] Acquire with a spectral width appropriate for fluorinated compounds (e.g., from -60 to -200 ppm).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova). Reference the spectra (¹H and ¹³C to the solvent residual peak, ¹⁹F to an external standard like CFCl₃). Integrate signals and analyze coupling patterns.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
MS provides two crucial pieces of information: the molecular weight of the adduct and structural clues from its fragmentation pattern. The choice of ionization technique is critical.
Expertise in Action: Hard vs. Soft Ionization
-
Soft Ionization (e.g., ESI, APCI): These techniques impart minimal excess energy, making them ideal for observing the intact molecular ion of the adduct (e.g., [M+H]⁺ or [M+Na]⁺).[4] This is the first and most fundamental test: does the mass match the expected product?
-
Hard Ionization (e.g., Electron Impact, EI): This technique uses high-energy electrons that cause extensive and reproducible fragmentation.[4] While the molecular ion peak may be weak or absent, the resulting fragments provide a fingerprint of the molecule's structure. For perfluoroalkyl compounds, this is particularly informative.
Comparative Fragmentation Data
The iodine atom (¹²⁷I) and the perfluoroalkyl chain produce highly characteristic fragments.
| Ion/Fragment | m/z | Source | Significance |
| [C₄H₄I]⁺ | 184 | Parent Ion of 1-iodobutane (example) | Confirms the starting material's mass.[5] |
| [I]⁺ | 127 | Cleavage of C-I bond | A hallmark of iodinated compounds. Its presence in the adduct spectrum may indicate a labile group.[5] |
| [M-I]⁺ | M - 127 | Loss of an iodine radical | Confirms the presence of iodine in the parent molecule. |
| [CₙF₂ₙ₊₁]⁺ | e.g., 69 (CF₃), 119 (C₂F₅), 169 (C₃F₇) | Fragmentation of the perfluoroalkyl chain | A characteristic "picket fence" pattern separated by 50 mass units (CF₂) confirms the chain's integrity. |
| [M_adduct]⁺ | Varies | Molecular ion of the adduct | Primary evidence of adduct formation. Must match the calculated exact mass. |
| [M_adduct - R₣]⁺ | Varies | Cleavage of the bond between the substrate and the fluoroalkyl chain | Confirms the two parts of the adduct were successfully joined. |
Experimental Protocol: GC-MS (for volatile adducts)
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the adduct in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Method: Inject 1 µL of the sample. Use a temperature program that effectively separates the adduct from any starting material or byproducts (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Acquisition: Acquire spectra in full scan mode over a mass range of m/z 40-600.
-
Data Analysis: Identify the peak corresponding to the adduct. Analyze its mass spectrum for the molecular ion (if present) and characteristic fragments. Compare with a library (e.g., NIST) and theoretical fragmentation patterns.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] In the context of adduct formation, it provides a clear "before and after" picture of the molecule's key bonds.
Expertise in Action: The Vibrational Story
The diagnostic power of FTIR lies in the "fingerprint region" (<1500 cm⁻¹) and the functional group region (1500-4000 cm⁻¹). For a perfluoroalkyl iodide adduct, we look for two key events: the disappearance of a bond from the starting material and the appearance of new bonds in the product.
-
C-F Bonds: All perfluorinated compounds will show very strong, broad, and complex absorptions in the 1100-1300 cm⁻¹ region.[8] This confirms the presence of the fluoroalkyl chain in both the reactant and the product.
-
C-I Bond: The C-I stretching frequency is low (~500-600 cm⁻¹) and falls deep in the fingerprint region, making it difficult to assign definitively. Therefore, we rely on the appearance of new, more prominent peaks.
-
New Functional Groups: The true utility of FTIR is in confirming the identity of the newly added group. A reaction that forms a ketone or ester will result in a new, strong, sharp peak around 1700-1750 cm⁻¹ (C=O stretch), which is impossible to miss.[9]
Comparative Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Adduct Analysis |
| C-H Stretch (alkane) | 2850-3000 | Present in both starting material and adduct, confirming the -CH₂CH₂- linker.[10] |
| C=O Stretch (e.g., ester) | 1735-1750 | Appearance of this strong, sharp peak is conclusive evidence of ester formation. |
| O-H Stretch (e.g., alcohol) | 3200-3600 | Appearance of this strong, broad peak confirms the introduction of a hydroxyl group. |
| C-F Stretch | 1100-1300 | Very strong absorption present in both starting material and product, confirming the fluoroalkyl chain's presence.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: ATR requires minimal preparation. Place a single drop of a liquid sample or a small amount of a solid sample directly onto the ATR crystal (e.g., diamond).[12]
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is typically sufficient.[12]
-
Data Analysis: Process the spectrum to identify the key absorption bands. Compare the adduct spectrum directly with the spectrum of the starting 1H,1H,2H,2H-perfluorooctyl iodide.
Integrated Workflow for Unambiguous Structure Validation
A single technique is rarely sufficient. A logical, integrated workflow ensures confidence in the final structure assignment. The causality is key: each step confirms a different aspect of the proposed structure, creating a self-validating system.
Caption: Integrated workflow for adduct structure confirmation.
Conclusion
Confirming the structure of this compound adducts and their analogues is a task that demands a rigorous, multi-faceted analytical approach. By strategically combining the molecular weight and fragmentation data from Mass Spectrometry, the detailed connectivity map from multi-nuclear NMR, and the functional group verification from FTIR, researchers can move beyond ambiguity to achieve irrefutable structural proof. This integrated workflow, grounded in an understanding of the causality behind the spectroscopic data, ensures the scientific integrity required for advancing drug development and materials science.
References
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Yao, Y., et al. (2019). Trace determination of airborne polyfluorinated iodine alkanes using multisorbent thermal desorption/gas chromatography/high resolution mass spectrometry. ResearchGate. Retrieved from [Link]
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Brendel, S., et al. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Publications. Retrieved from [Link]
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Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved from [Link]
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Unknown. (2025). NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). ResearchGate. Retrieved from [Link]
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Wang, F., et al. (2023). Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. ACS Publications. Retrieved from [Link]
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McNamara, J. T., et al. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. ACS Publications. Retrieved from [Link]
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Van Hoomissen, D. J., & Vyas, S. (n.d.). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Colorado School of Mines. Retrieved from [Link]
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Wang, F., et al. (2023). First Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis and Iodine-Specific Screening Algorithm. PubMed. Retrieved from [Link]
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Bowers, B. B., et al. (2022). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts. Retrieved from [Link]
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D'Agostino, R., et al. (2000). FT-IR spectra of the fluorocarbon gases identified in TFE continuous... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various contents of FS within the mixture. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]
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Bowers, B. B., et al. (2022). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Carnegie Mellon University. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane. Retrieved from [Link]
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Thoss, V. F., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]
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PubChem. (n.d.). Perfluorooctyl iodide. Retrieved from [Link]
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NIST. (n.d.). Perfluorooctyl iodide. NIST Chemistry WebBook. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]
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ResearchGate. (2018). Using adducts and fragments to identify compounds in mass-directed flash chromatography. Retrieved from [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
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A Comparative Guide to Surface Modification: Evaluating 1-Iodo-1H,1H-perfluorooctane and its Derivatives for Hydrophobic and Oleophobic Surfaces
In the pursuit of advanced materials with tailored surface properties, the ability to precisely control wetting behavior is paramount. For researchers, scientists, and drug development professionals, the creation of surfaces that repel water (hydrophobicity) and oils (oleophobicity) is critical for applications ranging from self-cleaning coatings and microfluidics to biocompatible materials and advanced drug delivery systems. This guide provides an in-depth technical comparison of surface modification strategies, with a focus on the utility of 1-Iodo-1H,1H-perfluorooctane as a key chemical precursor. We will explore the performance of its functional derivatives, 1H,1H,2H,2H-perfluorooctanethiol and 1H,1H,2H,2H-perfluorooctyltriethoxysilane, in creating hydrophobic and oleophobic surfaces and benchmark them against common alternatives.
The Precursor Principle: Understanding the Role of this compound
This compound (C8-iodo) is not typically the final word in surface modification. Instead, its significance lies in its role as a versatile precursor for the synthesis of highly effective surface-modifying agents. The perfluorinated C8 chain is the workhorse, responsible for driving down surface energy, while the terminal iodide is a reactive site for introducing a variety of head groups that can anchor the molecule to different substrates. The two primary derivatives that we will focus on are:
-
1H,1H,2H,2H-perfluorooctanethiol (C8-thiol): Synthesized from C8-iodo, this molecule is ideal for forming highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.
-
1H,1H,2H,2H-perfluorooctyltriethoxysilane (C8-silane): This derivative can be synthesized from C8-iodo and is designed for robust covalent attachment to hydroxylated surfaces such as silicon dioxide (glass, silicon wafers), aluminum oxide, and other metal oxides.
The choice of derivative is therefore dictated by the substrate material, a critical consideration in experimental design.
The Science of Repellency: Hydrophobicity vs. Oleophobicity
The ability of a surface to repel a liquid is governed by its surface energy. Low surface energy materials prevent liquids from spreading out, causing them to bead up and form distinct droplets. This phenomenon is quantified by the contact angle, the angle at which the liquid-vapor interface meets the solid surface.
-
Hydrophobicity: Characterized by a water contact angle (WCA) greater than 90°. "Superhydrophobic" surfaces, with WCAs exceeding 150°, often incorporate micro- or nanoscale roughness to trap air, further reducing the contact between the water droplet and the solid surface.
-
Oleophobicity: The repulsion of oils and other low-surface-tension organic liquids. This is generally more challenging to achieve than hydrophobicity because organic liquids have lower surface tensions than water and are therefore more inclined to wet surfaces. True oleophobicity is a hallmark of fluorinated surfaces.
The perfluorinated chains of the C8 derivatives of this compound are exceptionally effective at creating low-energy surfaces due to the high electronegativity and low polarizability of the fluorine atoms.
Performance Showdown: C8-Thiol and C8-Silane vs. The Alternatives
To provide a clear performance benchmark, we will compare the C8 derivatives with a widely used longer-chain alternative, 1H,1H,2H,2H-perfluorodecyltriethoxysilane (C10-silane) , and a non-fluorinated counterpart, Octadecanethiol (ODT) .
Wetting Properties: A Comparative Analysis
The following table summarizes typical static contact angles for various liquids on different modified surfaces. It is important to note that actual values can vary depending on the quality of the monolayer, the smoothness of the substrate, and the measurement conditions.
| Surface Modifying Agent | Substrate | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Hexadecane Contact Angle (°) |
| 1H,1H,2H,2H-perfluorooctanethiol (C8-thiol) | Gold | ~110-115 | ~90-95 | ~60-65 |
| 1H,1H,2H,2H-perfluorooctyltriethoxysilane (C8-silane) | Glass/SiO₂ | ~110-115[1] | Not widely reported | Not widely reported |
| 1H,1H,2H,2H-perfluorodecyltriethoxysilane (C10-silane) | Glass/SiO₂ | ~115-120 | ~95-100 | ~70-75 |
| Octadecanethiol (ODT) | Gold | ~110-112 | ~60-65 | Wets the surface |
Key Insights:
-
Fluorination is Key for Oleophobicity: Both C8-thiol and C10-silane exhibit significant oleophobicity, as evidenced by their high contact angles with diiodomethane and hexadecane. In contrast, the hydrocarbon-based ODT is readily wetted by hexadecane.
-
Chain Length Matters: The longer perfluorinated chain of the C10-silane generally provides a slight improvement in both hydrophobicity and oleophobicity compared to the C8 derivatives. This is because the longer chain allows for a more densely packed and ordered monolayer, further reducing the surface energy.
-
Substrate Dictates the Anchor: The choice between a thiol and a silane is primarily determined by the substrate, with both providing excellent platforms for the perfluorinated chains to impart their repellent properties.
Durability and Stability: A Critical Consideration
The longevity of a surface modification is crucial for most applications. Here, we compare the thermal stability of thiol- and silane-based SAMs.
| Monolayer Type | Substrate | Onset of Thermal Degradation (in vacuum) | Key Observations |
| Perfluoroalkanethiol (e.g., C8-thiol) | Gold | ~145 °C[2] | The Au-S bond is the weak point in the assembly.[2] |
| Perfluoroalkylsilane (e.g., C8/C10-silane) | Glass/SiO₂ | ~350 °C[2] | The covalent Si-O-Si network provides significantly higher thermal stability.[2] |
| Alkanethiol (e.g., ODT) | Gold | ~110 °C[2] | Less stable than its fluorinated counterpart.[2] |
Key Insights:
-
Silanes for High-Temperature Applications: Perfluoroalkylsilane monolayers are significantly more thermally robust than their thiol counterparts, making them the preferred choice for applications involving elevated temperatures.[2]
-
Chemical Stability: While not detailed in the table, silane-based SAMs on oxide surfaces also generally exhibit greater resistance to oxidative environments compared to thiol-based SAMs on gold. However, the stability of silane coatings can be compromised by prolonged exposure to aqueous environments, particularly at extreme pH values, which can lead to hydrolysis of the siloxane bonds.
Experimental Protocols
To ensure the reproducibility of results, detailed and validated experimental protocols are essential. The following are representative procedures for the synthesis of C8-thiol from C8-iodo and the subsequent formation of SAMs using both C8-thiol and C8-silane.
Synthesis of 1H,1H,2H,2H-perfluorooctanethiol from this compound
This two-step protocol involves the formation of a thioacetate intermediate, followed by its reduction to the desired thiol.[3]
Step 1: Synthesis of 1H,1H,2H,2H-perfluorooctanethioacetate [3]
-
Under a nitrogen atmosphere, add dry tetrahydrofuran (THF, 40 mL) to a flame-dried 250 mL round-bottom flask containing sodium hydride (NaH, 60% dispersion, 0.76 g, 18.99 mmol).
-
Cool the slurry to 0 °C and add thiolacetic acid (1.44 g, 18.99 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 45 minutes, then cool to -78 °C.
-
Add this compound (3 g, 6.32 mmol) dropwise to the slurry.
-
After 3 hours, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add methanol (20 mL) and stir for 15 minutes.
-
Remove the volatile organics under vacuum.
-
Add deionized water (40 mL) and extract the product with methylene chloride (3 x 20 mL).
-
Purify the product by flash chromatography (hexanes) to yield 1H,1H,2H,2H-perfluorooctanethioacetate as a yellow oil.
Step 2: Synthesis of 1H,1H,2H,2H-perfluorooctane-1-thiol [3]
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LAH, 0.095 g, 1.18 mmol) and dry THF (30 mL).
-
Cool the slurry to -78 °C.
-
Add the 1H,1H,2H,2H-perfluorooctanethioacetate (0.50 g, 1.18 mmol) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 45 minutes.
-
Add methanol (20 mL) and continue stirring for 1 hour while allowing the mixture to warm to room temperature.
-
Evaporate the volatile organics under vacuum.
-
Add deionized water (40 mL) and extract the product with methylene chloride (4 x 20 mL).
-
Purify the product by flash chromatography (hexanes) to yield 1H,1H,2H,2H-perfluorooctane-1-thiol as a clear oil.
Formation of a Self-Assembled Monolayer of C8-thiol on a Gold Surface
-
Substrate Preparation: Clean the gold substrate immediately before use. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by thorough rinsing with deionized water and ethanol, and then drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
SAM Formation: Prepare a 1 mM solution of 1H,1H,2H,2H-perfluorooctanethiol in absolute ethanol.[4]
-
Immerse the cleaned gold substrate in the thiol solution for at least 12-18 hours at room temperature to ensure the formation of a well-ordered, densely packed monolayer.[4]
-
Rinsing and Drying: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bonded molecules.
-
Dry the substrate under a gentle stream of nitrogen.
Formation of a Self-Assembled Monolayer of C8-silane on a Glass/SiO₂ Surface
-
Substrate Preparation: Clean the glass or silicon substrate to ensure a hydroxylated surface. This can be achieved by sonication in acetone and isopropanol, followed by oxygen plasma treatment or immersion in a piranha solution. After cleaning, thoroughly rinse with deionized water and dry in an oven at 120 °C.
-
Silanization Solution Preparation: Prepare a solution of 1H,1H,2H,2H-perfluorooctyltriethoxysilane in a suitable anhydrous solvent, such as ethanol or isopropanol, at a concentration of 0.5% to 3% by weight.[5]
-
SAM Formation (Dip Coating): Immerse the cleaned and dried substrate in the silane solution for a period ranging from a few minutes to an hour.[5] The immersion time will depend on the desired coating thickness and uniformity.
-
Curing: After removing the substrate from the solution, it can be air-dried or cured in an oven at a low temperature (e.g., 60-80 °C) to promote the covalent bonding of the silane to the surface and the cross-linking of adjacent silane molecules.[5]
-
Rinsing and Drying: Rinse the coated substrate with the solvent (e.g., ethanol) to remove any excess, unreacted silane.
-
Dry the final coated surface under a stream of nitrogen or in an oven.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the molecular structures and experimental workflows.
Conclusion and Future Outlook
This compound serves as a valuable and versatile precursor for the synthesis of high-performance surface modification agents. Its derivatives, 1H,1H,2H,2H-perfluorooctanethiol and 1H,1H,2H,2H-perfluorooctyltriethoxysilane, are highly effective at creating both hydrophobic and oleophobic surfaces.
The choice between these derivatives is primarily dictated by the substrate material. For applications requiring the utmost in thermal stability, the silane derivatives are demonstrably superior. While longer perfluorinated chains, such as those in C10-silane, can offer incremental improvements in repellency, the C8 derivatives provide a robust and highly effective solution for a wide range of applications.
Future research in this area will likely focus on developing more environmentally benign fluorinated alternatives and exploring novel methods for creating durable and self-healing repellent surfaces. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals to make informed decisions in the design and execution of their surface modification experiments.
References
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ResearchGate. (2015, June 11). How can I deposit 1H,1H,2H,2H - perfluorodecane thiol on a gold-coated sample?[Link]
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ResearchGate. (n.d.). Thermal stability of thiol and silane monolayers: A comparative study. [Link]
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News. (2024, November 3). What's The Using Method Of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. [Link]
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ACS Publications. (1996, December 1). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. [Link]
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Dr. Lee Group - University of Houston. (n.d.). Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold. [Link]
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Dongye Chemical. (n.d.). Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. [Link]
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ResearchGate. (n.d.). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. [Link]
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MDPI. (2017, March 2). Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates. [Link]
-
ResearchGate. (n.d.). Durable superhydrophobic and oleophobic cotton fabric based on the grafting of fluorinated POSS through silane coupling and thiol-ene click reaction. [Link]
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A Comparative Guide to Initiators for Radical Reactions with 1-Iodo-1H,1H-perfluorooctane
In the landscape of modern synthetic chemistry, the introduction of perfluoroalkyl chains into organic molecules is a paramount strategy for modulating the chemical and physical properties of pharmaceuticals, agrochemicals, and advanced materials. The unique characteristics imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity, make perfluoroalkylation a critical tool for molecular design. Among the various precursors available, 1-iodo-1H,1H-perfluorooctane stands out as a versatile and readily accessible source of the 1H,1H-perfluorooctyl radical. The efficacy of radical reactions involving this key substrate is, however, critically dependent on the choice of initiator. This guide provides a comparative analysis of common initiators for radical reactions with this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal initiation method for their specific application.
The Critical Role of the Initiator
The initiation step in a radical chain reaction is the "make or break" point that dictates the overall efficiency and success of the transformation. An ideal initiator should generate radicals at a predictable and controllable rate under conditions that are compatible with the substrates and products. The choice of initiator directly impacts reaction kinetics, product yields, and the formation of side products. In the context of radical reactions with this compound, the primary role of the initiator is to generate a radical species that can efficiently abstract the iodine atom from the perfluoroalkyl iodide, thereby propagating the perfluoroalkyl radical chain.
Comparative Analysis of Initiator Performance
This section provides a head-to-head comparison of three widely used classes of radical initiators: thermal initiators (AIBN and Benzoyl Peroxide), redox initiators (Triethylborane/O₂), and photochemical initiation methods. The performance of each initiator is evaluated based on reaction conditions, typical yields for the addition to an alkene (1-octene as a representative example), and key mechanistic considerations.
| Initiator System | Typical Reaction Temperature | Initiator Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| AIBN | 65-85 °C | 5-10 | 4-24 | 70-90 | Predictable decomposition kinetics, commercially available, good solubility in organic solvents. | Requires elevated temperatures, which may not be suitable for thermally sensitive substrates. |
| Benzoyl Peroxide | 80-100 °C | 5-10 | 4-18 | 65-85 | Readily available and inexpensive. | Higher decomposition temperature than AIBN, can lead to side reactions due to the formation of benzoyloxy and phenyl radicals. |
| Triethylborane/O₂ | -78 °C to room temperature | 10-20 | 0.5-5 | 80-95 | Very mild reaction conditions (low temperature), high efficiency, tolerant of various functional groups.[1][2] | Air-sensitive (requires careful handling of triethylborane), the initiation rate can be sensitive to the oxygen concentration.[3] |
| Photochemical (UV/Visible Light) | Room temperature | 0-5 (catalyst) | 1-12 | 75-95 | Mild, room temperature reactions, can be performed without a dedicated photocatalyst, high temporal and spatial control.[4][5] | Requires specialized photochemical equipment, the reaction can be sensitive to the transparency of the reaction mixture. |
Mechanistic Insights and Rationale for Initiator Selection
The choice of initiator should be guided by a thorough understanding of its mechanism of action and the specific requirements of the desired transformation.
Thermal Initiators: AIBN and Benzoyl Peroxide
Thermal initiators function by homolytic cleavage of a labile bond upon heating to generate radical species.
Azobisisobutyronitrile (AIBN) is a widely used thermal initiator due to its clean and predictable decomposition.[6] Upon heating, AIBN extrudes nitrogen gas to generate two cyanoisopropyl radicals.[7] These radicals then abstract the iodine atom from this compound to initiate the radical chain. The decomposition rate of AIBN is largely independent of the solvent, providing consistent initiation across a range of reaction media.[8]
Benzoyl Peroxide (BPO) is another common thermal initiator that decomposes upon heating to form two benzoyloxy radicals. These can either directly initiate the reaction or decarboxylate to form phenyl radicals, which then act as the chain-initiating species. The presence of multiple radical species can sometimes lead to a less clean reaction profile compared to AIBN.
Diagram of Thermal Initiation with AIBN
Caption: Thermal decomposition of AIBN initiates the radical chain reaction.
Redox Initiation: Triethylborane and Oxygen
The triethylborane/oxygen system is a powerful redox initiator that operates under remarkably mild conditions.[9] The initiation process is thought to involve the autoxidation of triethylborane by molecular oxygen.[10][11][12] This reaction generates ethyl radicals which are the primary initiators of the radical chain.[10][11] A key advantage of this system is its ability to initiate reactions at very low temperatures, making it ideal for substrates that are thermally sensitive.[9] However, the initiation rate can be influenced by the concentration of oxygen, requiring careful control of air introduction.[3]
Diagram of Triethylborane/O₂ Initiation
Caption: Redox initiation with triethylborane and oxygen.
Photochemical Initiation
Photochemical methods offer a mild and efficient way to generate radicals from perfluoroalkyl iodides.[4] The carbon-iodine bond in this compound is susceptible to homolytic cleavage upon irradiation with UV or even visible light.[5] This method can often be performed at room temperature and, in some cases, without the need for a dedicated photocatalyst.[13][14] The initiation is triggered by the absorption of light, providing excellent temporal and spatial control over the radical reaction. The efficiency of photochemical initiation can be enhanced by the presence of an amine additive, which is thought to form a halogen-bonded complex with the perfluoroalkyl iodide, facilitating its photoactivation.[4]
Diagram of Photochemical Initiation
Caption: Direct photochemical initiation of the radical reaction.
Experimental Protocols
The following are representative experimental protocols for the radical addition of this compound to 1-octene using the discussed initiators.
Protocol 1: AIBN-Initiated Radical Addition
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), 1-octene (1.5 equiv), and AIBN (0.1 equiv).
-
Add anhydrous toluene (to achieve a 0.2 M concentration of the perfluoroalkyl iodide).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with argon and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Triethylborane/O₂-Initiated Radical Addition
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv) and 1-octene (1.5 equiv) in anhydrous toluene (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylborane (1.0 M in hexanes, 0.2 equiv) via syringe.
-
Introduce a gentle stream of air into the headspace of the flask via a needle for 5 minutes while stirring vigorously.
-
Seal the flask and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Photochemical Radical Addition
-
To a quartz reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), 1-octene (1.5 equiv), and an amine additive such as triethylamine (0.2 equiv).
-
Add a suitable solvent such as acetonitrile (to achieve a 0.1 M concentration of the perfluoroalkyl iodide).
-
Degas the solution with a stream of argon for 15 minutes.
-
Place the reaction tube in a photochemical reactor equipped with a UV lamp (e.g., 365 nm).
-
Irradiate the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The selection of an appropriate initiator is a critical parameter for the successful execution of radical reactions with this compound.
-
For thermally robust substrates and predictable kinetics, AIBN is a reliable choice, offering a balance of efficiency and ease of use.
-
For reactions requiring exceptionally mild conditions and high efficiency, the triethylborane/oxygen system is unparalleled, enabling transformations at low temperatures that are not feasible with thermal initiators.
-
For reactions where mild conditions are paramount and precise control is desired, photochemical initiation provides an excellent alternative, often proceeding at room temperature with high yields.
Ultimately, the optimal initiator will depend on the specific substrate, desired reaction conditions, and available laboratory equipment. This guide serves as a starting point for researchers to make informed decisions and to design robust and efficient perfluoroalkylation strategies.
References
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Enhancing Triethylborane Initiation Through Mechanistic Understanding. (2025). University of York. [Link]
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Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation. (2025). Chemistry. [Link]
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What is the reaction initiation temprature range of AIBN?. (2017). ResearchGate. [Link]
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An autocatalytic cycle in autoxidation of triethylborane. (2017). Chemical Communications. [Link]
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Understanding Initiation with Triethylboron and Oxygen: The Differences between Low-Oxygen and High-Oxygen Regimes. (2025). ResearchGate. [Link]
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Triethylborane-induced radical addition of alkyl iodides to acetylenes. (1989). Tetrahedron Letters. [Link]
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AIBN: Molecular Weight, Half-Life & Solubility. (n.d.). Study.com. [Link]
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Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (2017). Acta Physico-Chimica Sinica. [Link]
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External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. (2021). CCS Chemistry. [Link]
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Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. (2017). Penn State Research Database. [Link]
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Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). (2023). Organic Chemistry Frontiers. [Link]
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Highly Performing Iodoperfluoroalkylation of Alkenes Triggered by the Photochemical Activity of Perylene Diimides. (n.d.). ResearchGate. [Link]
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Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. (n.d.). Organic & Biomolecular Chemistry. [Link]
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The Iodine Atom Transfer Addition Reaction (I-ATRA) initiated by AIBN: Optimization, scope and radical reaction pathways. (2006). ResearchGate. [Link]
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Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. (n.d.). National Institutes of Health. [Link]
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A convenient AIBN-initiated radical addition of ethyl iododifluoroacetate to alkenes. (2008). Journal of Fluorine Chemistry. [Link]
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New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. (n.d.). The Journal of Organic Chemistry. [Link]
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Perfluoroalkylation of Unactivated Alkenes with Acid Anhydrides as the Perfluoroalkyl Source. (2016). Angewandte Chemie International Edition. [Link]
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Self-Catalyzed Phototandem Perfluoroalkylation/Cyclization of Unactivated Alkenes: Synthesis of Perfluoroalkyl-Substituted Quinazolinones. (2021). Organic Letters. [Link]
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Radical‐Mediated Hydroperfluoroalkylation of Unactivated Alkenes. (2023). Advanced Synthesis & Catalysis. [Link]
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Novel synthesis of alkenes via triethylborane-induced free-radical reactions of alkyl iodides and beta-nitrostyrenes. (2001). The Journal of Organic Chemistry. [Link]
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Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight. (2014). The Journal of Organic Chemistry. [Link]
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Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples.. (n.d.). ResearchGate. [Link]
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Boroperfluoroalkylation of alkenes.. (n.d.). ResearchGate. [Link]
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Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. (n.d.). ChemRxiv. [Link]
-
(PDF) Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes. (n.d.). ResearchGate. [Link]
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Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes. (2001). Organic Chemistry Portal. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Iodo-1H,1H-perfluorooctane
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, the accurate quantification of intermediates and final products is paramount. 1-Iodo-1H,1H-perfluorooctane (CAS 10258-49-8), a key perfluoroalkylating reagent, requires robust and reliable analytical methods to ensure purity, reaction monitoring, and quality control. This guide provides an in-depth comparison of prospective analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, offering detailed experimental protocols and supporting data to inform your selection of the most appropriate technique.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to provide a comprehensive framework for this validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9]
The Analyte: this compound
This compound is a valuable reagent in organic synthesis, particularly in the preparation of fluorinated molecules.[4] Its accurate quantification is crucial for stoichiometric control in reactions and for characterizing the purity of the final products.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 10258-49-8 | [5] |
| Molecular Formula | C8H2F15I | [4][5] |
| Molecular Weight | 509.98 g/mol | [4][5] |
| Boiling Point | 181.3°C at 760 mmHg | [3] |
| Vapor Pressure | 1.16 mmHg at 25°C | [3] |
The notable volatility of this compound, as indicated by its boiling point and vapor pressure, strongly suggests that Gas Chromatography (GC) is a highly suitable analytical technique.
Comparative Analysis of Analytical Methodologies
The two primary chromatographic techniques considered for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the nature of the sample matrix, the presence of potential impurities, and the available instrumentation.
Gas Chromatography (GC): A Preferred Method for Volatile Analytes
Given the volatility of this compound, GC is a logical first choice for its quantification. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For halogenated compounds, detection can be achieved with high sensitivity using an Electron Capture Detector (ECD), or with excellent specificity and structural elucidation using a Mass Spectrometer (MS). A Flame Ionization Detector (FID) can also be employed for general-purpose quantification.
The following outlines a proposed GC method and a comprehensive validation plan.
Experimental Protocol: GC-FID/ECD/MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a suitable detector (FID, ECD, or MS), and an autosampler.
-
Column: A capillary column with a mid-polar stationary phase, such as 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624), is recommended for the separation of halogenated hydrocarbons.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature:
-
FID: 280 °C
-
ECD: 300 °C
-
MS Transfer Line: 280 °C
-
-
Sample Preparation: Dissolve a known mass of the sample in a suitable solvent (e.g., ethyl acetate or hexane) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Injection Volume: 1 µL.
Method Validation Parameters
The validation of this GC method should be performed in accordance with ICH Q2(R1) guidelines and would include the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound is well-resolved from other components and the solvent front. No interfering peaks are observed in a blank sample. | Ensures that the signal measured is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of 50% to 150% of the expected sample concentration. | Demonstrates a proportional relationship between the detector response and the analyte concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high). | Assesses the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (inter-day): RSD ≤ 3.0% when analyzed by different analysts on different days. | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Consistent results with deliberate variations in method parameters (e.g., ±5°C in oven temperature, ±10% in carrier gas flow rate). | Indicates the method's reliability during normal usage. |
Workflow for GC Method Validation
Caption: Workflow for GC method validation.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is the more direct technique, HPLC can be a viable alternative, particularly for non-volatile impurities that may be present in the sample. A significant challenge for the HPLC analysis of this compound is its lack of a strong chromophore, which is necessary for detection by a standard UV-Vis detector. The C-I bond does exhibit some UV absorbance, but often at lower wavelengths where solvent interference can be an issue.
A reverse-phase HPLC method is proposed. The validation of this method would follow a similar path to the GC method, but with specific considerations for HPLC.
Experimental Protocol: HPLC-UV/DAD
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by running a UV spectrum of a standard solution of this compound using a DAD. A preliminary starting point could be in the range of 210-260 nm.
-
Sample Preparation: Dissolve a known mass of the sample in the mobile phase or a compatible solvent like acetonitrile. Prepare a series of calibration standards by serial dilution.
-
Injection Volume: 10 µL.
Method Validation Parameters
The validation parameters and acceptance criteria would be analogous to those for the GC method, with adjustments for the HPLC technique.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound is well-resolved from impurities and the solvent front. Peak purity analysis using a DAD should confirm homogeneity. | Ensures the signal is from a single, pure compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of 50% to 150% of the expected sample concentration. | Confirms a linear response of the detector to the analyte concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Verifies the closeness of the measured value to the actual value. |
| Precision | Repeatability (intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (inter-day): RSD ≤ 3.0% when analyzed by different analysts on different days. | Establishes the consistency and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Defines the lowest detectable concentration. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Defines the lowest quantifiable concentration with acceptable precision and accuracy. |
| Robustness | Consistent results with deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition). | Demonstrates the reliability of the method under minor variations. |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Conclusion: Selecting the Optimal Method
For the quantification of this compound, a Gas Chromatography-based method is the recommended primary choice . The inherent volatility of the compound makes it ideally suited for GC analysis, which is likely to provide a more straightforward, sensitive, and robust method compared to HPLC. The use of detectors like ECD or MS can offer excellent sensitivity and specificity for this halogenated compound.
An HPLC-UV method serves as a viable alternative, particularly for the analysis of complex mixtures that may contain non-volatile impurities. However, the development of a robust HPLC method is contingent on determining a suitable detection wavelength where the analyte exhibits sufficient absorbance, a parameter that requires experimental determination.
Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis, the sample matrix, and the instrumentation available in the laboratory. Regardless of the method chosen, a thorough validation following established regulatory guidelines is essential to ensure the generation of reliable and accurate data.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
MOLBASE. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-iodooctane. Retrieved from [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Vertex. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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"cytotoxicity comparison of 1-Iodo-1H,1H-perfluorooctane and its derivatives"
An In-Depth Guide to the Cytotoxicity of 1-Iodo-1H,1H-perfluorooctane and Its Analogs for Researchers and Drug Development Professionals
Executive Summary
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by their exceptional stability and widespread use, which also contributes to their persistence in the environment and biological systems. This compound, primarily utilized as a synthetic intermediate, belongs to this family, raising pertinent questions about its biocompatibility and cytotoxic potential. This guide provides a comprehensive comparison of the cytotoxicity of this compound, leveraging data from its close structural analogs, against key derivatives like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). We delve into the underlying molecular mechanisms of PFAS-induced toxicity, present standardized protocols for its assessment, and offer a comparative analysis to guide material selection and future research.
Introduction: The Double-Edged Sword of Fluorination
The carbon-fluorine bond is one of the strongest in organic chemistry, bestowing unique properties like thermal stability and both hydrophobicity and lipophobicity. These characteristics make fluorinated compounds invaluable in various applications, from industrial surfactants to pharmaceutical agents. This compound (C8H2F15I) serves as a critical building block in synthesizing more complex fluorinated molecules.[1] However, the very stability that makes these compounds desirable also underpins their environmental persistence and potential for bioaccumulation.[2][3]
Growing concerns over the adverse health effects of legacy PFAS, such as PFOA and PFOS, have necessitated rigorous toxicological evaluation of all compounds within this class.[2] Understanding the structure-cytotoxicity relationship is paramount for designing safer alternatives and predicting the biological impact of new fluorinated materials. This guide focuses on elucidating the cytotoxic profile of this compound by comparing it with its well-studied carboxylic acid and sulfonic acid analogs, as well as its partially hydrogenated counterparts.
Core Mechanisms of Perfluorooctane-Induced Cytotoxicity
Extensive research, primarily on PFOA and PFOS, has revealed a multi-pronged mechanism of cellular damage, which serves as a predictive framework for other C8-backbone PFAS. The primary pathways converge on oxidative stress, mitochondrial disruption, and subsequent programmed cell death (apoptosis).
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A hallmark of perfluorooctane toxicity is the induction of oxidative stress.[4][5][6][7] Exposure to compounds like PFOS overwhelms the cell's antioxidant defense systems, leading to a significant increase in reactive oxygen species (ROS).[4][6][8] This ROS overload causes widespread damage to cellular components, including lipid peroxidation of membranes, which compromises their integrity and function.[5][9] Studies have shown that PFOS exposure leads to the depletion of glutathione (GSH), a critical intracellular antioxidant, further exacerbating the oxidative imbalance.[5][6][7][9]
Mitochondrial Dysfunction and Apoptosis Induction
The mitochondrion is a primary target of PFAS toxicity. The generated ROS can lead to the dissipation of the mitochondrial membrane potential (MMP), a critical step in initiating the intrinsic pathway of apoptosis.[4][6][7] This disruption triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.
Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that recruits and activates procaspase-9.[10] Activated caspase-9 then initiates a proteolytic cascade, activating effector caspases like caspase-3 and -7.[4][5][10][11] These effector caspases are the executioners of apoptosis, cleaving numerous cellular substrates and leading to the characteristic morphological changes of cell death.[12] This process is tightly regulated by the Bcl-2 family of proteins, with PFOS exposure shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][6]
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. [13]
-
Principle: The amount of formazan produced is directly proportional to the number of viable cells. [14]* Materials:
-
96-well flat-bottom plates
-
Test cell line (e.g., HepG2, A549)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS) [14] * Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [15][16] 2. Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle-only controls (e.g., 0.1% DMSO) and no-cell blank controls. Incubate for the desired exposure period (e.g., 24 hours). [14][15] 3. MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. [17][15]During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [17][16]Mix gently on an orbital shaker for 15 minutes. [16] 5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [15] 6. Causality Note: This protocol is self-validating through the use of controls. The vehicle control establishes the baseline for 100% viability, while the blank control corrects for background absorbance. A dose-dependent decrease in absorbance indicates a cytotoxic effect mediated by metabolic inhibition.
-
Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. [18][19][20]
-
Principle: The amount of LDH in the supernatant is proportional to the number of lysed or membrane-compromised cells. [19][21]The assay uses an enzymatic reaction that leads to the formation of a colored formazan product. [18][20]* Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase).
-
Lysis Buffer (for maximum LDH release control).
-
Microplate reader.
-
-
Procedure:
-
Seeding and Treatment: Prepare the 96-well plate with cells and test compounds as described for the MTT assay (Steps 1 & 2).
-
Prepare Controls:
-
Spontaneous Release: Wells with untreated cells.
-
Maximum Release: Wells with untreated cells, to which Lysis Buffer is added 30-45 minutes before the end of incubation.
-
Vehicle Control: Wells with cells treated only with the compound's solvent.
-
-
Supernatant Collection: After incubation, carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. [20] 4. LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant. [20] 5. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [19][20] 6. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [19][20] 7. Causality Note: The validity of this assay hinges on the controls. The "Spontaneous Release" control measures background cell death, while the "Maximum Release" control defines the 100% cytotoxicity level. A significant increase in absorbance above the spontaneous release level indicates compound-induced membrane damage.
-
Discussion and Future Perspectives
The comparative analysis indicates a clear structure-activity relationship for C8 perfluorinated compounds, where cytotoxicity is significantly influenced by the nature of the terminal functional group and the degree of hydrogenation. While direct experimental data on this compound is lacking, the available evidence from analogs suggests its cytotoxicity is likely to be considerably lower than that of PFOA and PFOS.
However, this extrapolation must be treated with caution. The presence of an iodine atom introduces unique chemical properties, including the potential for C-I bond cleavage under biological conditions, which could lead to different metabolic pathways or modes of toxicity.
Future research should prioritize:
-
Direct Cytotoxicity Testing: Performing standardized MTT and LDH assays on this compound and its key synthetic derivatives using multiple cell lines (e.g., hepatic, renal, immune) to establish its specific IC50 and CC30 values.
-
Mechanistic Studies: Investigating whether this compound induces toxicity via the same ROS-mediated mitochondrial pathway as PFOS and PFOA. This would involve measuring ROS production, mitochondrial membrane potential, and caspase-3/7 activation.
-
Metabolic Stability: Assessing the stability of the C-I bond in vitro to determine if de-iodination occurs, which could fundamentally alter the compound's toxicological profile.
By systematically addressing these knowledge gaps, the scientific community can build a comprehensive safety profile for this compound, ensuring its responsible use in the development of next-generation materials and pharmaceuticals.
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Goudarzi, M., et al. (2017). Perfluorooctanesulfonate (PFOS) Induces Apoptosis Signaling and Proteolysis in Human Lymphocytes through ROS Mediated Mitochondrial Dysfunction and Lysosomal Membrane Labialization. Iranian Journal of Pharmaceutical Research. [Link]
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Liu, C., et al. (2015). Perfluorooctane sulfonate induces apoptosis in lung cancer A549 cells through reactive oxygen species-mediated mitochondrion-dependent pathway. PubMed. [Link]
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Cui, Y., et al. (2024). Perfluorooctane sulfonate induces hepatotoxicity through promoting inflammation, cell death and autophagy in a rat model. The Journal of Toxicological Sciences. [Link]
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Hu, X. Z., & Hu, D. C. (2009). Effects of perfluorooctanoate and perfluorooctane sulfonate exposure on hepatoma Hep G2 cells. Archives of Toxicology. [Link]
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A Senior Application Scientist's Guide to the Industrial Utility of 1-Iodo-1H,1H-perfluorooctane: A Cost-Benefit Analysis
Introduction: The Dual Nature of a Perfluoroalkyl Iodide
1-Iodo-1H,1H-perfluorooctane (C8H2F15I) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a class of compounds renowned for their unique physicochemical properties derived from the strength of the carbon-fluorine bond.[1] Industrially, it serves as a critical intermediate and building block, primarily utilized as a perfluoroalkylating reagent and a chain-transfer agent in polymerization reactions.[2][3] Its ability to introduce a C6F13CH2- moiety makes it valuable in the synthesis of fluorinated materials, including specialized polymers and surfactants with applications in textiles, electronics, and pharmaceuticals.[4][5]
However, its utility is intrinsically linked to the broader concerns surrounding PFAS, namely their environmental persistence, bioaccumulation potential, and associated health risks.[6] Consequently, a thorough cost-benefit analysis for any industrial application of this compound is not merely a financial calculation but a complex evaluation of performance, regulatory risk, and long-term environmental liability. This guide provides a comparative analysis of this compound against viable alternatives, supported by experimental data and protocols, to inform strategic decisions in research and development.
Physicochemical Characteristics
Understanding the fundamental properties of this compound is essential for its effective application and for predicting its behavior in chemical processes and the environment.
| Property | Value | Reference |
| CAS Number | 10258-49-8 | [2][7] |
| Molecular Formula | C8H2F15I | [2][7] |
| Molecular Weight | 509.98 g/mol | [2][7] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Data not readily available in provided search results | [2] |
| Density | Data not readily available in provided search results | [2] |
Core Industrial Application: Telomerization Reactions
A primary application of this compound is in the telomerization of fluoroalkenes, such as vinylidene fluoride (VDF). In this process, the perfluoroalkyl iodide acts as a "telogen," a chain transfer agent that controls the molecular weight of the resulting polymer (the "telomer").[8][9] This reaction is fundamental for producing low-molecular-weight fluoropolymers used as lubricants, coatings, and processing aids.
The C-I bond is the weakest bond in the molecule, allowing for homolytic cleavage under thermal or redox conditions to initiate a radical polymerization process. The choice of initiation method directly impacts the selectivity and yield of the desired telomers.
Performance Analysis: Thermal vs. Redox Initiation
The efficiency of this compound as a telogen can be evaluated by comparing different initiation methods for VDF telomerization.
-
Thermal Initiation: Performed at high temperatures, this method often leads to a broader distribution of telomer chain lengths (i.e., adducts with multiple VDF units). While potentially offering higher overall conversion, it lacks selectivity, requiring extensive downstream purification to isolate specific products.[8]
-
Redox Initiation: This method uses a redox system (e.g., a peroxide initiator with a reducing agent) at lower temperatures. It is significantly more selective, primarily yielding the first two adducts (mono- and di-adducts). This selectivity is a major "benefit" as it simplifies purification and maximizes the yield of the desired product.[8]
| Parameter | Thermal Telomerization | Redox-Initiated Telomerization | Rationale & Implication |
| Selectivity | Low (produces a wide range of telomers) | High (primarily mono- and di-adducts) | Redox initiation reduces separation costs and maximizes the yield of the target molecule.[8] |
| Reaction Temperature | High | Low to Moderate | Lower temperature for redox initiation reduces energy costs and allows for the use of less robust equipment. |
| Overall Yield | Potentially higher total conversion | More selective for specific products | The definition of "yield" is critical; redox provides a higher yield of the desired product.[8] |
| Process Control | More challenging to control product distribution | Finer control over product distribution | Enhanced control is a key benefit for producing well-defined materials. |
Comparative Analysis with Alternative Technologies
The selection of this compound must be weighed against alternatives, considering performance, cost, and the significant factor of environmental and regulatory profiles.
Short-Chain Perfluoroalkyl Iodides (e.g., i-C3F7I, n-C4F9I)
Shorter-chain alternatives are the most direct competitors. They function via the same chemical mechanism but introduce shorter perfluoroalkyl segments.
-
Benefits: Generally considered to be less bioaccumulative and persistent than their long-chain (C8 and above) counterparts.[10][11] This translates to a significantly lower regulatory risk and environmental liability.
-
Costs: The performance of materials derived from short-chain alternatives is often inferior.[10] For instance, surface coatings may exhibit lower water and oil repellency, requiring a higher concentration of the active ingredient to achieve the desired effect, which can offset the environmental benefit.[10]
Non-Fluorinated Alternatives
For some applications, particularly in surface treatments, non-fluorinated alternatives are gaining traction. These include hydrocarbon-based waxes, silicones, and novel materials like ORMOCER®s (Organically Modified Ceramics).[12]
-
Benefits: Complete elimination of PFAS-related concerns, which is a powerful driver given the current regulatory climate.[12][13][14] These alternatives are often less persistent and have better end-of-life characteristics.
-
Costs: Non-fluorinated alternatives typically cannot match the unique performance of fluorochemicals, especially in applications requiring extreme chemical and thermal stability or simultaneous hydro- and oleophobicity.[12] Significant R&D investment is often required to reformulate products and processes.
Fluorine-Free Synthesis Strategies
Instead of replacing the perfluoroalkyl group, another approach is to develop entirely different synthetic pathways that do not rely on perfluoroalkyl iodides. This is a long-term strategy requiring fundamental research and is not a direct substitute for existing processes.
Experimental Protocol: Redox-Initiated Telomerization of VDF
This protocol describes a representative lab-scale synthesis using this compound, emphasizing the rationale behind each step for a self-validating system.
Objective: To synthesize low-molecular-weight VDF telomers with high selectivity for the mono- and di-adducts.
Materials:
-
This compound (Telogen)
-
Vinylidene Fluoride (VDF) (Monomer)
-
Di-tert-butyl peroxide (Initiator)
-
Acetonitrile (Solvent)
-
High-pressure autoclave reactor (e.g., Parr reactor)
Methodology:
-
Reactor Preparation:
-
The high-pressure autoclave is thoroughly cleaned and dried.
-
The reactor is sealed and subjected to several vacuum/nitrogen cycles.
-
Rationale: This step is critical to remove oxygen. Oxygen is a radical scavenger and its presence will inhibit the polymerization and lead to inconsistent results.[9]
-
-
Charging Reactants:
-
Acetonitrile is added to the reactor, followed by this compound and di-tert-butyl peroxide.
-
The reactor is cooled (e.g., with a dry ice/acetone bath) and a predetermined amount of liquid VDF is condensed into the vessel.
-
Rationale: The initial molar ratio of telogen to monomer is a key parameter that controls the average molecular weight of the final telomers. A higher ratio leads to shorter chains.[9]
-
-
Reaction Execution:
-
The sealed reactor is heated to the desired temperature (e.g., 140 °C for di-tert-butyl peroxide initiation) with constant stirring.
-
The reaction is monitored by observing the pressure drop inside the reactor, which corresponds to the consumption of the gaseous VDF monomer.
-
The reaction is allowed to proceed for a set time (typically several half-lives of the initiator).
-
Rationale: A stable and controlled temperature is crucial for a consistent rate of radical initiation, ensuring reproducible results.
-
-
Quenching and Product Isolation:
-
At the end of the reaction, the autoclave is rapidly cooled in an ice bath to quench the polymerization.
-
Any unreacted VDF is safely vented.
-
The solvent is removed under reduced pressure (rotary evaporation) to yield the crude telomer mixture.
-
Rationale: Rapid quenching prevents further, uncontrolled reaction that could broaden the product distribution.
-
-
Analysis:
-
The composition of the crude product is analyzed by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
Rationale: NMR confirms the chemical structure of the resulting telomers, while GC allows for the quantification of the different adducts, providing the data needed to assess the reaction's selectivity and efficiency.[8]
-
Safety and Environmental Cost Analysis
The most significant "cost" associated with using this compound is its classification as a PFAS.
-
Toxicity and Persistence: While specific toxicity data for this compound is not as extensive as for legacy compounds like PFOA and PFOS, as a long-chain fluorinated substance, it is presumed to be persistent and potentially bioaccumulative.[6] Any release into the environment is a long-term liability.[15] Proper handling requires personal protective equipment to avoid skin and eye irritation.[16][17]
-
Regulatory Landscape: Regulatory bodies worldwide, including the U.S. EPA, are actively restricting the use of long-chain PFAS.[13][14] The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of specific PFAS.[18] Using a C8-based fluorochemical places a company at high risk of future regulatory action, potentially requiring costly reformulation or process discontinuation.
-
Waste Disposal: Waste streams containing fluorinated compounds require specialized and expensive disposal methods, such as high-temperature incineration.[15] Discharging this material into standard wastewater systems is environmentally unacceptable.[15]
Conclusion
The cost-benefit analysis of this compound reveals a stark trade-off.
Benefits: From a purely chemical performance perspective, it is an effective reagent for introducing long perfluoroalkyl chains, capable of imparting valuable properties to materials. Methodologies like redox-initiated telomerization offer high selectivity and control, representing a significant process advantage.
Costs: The costs are substantial and heavily weighted by environmental and regulatory factors. Its identity as a long-chain PFAS makes its use a significant long-term liability. The global regulatory trend is moving decisively away from such substances.
For researchers and drug development professionals, while this compound may be a useful tool for synthesizing specific fluorinated molecules on a lab scale, its consideration for any industrial or commercial application is fraught with risk. The analysis strongly suggests that future R&D efforts should be directed towards short-chain alternatives or, ideally, innovative non-fluorinated technologies that can achieve the desired performance without the associated environmental and regulatory burdens. The long-term "cost" of using legacy PFAS chemistry far outweighs the short-term performance "benefit."
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A Senior Application Scientist's Guide to 1-Iodo-1H,1H-perfluorooctane: A Comparative Review of its Applications
In the landscape of modern chemical synthesis and materials science, the strategic introduction of perfluoroalkyl chains can impart unique and highly desirable properties to molecules and surfaces. Among the diverse toolkit of reagents available for this purpose, 1-Iodo-1H,1H-perfluorooctane has emerged as a workhorse, offering a versatile platform for a range of chemical transformations. This guide provides an in-depth technical comparison of the applications of this compound, evaluating its performance against viable alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
The Role of this compound in Perfluoroalkylation Reactions
The primary utility of this compound lies in its capacity to act as a potent perfluoroalkylating agent. The relatively weak carbon-iodine bond allows for the facile generation of the 1H,1H-perfluorooctyl radical, which can then participate in a variety of addition reactions to unsaturated systems.
Radical Addition to Alkenes and Alkynes
A cornerstone application of this compound is its use in the radical addition to alkenes and alkynes. This reaction provides a straightforward method for the introduction of a perfluorooctyl group into organic molecules.
Mechanism of Radical Addition:
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical activation. The initiator abstracts the iodine atom from this compound, generating the perfluorooctyl radical. This radical then adds to the double or triple bond of the substrate, forming a new carbon-centered radical, which subsequently abstracts an iodine atom from another molecule of this compound to propagate the radical chain and yield the final product.
Figure 1: General mechanism of AIBN-initiated radical addition of this compound to an alkene.
Experimental Protocol: Radical Addition of this compound to 1-Octene
-
To a solution of 1-octene (1.0 mmol) in deoxygenated toluene (5 mL) is added this compound (1.2 mmol) and AIBN (0.1 mmol).
-
The reaction mixture is heated to 80 °C under an inert atmosphere for 6 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford the desired 1-iodo-2-(1H,1H-perfluorooctyl)decane.
Comparative Performance:
While this compound is highly effective, other perfluoroalkyl iodides with varying chain lengths (e.g., 1-iodo-1H,1H-perfluorohexane, 1-iodo-1H,1H-perfluorodecane) can also be used. The choice of reagent often depends on the desired physical properties of the final product, such as its solubility and fluorous character. In general, the reactivity of perfluoroalkyl iodides in radical additions is high, with yields often exceeding 80%.[1]
| Reagent | Substrate | Product Yield (%) | Reference |
| This compound | 1-Octene | >85 | [1] |
| 1-Iodo-1H,1H-perfluorohexane | 1-Octene | >85 | [1] |
| 1-Iodo-1H,1H-perfluorodecane | 1-Octene | >80 | [1] |
Table 1: Comparison of yields for the radical addition of different perfluoroalkyl iodides to 1-octene.
Copper-Catalyzed Perfluoroalkylation
In addition to radical-initiated reactions, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the perfluoroalkylation of aryl and heteroaryl halides.[2][3] These methods offer an alternative to radical pathways and can provide different selectivity and functional group tolerance.
Mechanism of Copper-Catalyzed Perfluoroalkylation:
The mechanism is believed to involve the formation of a perfluoroalkylcopper intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the perfluoroalkylated arene.
Figure 2: Simplified catalytic cycle for copper-catalyzed perfluoroalkylation.
Comparative Performance:
While copper-catalyzed methods are effective, they often require stoichiometric amounts of copper and can be sensitive to the nature of the aryl halide.[2] Palladium-catalyzed cross-coupling reactions have also been developed and can offer broader substrate scope.[4]
| Catalyst System | Perfluoroalkyl Source | Aryl Halide | Product Yield (%) | Reference |
| CuI | C8F17I | Iodobenzene | 75 | [2] |
| Pd(OAc)2/Xantphos | C8F17I | Iodobenzene | 82 | [4] |
| CuI | C6F13I | Iodobenzene | 78 | [2] |
Table 2: Comparison of yields for the perfluoroalkylation of iodobenzene using different catalytic systems.
This compound as a Fluorous Tag
"Fluorous synthesis" is a powerful strategy for the purification of reaction products, leveraging the unique phase preference of highly fluorinated molecules.[5] this compound can be readily incorporated into molecules to serve as a "fluorous tag," facilitating their separation from non-fluorinated components using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction.[6][7]
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a chromatography technique that utilizes a stationary phase with a high affinity for fluorinated compounds. A reaction mixture containing a fluorous-tagged product is passed through an F-SPE cartridge. The non-fluorinated impurities are washed away with a "fluorophobic" solvent, and the desired product is then eluted with a "fluorophilic" solvent.[6]
Experimental Protocol: Purification of a Fluorous-Tagged Peptide using F-SPE
-
Tagging: A peptide is functionalized with a fluorous tag derived from this compound.
-
Reaction: The fluorous-tagged peptide is used in a subsequent reaction.
-
F-SPE Purification:
-
The crude reaction mixture is dissolved in a minimal amount of a loading solvent (e.g., DMF).
-
The solution is loaded onto a pre-conditioned F-SPE cartridge.
-
The cartridge is washed with a fluorophobic solvent (e.g., 80:20 methanol/water) to elute non-fluorous impurities.
-
The fluorous-tagged peptide is then eluted with a fluorophilic solvent (e.g., methanol or THF).
-
-
Detagging: The fluorous tag is cleaved to yield the pure peptide.
Figure 3: Workflow for fluorous solid-phase extraction (F-SPE).
Comparison of Fluorous Tags
The efficiency of a fluorous tag is determined by its fluorine content and its impact on the solubility and reactivity of the tagged molecule. While the C8F17CH2CH2- group from this compound is a common choice, other fluorous tags with different chain lengths or branching can be employed.
| Fluorous Tag | Fluorine Content (by mass) | Key Features |
| C6F13CH2CH2- | ~69% | Good balance of fluorous character and solubility. |
| C8F17CH2CH2- | ~73% | Excellent fluorous character for strong retention in F-SPE. |
| C10F21CH2CH2- | ~76% | Very high fluorous character, may reduce solubility in organic solvents. |
| (CF3)3CCH2CH2- | ~68% | Branched structure can influence packing and retention. |
Table 3: Comparison of common fluorous tags.
Biomedical Applications: An Emerging Frontier
While the primary applications of this compound are in synthesis and materials science, the unique properties of perfluorocarbons have led to their exploration in biomedical fields, particularly in the development of nanoparticles for drug delivery and medical imaging.[8][9]
Perfluorocarbons are known for their high gas-dissolving capacity, chemical inertness, and hydrophobicity, making them suitable for formulating stable nanoemulsions. While direct applications of this compound in this area are not as extensively documented as for other perfluorocarbons like perfluorooctyl bromide (PFOB), its perfluoroalkyl chain makes it a candidate for incorporation into such systems. The iodine atom also presents an opportunity for radiolabeling for imaging applications.[10]
Cytotoxicity Considerations:
The biocompatibility of any compound intended for biomedical use is of paramount importance. Studies on the cytotoxicity of perfluorooctyl iodide have shown that it can induce steroidogenesis in H295R cells, suggesting potential endocrine-disrupting effects.[11] Other studies on various per- and polyfluoroalkyl substances (PFAS) have indicated that cytotoxicity can vary significantly depending on the specific compound and the cell line being tested.[12][13] It is crucial to note that the cytotoxicity of 1H-perfluorooctane has been found to be lower than that of some of its impurities.[14][15] Therefore, the purity of this compound is a critical factor for any potential biomedical application, and thorough toxicological evaluation is necessary.
Conclusion
This compound stands as a versatile and highly effective reagent for the introduction of perfluoroalkyl chains into organic molecules. Its utility in radical addition reactions and as a fluorous tag for purification is well-established, offering reliable and high-yielding methodologies for a wide range of synthetic challenges. While alternative perfluoroalkylating agents and fluorous tags exist, the C8F17CH2CH2- moiety derived from this compound provides an excellent balance of fluorous character and synthetic accessibility.
The exploration of this compound in biomedical applications is an area of growing interest, though it remains in a more nascent stage compared to its role in synthesis. The potential for its use in imaging and drug delivery is intriguing, but requires careful consideration of its toxicological profile.
For researchers seeking a robust and versatile tool for perfluoroalkylation and fluorous synthesis, this compound remains a premier choice, backed by a wealth of literature and a proven track record of success.
References
- A general method has been developed for arylation of readily available 1H-perfluoroalkanes. The method employs aryl iodide and 1H-perfluoroalkane reagents, DMPU solvent, TMP2Zn base, and a copper chloride/phenanthroline catalyst. Preliminary mechanistic studies are reported. (Source: PMC - NIH)
- Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. (Source: PubMed)
- Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway.
- Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. (Source: PMC - NIH)
- In vitro cytotoxicity of six per- and polyfluoroalkyl substances (PFAS) in human immune cell lines. (Source: PubMed)
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Synthetic applications of fluorous solid-phase extraction (F-SPE). (Source: PMC - NIH)
- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF.
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples co. (Source: RSC Publishing)
- Syntheses with perfluoroalkyl iodides. A review.
- Fluorescent Labeling Reagents - Fluorescent Tags, FRET Archives. (Source: Aapptec Peptides)
- Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. (Source: PMC)
- Determination of Perflourooctanoic Acid Toxicity in a Human Hep
- Tag-assisted Liquid-phase Peptide Synthesis. (Source: Not available)
- Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradi
- Copper-Catalyzed C-H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes. (Source: Semantic Scholar)
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (Source: Not available)
- Sonogashira Coupling. (Source: NROChemistry)
- Syntheses with perfluoroalkyl iodides. A review.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (Source: The Journal of Organic Chemistry)
- Radical Fluoroalkylation Reactions. (Source: Notables de la Ciencia)
- Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. (Source: University of Massachusetts Boston)
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (Source: Green Chemistry (RSC Publishing))
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Source: Enviro Wiki)
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- Sonogashira coupling. (Source: Wikipedia)
- Physical and chemical properties of selected PFAS, adapted
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- Green synthesis of nano-based drug delivery systems developed for hepatocellular carcinoma tre
- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. (Source: Benchchem)
- This compound CAS#: 10258-49-8. (Source: ChemicalBook)
- Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of. (Source: PubMed)
- Fluorous Methods for Synthesis and Separation of Organic Molecules.
- (PDF) Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts.
- This compound | CAS 10258-49-8. (Source: SCBT)
- 1H/19F magnetic resonance molecular imaging with perfluorocarbon nanoparticles. (Source: PubMed)
- F labeled nanoparticles for in Vivo PET-CT imaging.
- Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. (Source: Semantic Scholar)
- A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds.
- Clinical translation of an ultrasmall inorganic optical-PET imaging nanoparticle probe. (Source: Not available)
- 18F Labeled Nanoparticles for in Vivo PET-CT Imaging. (Source: PMC - NIH)
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Safety Operating Guide
Personal protective equipment for handling 1-Iodo-1H,1H-perfluorooctane
A Researcher's Guide to Safely Handling 1-Iodo-1H,1H-perfluorooctane
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of this compound (CAS No. 2043-57-4), a valuable reagent in chemical synthesis. Beyond mere procedural steps, this document elucidates the rationale behind each recommendation, empowering you to work with confidence and security.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance.[1][2] Understanding its primary hazards is the first step in mitigating risk.
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2] The fluorinated nature of the compound can lead to defatting of the skin upon prolonged contact.
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1][2]
-
Potential for Systemic Effects: While acute toxicity is moderate, absorption through the skin or inhalation of high concentrations of similar halogenated hydrocarbons can lead to systemic effects, including central nervous system depression.[3]
This chemical is intended for laboratory use only and should not be used for food, drug, pesticide, or biocidal applications.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential absorption. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat and chemical-resistant apron | Protects against splashes and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of vapors. For activities with a higher risk of aerosol generation, a respirator may be necessary based on a formal risk assessment. |
Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for minimizing exposure and ensuring experimental integrity.
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to control vapor exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Before starting, clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.
-
-
Dispensing and Use:
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring the chemical, do so slowly and carefully to avoid splashing.
-
Keep containers tightly closed when not in use to minimize the release of vapors.[2]
-
Avoid contact with strong oxidizing agents and strong bases, as these are incompatible materials.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for using this compound in a chemical reaction.
Caption: A typical experimental workflow involving this compound.
Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is a critical aspect of responsible chemical management.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][2] Do not dispose of down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.
Waste Disposal Decision Tree
The following diagram outlines the decision-making process for the disposal of materials potentially contaminated with this compound.
Caption: Decision tree for the proper disposal of waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
-
PubChem. (2025, April 14). 1-Iodo-1H,1H-perfluorohexane. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
